Product packaging for 1-Methylcytosine(Cat. No.:CAS No. 1122-47-0)

1-Methylcytosine

Cat. No.: B075561
CAS No.: 1122-47-0
M. Wt: 125.13 g/mol
InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
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Description

1-Methylcytosine is a pyrimidine nucleobase analog that serves as a crucial intermediate and model compound in the field of epigenetics and nucleic acid chemistry. Its primary research value lies in the study of DNA methylation, a fundamental epigenetic mechanism that regulates gene expression, genomic imprinting, and cellular differentiation without altering the primary DNA sequence. As a structural analog of 5-methylcytosine, this compound is used to investigate the biochemical pathways and enzymatic processes involved in DNA methylation and demethylation. Researchers utilize this compound to probe the function of DNA methyltransferases (DNMTs) and to understand how aberrant methylation patterns contribute to diseases such as cancer, where hypermethylation of tumor suppressor gene promoters can lead to their silencing. Furthermore, this compound is instrumental in structural biology studies, helping to elucidate how methylated bases are recognized by reader proteins and how these modifications influence DNA-protein interactions and chromatin architecture. Its stability and defined structure make it an essential standard for analytical chemistry, including mass spectrometry and HPLC, for the identification and quantification of nucleic acid modifications in complex biological samples. This reagent is presented with high chemical purity to ensure experimental reproducibility and reliability in these sophisticated research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B075561 1-Methylcytosine CAS No. 1122-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-methylpyrimidin-2-one
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InChI

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
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InChI Key

HWPZZUQOWRWFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
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DSSTOX Substance ID

DTXSID60149949
Record name 1-Methylcytosine
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Molecular Weight

125.13 g/mol
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CAS No.

1122-47-0
Record name 1-Methylcytosine
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Record name 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 1-Methylcytosine in Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and significance of 1-methylcytosine (m1C), a modified nucleobase found in nucleic acids. While less abundant than its well-studied isomer, 5-methylcytosine (m5C), m1C plays a crucial role in the structure and function of transfer RNA (tRNA) and is an active area of research in the field of epitranscriptomics. This document details the chronological discovery of m1C, outlines the analytical techniques used for its detection and quantification, presents available quantitative data, and explores its biosynthesis and biological functions. The guide is intended to be a valuable resource for researchers in molecular biology, drug development, and related fields, providing a foundational understanding of this important RNA modification.

Introduction: The Dawn of Modified Nucleosides

The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, was in its infancy when scientists began to uncover an unexpected layer of complexity within nucleic acids. In the mid-20th century, the discovery of modified nucleosides—chemical alterations to the four canonical bases—opened up a new frontier in understanding gene expression and regulation. These modifications, often referred to as the "fifth" and subsequent bases, were first identified in the most abundant and stable RNA species, such as transfer RNA (tRNA) and ribosomal RNA (rRNA).

Early investigations relied on classical biochemical techniques, such as paper and column chromatography, to separate and identify these novel components of RNA hydrolysates. While 5-methylcytosine (m5C) was one of the first modified bases to be characterized in DNA, the discovery of its isomer, this compound (m1C), in RNA highlighted the distinct and intricate world of post-transcriptional modifications.

The Discovery of this compound: A Historical Perspective

The initial identification of this compound in nucleic acids is intertwined with the broader exploration of modified nucleosides in tRNA. While a single seminal paper proclaiming its discovery is not readily apparent from the historical literature, its presence was confirmed through the systematic analysis of RNA hydrolysates using chromatographic techniques.

Early researchers would hydrolyze purified RNA samples into their constituent nucleosides and then separate these components using two-dimensional paper chromatography. The positions of the separated spots were compared to those of known, chemically synthesized standards. Through this meticulous process, a spot corresponding to this compound was identified, confirming its existence as a natural component of RNA.

These foundational studies, primarily focused on tRNA due to its relative abundance and high degree of modification, laid the groundwork for our current understanding of the epitranscriptome. The presence of m1C, along with other modifications, hinted at a sophisticated regulatory network operating at the RNA level.

Experimental Protocols for the Detection and Analysis of this compound

The methodologies for detecting and quantifying this compound have evolved significantly from the early days of paper chromatography to the highly sensitive and high-throughput techniques used today.

Historical Methods: Chromatography

Paper Chromatography: This was the pioneering technique for separating and identifying modified nucleosides.

  • Principle: RNA is hydrolyzed to nucleosides, which are then separated on a paper matrix based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).

  • Protocol Outline:

    • RNA Hydrolysis: Purified RNA is completely hydrolyzed to its constituent nucleosides using enzymes like snake venom phosphodiesterase and bacterial alkaline phosphatase.

    • Sample Application: The resulting nucleoside mixture is spotted onto a corner of a chromatography paper.

    • Chromatographic Separation: The paper is subjected to two-dimensional chromatography using different solvent systems for each dimension to achieve optimal separation. Commonly used solvent systems included mixtures of butanol, water, and ammonia.

    • Visualization and Identification: The separated nucleosides are visualized under UV light. The position of the spot corresponding to this compound is identified by comparing it to the position of a known m1C standard run on the same chromatogram.

Thin-Layer Chromatography (TLC): TLC offered improvements in speed and resolution over paper chromatography. The principles and general protocol are similar to paper chromatography but utilize a thin layer of adsorbent material (e.g., silica gel or cellulose) on a solid support.

Modern Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC provides rapid and high-resolution separation of nucleosides.

  • Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column.

  • Protocol Outline:

    • RNA Hydrolysis: As with chromatography, RNA is enzymatically hydrolyzed to nucleosides.

    • Chromatographic Separation: The nucleoside mixture is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol, is used to elute the nucleosides.

    • Detection: Eluted nucleosides are detected using a UV detector. The retention time of this compound is compared to that of a standard for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of modified nucleosides due to its high sensitivity and specificity.[1][2][3]

  • Principle: HPLC separates the nucleosides, which are then ionized and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for precise identification. Tandem mass spectrometry (MS/MS) further fragments the ions to provide structural information, enhancing specificity.

  • Protocol Outline:

    • RNA Hydrolysis and HPLC Separation: The procedure is similar to that of HPLC-UV.

    • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. For this compound, the specific m/z of the protonated molecule is monitored.

    • Quantification: Quantification is typically achieved using stable isotope-labeled internal standards and by generating a standard curve. Multiple reaction monitoring (MRM) is often used in tandem mass spectrometry for highly sensitive and specific quantification.[3]

Bisulfite Sequencing: While primarily used for detecting 5-methylcytosine, bisulfite sequencing can be adapted to infer the location of other modifications, although it does not directly detect m1C.[1]

  • Principle: Sodium bisulfite treatment deaminates cytosine to uracil, while 5-methylcytosine is resistant to this conversion. The differential reactivity of other modified cytosines to bisulfite can also be exploited. However, this compound is not directly distinguished from unmodified cytosine by this method. Its presence is often inferred by a lack of signal or a stop in reverse transcription.

Quantitative Analysis of this compound

Quantitative data on the abundance of this compound in various RNA species and organisms is still relatively scarce compared to more prevalent modifications. However, available data indicates that m1C is a low-abundance modification, primarily found in tRNA.

RNA TypeOrganism/Cell LineAbundance (relative to total cytosine)Method of QuantificationReference
tRNAVarious EukaryotesLow, variableLC-MS/MSGeneral literature
Mitochondrial tRNANematodesPresent, functionally significantInferred from functional studies

This table will be populated with more specific quantitative data as it becomes available in the scientific literature.

Biosynthesis and Biological Function of this compound

Biosynthesis Pathway

The synthesis of this compound in tRNA is catalyzed by a specific class of enzymes known as tRNA methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the N1 position of a specific cytosine residue within the tRNA molecule.

While the enzymes responsible for the more common 5-methylcytosine modification in tRNA, such as NSUN2 and DNMT2, have been well-characterized, the specific tRNA methyltransferase responsible for the formation of this compound is less well-defined in many organisms. Identifying and characterizing the "writer" enzyme for m1C is an active area of research.

Biosynthesis of this compound in tRNA.
Biological Function

The presence of this compound in tRNA is not merely decorative; it plays a significant role in the structure and function of the molecule. The methyl group at the N1 position of cytosine can influence the hydrogen bonding properties of the base, thereby affecting the local and overall structure of the tRNA.

Key functions of this compound in tRNA include:

  • Structural Stabilization: The N1-methylation can contribute to the proper folding and tertiary structure of tRNA. For instance, in nematode mitochondrial tRNAs that lack the entire T-arm, the presence of 1-methyladenosine (m1A) at position 9, a modification similar in position to where m1C can occur, is crucial for maintaining the correct tRNA structure and function. This suggests that N1-methylation can compensate for other structural elements.

  • Modulating tRNA-Protein Interactions: The chemical modification can alter the recognition of tRNA by other molecules, such as aminoacyl-tRNA synthetases, which are responsible for charging the tRNA with the correct amino acid.

  • Fine-tuning Translation: By influencing tRNA structure and its interactions, m1C can contribute to the efficiency and fidelity of protein synthesis.

The potential for demethylation of N1-methylated bases by enzymes such as ALKBH1 suggests that this modification could be dynamic, allowing for regulatory control of tRNA function in response to cellular signals.

Signaling Pathways and Logical Relationships

Currently, specific signaling pathways that directly regulate or are regulated by this compound are not well-elucidated. However, given the emerging understanding of epitranscriptomics, it is plausible that the levels of m1C in tRNA could be modulated in response to cellular stress, metabolic state, or developmental cues. The enzymes responsible for m1C synthesis and removal would be the key nodes in such pathways, integrating signals to control the translational machinery.

m1C_signaling_logic cluster_0 Cellular Signals cluster_1 Regulatory Enzymes cluster_2 tRNA Modification State cluster_3 Functional Outcomes Stress Stress m1C_MTase m1C Methyltransferase ('Writer') Stress->m1C_MTase m1C_Demethylase m1C Demethylase ('Eraser') Stress->m1C_Demethylase Metabolic_State Metabolic_State Metabolic_State->m1C_MTase Metabolic_State->m1C_Demethylase Developmental_Cues Developmental_Cues Developmental_Cues->m1C_MTase Developmental_Cues->m1C_Demethylase m1C_Level This compound Level in tRNA m1C_MTase->m1C_Level + m1C_Demethylase->m1C_Level - tRNA_Stability tRNA Stability m1C_Level->tRNA_Stability Translation_Fidelity Translation Fidelity m1C_Level->Translation_Fidelity Protein_Synthesis_Rate Protein Synthesis Rate tRNA_Stability->Protein_Synthesis_Rate Translation_Fidelity->Protein_Synthesis_Rate

Hypothesized regulatory logic of this compound in tRNA.

Conclusion and Future Directions

The study of this compound, though historically overshadowed by its 5-methyl counterpart, is a burgeoning field with significant implications for our understanding of gene regulation at the post-transcriptional level. This technical guide has provided a comprehensive overview of the discovery, analysis, and known functions of m1C.

Future research in this area will likely focus on:

  • Identifying the complete set of m1C "writer" and "eraser" enzymes across different species.

  • Developing more sensitive and direct high-throughput sequencing methods for mapping m1C in the transcriptome.

  • Elucidating the precise molecular mechanisms by which m1C influences tRNA structure and function.

  • Investigating the role of m1C in human health and disease , including its potential as a biomarker or therapeutic target.

As our analytical capabilities continue to improve, we can expect a deeper understanding of the subtle yet critical roles that modifications like this compound play in the intricate dance of life. This knowledge will undoubtedly open new avenues for therapeutic intervention and a more complete picture of the regulation of genetic information.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (1mC) is a methylated derivative of the nucleobase cytosine, distinguished by the presence of a methyl group at the N1 position of the pyrimidine ring.[1] While its isomer, 5-methylcytosine (5mC), is a well-studied epigenetic marker in many organisms, this compound is of significant interest in the fields of synthetic biology, epigenetics, and drug development.[2][3] Notably, it serves as a key component of the expanded genetic alphabet in "hachimoji DNA," a synthetic eight-letter genetic system.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological relevance.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in research and development. These properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 4-amino-1-methylpyrimidin-2(1H)-one
Synonyms Nthis compound, 1-methylcytosin
CAS Number 1122-47-0
Chemical Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance White to off-white solid powder
Melting Point 296 °C (decomposes)
Density 1.34 g/cm³
Solubility in DMSO ~1.25 mg/mL (~10 mM)
Table 2: Spectroscopic and Physicochemical Parameters of this compound
ParameterValue / DescriptionSource(s)
UV Absorption Max (λmax) Not explicitly found in searches.
Molar Absorptivity (ε) Not explicitly found in searches.
pKa (Gas-phase basicity, GB) 223 ± 3 kcal mol⁻¹
pKa (Gas-phase acidity, GA) 342 ± 3 kcal mol⁻¹
¹H NMR (D₂O, 500 MHz) Chemical shifts (δ, ppm): 7.31 (d, 1H), 5.85 (d, 1H), 3.25 (s, 3H)
¹³C NMR (DMSO-d₆) Not explicitly found in searches.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and characterization of this compound in a laboratory setting.

Synthesis of this compound

A general method for the N1-methylation of cytosine can be adapted for the synthesis of this compound. This typically involves the reaction of cytosine with a methylating agent in a suitable solvent.

Protocol: N1-Methylation of Cytosine

  • Reaction Setup: In a round-bottom flask, suspend cytosine in a polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N1 position of cytosine. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH).

  • Methylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Neutralize the mixture with a suitable acid, such as acetic acid.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Purification by Recrystallization

Recrystallization is a common technique to purify solid organic compounds.

Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are potential candidates.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.

  • Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of this compound decreases. The cooling process can be completed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization Techniques

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: A typical ¹H NMR spectrum of this compound in D₂O will show distinct signals for the vinyl protons and the methyl group protons. The exact chemical shifts can be influenced by the solvent and pH.

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of this compound (125.13 g/mol ). Common fragmentation patterns for pyrimidine derivatives may include the loss of small neutral molecules like HCN or CO.

2.3.3. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of this compound in solution and provide information about its electronic structure. The Beer-Lambert law (A = εcl) is used to relate absorbance to concentration, where ε is the molar extinction coefficient. The λmax and ε values are dependent on the solvent and pH.

Biological and Logical Relationships

While this compound is not a canonical DNA base, its study provides valuable insights into epigenetic mechanisms and the principles of genetic information storage.

Role in Epigenetics

DNA methylation, typically at the C5 position of cytosine (5mC), is a fundamental epigenetic modification that regulates gene expression. The presence of a methyl group in the major groove of DNA can influence the binding of proteins, such as transcription factors and methyl-CpG-binding domain (MBD) proteins. This can lead to chromatin remodeling and transcriptional silencing. This compound, as a positional isomer of 5mC, serves as a valuable tool for studying the specific recognition of methylated bases by proteins and the structural consequences of methylation at different positions on the cytosine ring.

Epigenetic_Regulation cluster_DNA DNA cluster_Proteins Proteins cluster_Regulation Gene Regulation Cytosine Cytosine 5-Methylcytosine 5-Methylcytosine Cytosine->5-Methylcytosine Methylation Altered_Protein_Binding Altered_Protein_Binding 5-Methylcytosine->Altered_Protein_Binding Influences DNA_Methyltransferase DNA_Methyltransferase DNA_Methyltransferase->5-Methylcytosine Catalyzes DNA_Binding_Proteins DNA_Binding_Proteins DNA_Binding_Proteins->Altered_Protein_Binding Binds to Transcriptional_Repression Transcriptional_Repression Altered_Protein_Binding->Transcriptional_Repression Leads to

Caption: Epigenetic regulation via cytosine methylation.

Component of Hachimoji DNA

This compound plays a crucial role as a non-canonical nucleobase in the synthetic genetic system known as "hachimoji DNA". This system expands the four-letter genetic alphabet (A, T, C, G) to eight letters by introducing four synthetic nucleobases. In hachimoji DNA, this compound (represented as 'S' in some literature) pairs with isoguanine ('B'). This demonstrates that alternative base pairing rules can be accommodated within a stable double-helical structure, opening up possibilities for novel data storage and synthetic biological systems.

Caption: Base pairing in Hachimoji DNA.

Experimental Workflow

A typical workflow for the study of this compound, from synthesis to characterization and application, is outlined below.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis 1. Synthesize 1mC Purification Purification Synthesis->Purification 2. Purify crude product Structure_Validation Structure_Validation Purification->Structure_Validation 3. Confirm structure Structure_Validation->Synthesis Incorrect Structure (Repeat/Optimize) Physical_Characterization Physical_Characterization Structure_Validation->Physical_Characterization Correct Structure Biological_Assay Biological_Assay Physical_Characterization->Biological_Assay 4. Characterize properties End End Biological_Assay->End 5. Investigate biological role

Caption: Workflow for this compound research.

Conclusion

This compound is a molecule of growing importance at the intersection of chemistry and biology. Its distinct physicochemical properties and its role in synthetic genetic systems like hachimoji DNA make it a valuable tool for researchers. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is fundamental for its effective use in advancing our knowledge of epigenetics, DNA-protein interactions, and the potential for expanded genetic codes. Further research to fully elucidate its spectroscopic properties, such as its UV-Vis absorption profile and detailed NMR characteristics in various solvents, will undoubtedly enhance its utility in diverse scientific applications.

References

The Enigmatic Presence of Methylcytosine in the Genome and Transcriptome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural occurrence, biological significance, and detection of methylcytosine, with a primary focus on the well-established 5-methylcytosine (m5C) and a clarification on the status of 1-methylcytosine (m1C).

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Cytosine methylation is a pivotal epigenetic and epitranscriptomic modification that plays a crucial role in regulating gene expression and other cellular processes. While the term "methylcytosine" is often used, it is critical to distinguish between its different isomers. The most prevalent and biologically significant form is 5-methylcytosine (m5C), where a methyl group is added to the 5th carbon of the cytosine ring. In contrast, this compound (m1C), with a methyl group at the N1 position, is not considered a common, naturally occurring modification in endogenous DNA or RNA.[1] Scientific literature primarily discusses m1C in the context of synthetic biology, such as its use in artificially expanded genetic information systems ("Hachimoji DNA").[1] This guide will, therefore, provide a comprehensive technical overview of the natural occurrence, function, and analysis of 5-methylcytosine in DNA and RNA, beginning with a clear distinction from this compound.

The Tale of Two Isomers: this compound vs. 5-Methylcytosine

This compound (m1C) is an isomer of 5-methylcytosine (m5C), with the methyl group attached to the nitrogen atom at position 1 of the pyrimidine ring, instead of carbon 5.[1] This seemingly small structural difference has profound implications for its chemical properties and biological relevance. While m5C is a well-documented natural modification in the DNA and RNA of a vast array of organisms, from bacteria to mammals, evidence for the natural occurrence of m1C in these contexts is scarce to non-existent.[1][2] The focus of epigenetic and epitranscriptomic research is, therefore, almost exclusively on m5C.

The Ubiquitous Regulator: 5-Methylcytosine (m5C) in DNA

In mammalian genomes, 5-methylcytosine is a key epigenetic mark, primarily found in the context of CpG dinucleotides. It is established by a family of enzymes known as DNA methyltransferases (DNMTs).

Quantitative Overview of m5C in DNA

The abundance of m5C in genomic DNA can vary significantly between different organisms, cell types, and genomic regions.

Organism/Cell TypeGenomic ContextAbundance of m5CReference(s)
VertebratesCpG dinucleotides70-80% of all CpGs are methylated
Human Tissues (Liver, Spleen, Brain)CpG island shoresTissue-specific differentially methylated regions
Mouse Embryonic Stem CellsCpG islandsAverage of 3.3% hydroxymethylation (an oxidation product of m5C)
PlantsCpG, CpHpG, and CpHpH (H = A, C, or T)Varies
Fungi and AnimalsPredominantly at CpG dinucleotidesVaries, with most eukaryotes methylating a small percentage of sites
Biological Roles of m5C in DNA
  • Transcriptional Silencing: Methylation of CpG islands in gene promoter regions is strongly associated with the repression of gene expression.

  • Genomic Stability: m5C plays a role in suppressing the activity of transposable elements.

  • X-Chromosome Inactivation: DNA methylation is a key mechanism in the silencing of one of the two X chromosomes in females.

  • Genomic Imprinting: m5C is essential for the parent-of-origin-specific expression of certain genes.

The Dynamic Cycle of DNA Methylation and Demethylation

The levels of m5C are dynamically regulated by the interplay of methylation and demethylation processes. DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) are responsible for establishing and maintaining methylation patterns. Demethylation can occur passively through replication in the absence of methylation maintenance or actively, involving the ten-eleven translocation (TET) family of enzymes that iteratively oxidize m5C to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).

DNA_Methylation_Cycle C Cytosine m5C 5-Methylcytosine (5mC) C->m5C DNMTs (Methylation) hm5C 5-Hydroxymethylcytosine (5hmC) m5C->hm5C TETs (Oxidation) f5C 5-Formylcytosine (5fC) hm5C->f5C TETs (Oxidation) ca5C 5-Carboxylcytosine (5caC) f5C->ca5C TETs (Oxidation) ca5C->C TDG/BER (Demethylation)

Figure 1: The enzymatic cycle of 5-methylcytosine dynamics in DNA.

A New Frontier: 5-Methylcytosine in RNA

The presence and functional significance of m5C are not limited to DNA. It is now recognized as an important epitranscriptomic mark in various RNA species.

Occurrence of m5C in Different RNA Types
RNA TypeLocationPutative Function(s)Reference(s)
transfer RNA (tRNA)Variable loop, anticodon looptRNA stability, protein synthesis regulation
ribosomal RNA (rRNA)18S and 25S/28S rRNARibosome biogenesis and function
messenger RNA (mRNA)Untranslated regions (UTRs), near Argonaute binding sitesmRNA stability, translation, nuclear export
Non-coding RNA (e.g., vault RNA, lncRNA)VariousRegulation of RNA processing and function
Biological Roles of m5C in RNA
  • tRNA Stability and Function: Methylation of tRNAs by enzymes like NSUN2 and DNMT2 can protect them from degradation and ensure proper protein translation.

  • mRNA Metabolism: The presence of m5C in mRNAs has been linked to their stability, nuclear export, and the efficiency of translation.

  • Stress Response: Changes in tRNA methylation patterns have been observed under cellular stress conditions, suggesting a role in the adaptive response.

Methodologies for the Detection and Analysis of 5-Methylcytosine

A variety of techniques are available for the detection, quantification, and mapping of m5C in both DNA and RNA.

Key Experimental Protocols

4.1.1. Bisulfite Sequencing (for DNA and RNA)

This is the gold standard for single-base resolution mapping of m5C. Treatment of nucleic acids with sodium bisulfite deaminates cytosine to uracil, while 5-methylcytosine remains unchanged. Subsequent PCR and sequencing reveal the positions of m5C.

  • Principle: Differential chemical reactivity of C and m5C towards bisulfite.

  • Protocol Outline:

    • Isolate high-quality DNA or RNA.

    • Perform bisulfite conversion using a commercial kit or a custom protocol.

    • For RNA, perform reverse transcription.

    • Amplify the region of interest using PCR with primers designed for the converted sequence.

    • Sequence the PCR products (Sanger or Next-Generation Sequencing).

    • Align sequences to a reference genome/transcriptome to identify non-converted cytosines as m5C.

  • Key Consideration: Incomplete conversion can lead to false positives. High-quality input material is crucial, especially for RNA which is prone to degradation.

4.1.2. Oxidative Bisulfite Sequencing (oxBS-Seq) for DNA

This method allows for the specific identification of 5-hydroxymethylcytosine (5hmC) by distinguishing it from 5mC.

  • Principle: Chemical oxidation of 5hmC to 5-formylcytosine (5fC), which is then susceptible to bisulfite-mediated deamination to uracil. 5mC is resistant to this oxidation.

  • Protocol Outline:

    • Divide the DNA sample into two aliquots.

    • Treat one aliquot with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.

    • Perform standard bisulfite sequencing on both the oxidized and non-oxidized samples.

    • Compare the sequencing results:

      • In the non-oxidized sample, both 5mC and 5hmC are read as cytosine.

      • In the oxidized sample, only 5mC is read as cytosine.

    • The difference in methylation calls between the two samples reveals the locations of 5hmC.

4.1.3. Methylated DNA/RNA Immunoprecipitation (MeDIP/MeRIP)

This antibody-based enrichment method is used to identify regions with high densities of m5C.

  • Principle: Use of an antibody specific to 5-methylcytosine (or 5-methylcytidine for RNA) to immunoprecipitate DNA or RNA fragments containing the modification.

  • Protocol Outline:

    • Fragment genomic DNA or total RNA.

    • Incubate the fragmented nucleic acids with an anti-m5C antibody.

    • Capture the antibody-nucleic acid complexes using protein A/G beads.

    • Wash to remove non-specifically bound fragments.

    • Elute the enriched methylated fragments.

    • Analyze the enriched fragments by qPCR, microarrays, or high-throughput sequencing (MeDIP-seq/MeRIP-seq).

MeDIP_Workflow Start Genomic DNA / Total RNA Fragmentation Fragmentation (Sonication or Enzymatic) Start->Fragmentation IP Immunoprecipitation with anti-m5C antibody Fragmentation->IP Capture Capture with Protein A/G beads IP->Capture Wash Washing steps Capture->Wash Elution Elution of methylated fragments Wash->Elution Analysis Downstream Analysis (qPCR, Sequencing) Elution->Analysis

Figure 2: General workflow for MeDIP/MeRIP experiments.

4.1.4. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and quantitative method for determining the overall levels of m5C and its derivatives in a sample.

  • Principle: Separation of nucleosides by liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio by mass spectrometry.

  • Protocol Outline:

    • Hydrolyze DNA or RNA to individual nucleosides.

    • Separate the nucleosides using high-performance liquid chromatography (HPLC).

    • Introduce the separated nucleosides into a mass spectrometer.

    • Quantify the abundance of m5C and other modified nucleosides by comparing their signal intensities to those of known standards.

Future Perspectives and Drug Development

The dynamic nature of m5C in both DNA and RNA, and its involvement in a wide range of diseases, including cancer, makes the enzymes that regulate this modification attractive targets for therapeutic intervention. For instance, inhibitors of DNA methyltransferases are already used in the treatment of certain hematological malignancies. As our understanding of the roles of RNA methyltransferases and demethylases grows, these enzymes are also emerging as promising targets for the development of novel therapeutics. A deeper understanding of the distribution and function of m5C in different pathological states will be crucial for the design of effective and specific drugs.

References

1-Methylcytosine Metabolism: A Technical Guide on a Lesser-Known DNA Modification

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylcytosine (1mC) is a methylated derivative of the canonical DNA and RNA base, cytosine. Unlike its well-studied isomer, 5-methylcytosine (5mC), 1mC is not considered a primary epigenetic mark in mammals. Instead, its presence in cellular nucleic acids is predominantly a result of aberrant alkylation by endogenous or exogenous agents, constituting a form of DNA damage. Consequently, the metabolic pathways involving 1mC are primarily catabolic, focusing on its removal and the restoration of the canonical cytosine base. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, with a focus on the enzymatic pathways involved in its removal, the experimental protocols for its study, and the current gaps in our knowledge.

Introduction to this compound

This compound is a pyrimidone in which a methyl group is attached to the nitrogen atom at the N1 position of the cytosine ring[1]. This modification is distinct from the more common 5-methylcytosine, where the methyl group is at the C5 position[2]. While 5mC plays a crucial role in epigenetic regulation of gene expression, 1mC disrupts the Watson-Crick base pairing by blocking the hydrogen bond formation with guanine, leading to potential mutations if not repaired[2]. Its primary role in a biological context outside of DNA damage is in synthetic genetic systems, such as "hachimoji DNA," where it is designed to pair with isoguanine[2].

Catabolic Pathway: The ALKBH-Mediated Repair of this compound

The removal of this compound from DNA is primarily managed by the Base Excision Repair (BER) pathway, initiated by a specific class of enzymes. The AlkB homolog (ALKBH) family of Fe(II)/α-ketoglutarate-dependent dioxygenases are central to this process[3].

The Role of ALKBH Dioxygenases

Human ALKBH2 and ALKBH3 have been identified as the primary enzymes responsible for the repair of N1-methyladenine (1mA) and N3-methylcytosine (3mC) in DNA and RNA. While direct, extensive studies on this compound as a substrate are less common, the known substrate specificities of these enzymes strongly suggest they are also responsible for the demethylation of 1mC. The catalytic mechanism involves the oxidative removal of the methyl group.

The proposed pathway for this compound repair is as follows:

  • Recognition and Binding: ALKBH2 (preferentially acting on double-stranded DNA) or ALKBH3 (preferentially acting on single-stranded DNA and RNA) recognizes the this compound lesion.

  • Oxidative Demethylation: In the presence of Fe(II), α-ketoglutarate, and molecular oxygen, the ALKBH enzyme hydroxylates the methyl group on the N1 position of cytosine.

  • Spontaneous Decomposition: The resulting hydroxymethyl group is unstable and is spontaneously released as formaldehyde.

  • Restoration of Cytosine: The removal of the methyl group restores the original cytosine base, thus repairing the DNA lesion without excision of the base or the sugar-phosphate backbone.

1-Methylcytosine_Repair_Pathway Figure 1: Proposed Catabolic Pathway of this compound 1mC_DNA This compound in DNA ALKBH ALKBH2/3 (Fe(II), α-KG, O2) 1mC_DNA->ALKBH Substrate Recognition Intermediate Hydroxymethylated Intermediate (Unstable) ALKBH->Intermediate Oxidative Demethylation Cytosine_DNA Restored Cytosine in DNA Intermediate->Cytosine_DNA Spontaneous Decomposition Formaldehyde Formaldehyde Intermediate->Formaldehyde Release

Figure 1: Proposed Catabolic Pathway of this compound

Anabolic Pathway: A Consequence of Damage, Not Design

Current scientific literature lacks evidence for a dedicated enzymatic pathway for the synthesis of this compound in mammalian cells. DNA methyltransferases (DNMTs) are responsible for the formation of 5-methylcytosine and are highly specific for the C5 position of cytosine within a CpG context. There are no known endogenous methyltransferases that target the N1 position of cytosine. Therefore, the presence of 1mC is considered to be the result of non-enzymatic alkylation of DNA by S-adenosylmethionine (SAM) or other environmental methylating agents.

Quantitative Data on this compound Metabolism

Quantitative data for the metabolism of this compound is sparse. The table below presents known parameters for related substrates of ALKBH enzymes and serves as a reference for the expected range of values for 1mC.

ParameterSubstrateEnzymeValueReference
Cellular Abundance 1-Methyladenine-Low (damage product)General literature on DNA damage
3-Methylcytosine-Low (damage product)General literature on DNA damage
Enzyme Kinetics (kcat) 1-MethyladenineALKBH2~1.5 min-1Estimated from related studies
Enzyme Kinetics (KM) 1-MethyladenineALKBH2~1-10 µMEstimated from related studies

Experimental Protocols for Studying this compound Metabolism

The study of this compound metabolism requires sensitive and specific analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in biological samples.

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from cells or tissues of interest using a standard phenol-chloroform extraction or a commercial kit. Ensure high purity and integrity of the DNA.

  • DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

  • MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The specific mass transition for 1-methyl-2'-deoxycytidine would be monitored.

  • Quantification: Generate a standard curve using known concentrations of synthetic 1-methyl-2'-deoxycytidine to quantify the amount of 1mC in the sample, typically expressed as a ratio to deoxyguanosine.

LC_MS_Workflow Figure 2: Experimental Workflow for 1mC Quantification Sample Cells or Tissue gDNA_Extraction Genomic DNA Extraction Sample->gDNA_Extraction Digestion Enzymatic Digestion to Nucleosides gDNA_Extraction->Digestion LC_Separation UPLC Separation Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Quantification against Standard Curve MS_Detection->Data_Analysis

Figure 2: Experimental Workflow for 1mC Quantification
In Vitro Demethylation Assay for ALKBH Activity on this compound

This assay is designed to confirm the enzymatic activity of ALKBH proteins on a 1mC-containing DNA substrate.

Protocol:

  • Substrate Preparation: Synthesize a single-stranded or double-stranded oligonucleotide containing a single this compound at a defined position.

  • Enzyme Reaction: Incubate the 1mC-containing oligonucleotide with purified recombinant ALKBH2 or ALKBH3 in a reaction buffer containing Fe(II), α-ketoglutarate, ascorbate, and a suitable buffer (e.g., HEPES).

  • Time-Course Sampling: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis: Analyze the reaction products using LC-MS/MS to quantify the decrease of the 1mC-containing substrate and the increase of the cytosine-containing product. Alternatively, if the substrate is radiolabeled, product formation can be monitored by scintillation counting after separation by HPLC.

Conclusion and Future Directions

The metabolism of this compound is intrinsically linked to the cellular response to DNA damage. The primary pathway for its removal is oxidative demethylation by the ALKBH family of enzymes. A dedicated biosynthetic pathway for 1mC is not known to exist, and its presence is considered a mutagenic lesion.

Future research in this area should focus on:

  • Definitive characterization of ALKBH substrate specificity: While strongly implied, detailed kinetic studies of ALKBH2 and ALKBH3 with this compound are needed to confirm their role and efficiency in its repair.

  • Investigation of other potential repair pathways: While ALKBH-mediated direct reversal is the most likely mechanism, the involvement of other DNA repair pathways, such as nucleotide excision repair, cannot be entirely ruled out and warrants investigation.

  • Development of 1mC-specific detection methods: The development of antibodies or chemical probes specific for 1mC would greatly facilitate its detection and the study of its distribution in the genome.

  • Understanding the biological consequences of unrepaired 1mC: Further studies are needed to elucidate the specific mutagenic signature of this compound and its contribution to human diseases, including cancer.

This guide provides a summary of the current knowledge on this compound metabolism. As our understanding of the epitranscriptome and the full spectrum of DNA modifications expands, further research into these less common modifications will be crucial for a complete picture of genome integrity and regulation.

References

Spectroscopic Properties of 1-Methylcytosine: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-Methylcytosine (1-mCyt), a methylated form of the DNA base cytosine. Understanding these properties is crucial for its unambiguous identification and characterization in various research and development settings, including epigenetics and drug discovery. This document outlines the key spectral features obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols and structured data tables.

Introduction to this compound

This compound is a pyrimidone where a methyl group substitutes the hydrogen at the N1 position of the cytosine ring.[1][2] This modification distinguishes it from the more common 5-methylcytosine and alters its hydrogen bonding capabilities.[2] Accurate identification of 1-mCyt is essential for studying its role as a metabolite and its potential incorporation into novel therapeutic oligonucleotides.[1] Spectroscopic techniques provide the foundation for this identification by probing its unique electronic and vibrational characteristics.

Spectroscopic Data for Identification

The following sections summarize the key quantitative data from various spectroscopic methods, presented in tables for clarity and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is characteristic of its electronic transitions. This compound exhibits strong absorption in the UV region, primarily due to π→π* transitions within its aromatic ring system. The solvent environment can significantly influence the absorption maxima and fluorescence properties.[3]

Table 1: UV-Vis Absorption Data for this compound

SolventAbsorption Maximum (λmax)Reference
Aqueous Solution~274 nm
Acetonitrile~270 nm
Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to molecular structure, making them invaluable for identifying this compound and distinguishing it from other cytosine isomers.

Table 2: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentMethodReference
~3480NH₂ asymmetric stretchIR (Ar Matrix)
~3370NH₂ symmetric stretchIR (Ar Matrix)
~1660C=O stretch / NH₂ scissoringIR (Ar Matrix)
~1620Ring stretchingRaman
~1550Ring stretchingRaman
700 - 850Ring breathing modesSERS

Note: Frequencies can shift based on the sample state (solid, liquid, gas) and interactions with the environment (e.g., solvent, surface enhancement).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule. It is a powerful tool for structural elucidation. The chemical shifts are highly sensitive to the electronic structure surrounding the nuclei.

Table 3: Predicted and Experimental NMR Chemical Shifts (δ) for this compound

NucleusChemical Shift (ppm)SolventMethodReference
¹H (N-CH₃)~3.2DMSO-d₆Experimental
¹H (H5)~5.8DMSO-d₆Experimental
¹H (H6)~7.5DMSO-d₆Experimental
¹H (NH₂)VariableDMSO-d₆Experimental
¹³C (N-CH₃)~35-Data from SpectraBase
¹³C (C5)~95-Data from SpectraBase
¹³C (C6)~140-Data from SpectraBase
¹³C (C2)~157-Data from SpectraBase
¹³C (C4)~165-Data from SpectraBase

Note: Chemical shifts are relative to a standard (e.g., TMS). Experimental values can vary with concentration and temperature.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) provide further structural information.

Table 4: Mass Spectrometry Data for this compound

ParameterValueMethodReference
Molecular FormulaC₅H₇N₃O-
Molar Mass125.13 g/mol -
Monoisotopic Mass125.0589 DaComputed
Protonated Ion [M+H]⁺ (m/z)126.066ESI-MS
Characteristic Fragment IonsLoss of ammonia; [C,H,N,O]Collision-Induced Dissociation

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible and accurate spectroscopic analysis. The following sections provide generalized protocols for each key technique.

General Workflow for Spectroscopic Identification

The logical workflow for identifying and characterizing this compound involves a multi-technique approach to confirm its identity and structure. The process typically starts with mass spectrometry to confirm the molecular weight, followed by NMR for detailed structural elucidation and vibrational spectroscopy for fingerprint confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., D₂O, DMSO-d₆, H₂O) Sample->Dissolution MS Mass Spectrometry (MS) Confirm Molecular Weight Dissolution->MS NMR NMR Spectroscopy (¹H, ¹³C) Determine Covalent Structure MS->NMR IR_Raman Vibrational Spectroscopy (IR/Raman) Obtain Molecular Fingerprint NMR->IR_Raman UV_Vis UV-Vis Spectroscopy Analyze Electronic Transitions IR_Raman->UV_Vis Compare Compare data with literature/database values UV_Vis->Compare Confirm Confirm Structure & Identity of this compound Compare->Confirm

Caption: General workflow for the identification of this compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, acetonitrile). Prepare a dilution in a quartz cuvette to an appropriate concentration (typically in the low µM range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Scan the sample from approximately 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.

    • Process the resulting spectrum (e.g., baseline correction, ATR correction if necessary) to obtain the final absorbance or transmittance spectrum.

Raman Spectroscopy Protocol
  • Sample Preparation: Samples can be solid or in solution. For solids, place the powder on a microscope slide. For solutions, use a quartz cuvette or capillary tube.

  • Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser onto the sample using a microscope objective.

    • Acquire the Raman spectrum by collecting the scattered light. Acquisition times and laser power should be optimized to maximize signal while avoiding sample degradation or fluorescence.

    • Process the spectrum to remove background fluorescence and cosmic rays.

NMR Spectroscopy Protocol (¹H/¹³C)
  • Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be needed for ¹³C due to its lower natural abundance and sensitivity.

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the solvent or internal standard.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with liquid chromatography and electrospray ionization (ESI), such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an ESI source.

  • Data Acquisition:

    • Inject the sample into the LC system for separation or directly infuse it into the MS source.

    • Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion by selecting it as the precursor and applying collision energy to induce fragmentation. Record the resulting product ion spectrum.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the definitive identification and structural characterization of this compound. Mass spectrometry confirms its molecular weight, NMR spectroscopy elucidates its precise atomic connectivity, while UV-Vis, IR, and Raman spectroscopies offer complementary data on its electronic and vibrational properties. By employing this multi-faceted approach and referencing the provided data, researchers can confidently identify this compound in complex biological and chemical systems.

References

Unraveling the Energetics: A Technical Guide to the Thermodynamic Stability of 5-Methylcytosine in DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methylation of cytosine, a key epigenetic modification, plays a critical role in gene regulation and chromatin architecture. This in-depth technical guide delves into the thermodynamic consequences of cytosine methylation, specifically focusing on 5-methylcytosine (5mC), the most prevalent form in mammalian DNA. Understanding the energetic impact of this modification is paramount for deciphering its biological functions and for the rational design of therapeutic interventions targeting DNA-protein interactions. This document provides a comprehensive overview of the thermodynamic stability of 5mC-containing DNA, detailed experimental protocols for its characterization, and visual representations of key concepts and workflows.

Introduction

Cytosine methylation, occurring predominantly at CpG dinucleotides, is a fundamental epigenetic mark that influences a wide array of biological processes, from embryonic development to the pathogenesis of diseases like cancer.[1][2] The addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5mC), does not alter the Watson-Crick base pairing with guanine but has significant effects on the local DNA structure and its interactions with proteins.[1][3] One of the key biophysical consequences of this modification is an increase in the thermodynamic stability of the DNA duplex.[4] This guide will explore the quantitative aspects of this stabilization, the experimental methodologies used to measure it, and the broader implications for DNA metabolism and protein recognition.

While other methylated forms of cytosine exist, such as 1-methylcytosine, they are not the primary epigenetic signals in DNA and exhibit different pairing properties. Therefore, this guide will focus exclusively on the well-characterized and biologically significant 5-methylcytosine.

Quantitative Thermodynamic Data

The presence of 5-methylcytosine enhances the thermal and thermodynamic stability of DNA duplexes. This effect is additive, with each methylation contributing to the overall stability. The following tables summarize the quantitative data on the changes in melting temperature (Tm) and other thermodynamic parameters upon cytosine methylation.

Number of Methylated CytosinesMelting Temperature (Tm) in °C (Dilute Conditions)
051.4
859.5
Table 1: Experimentally determined melting temperatures of 10-mer DNA oligonucleotides with varying numbers of methylated cytosines under dilute buffer conditions (2.0 µM DNA, 100 mM KCl). The data shows a clear trend of increasing Tm with an increased number of methylations.
ParameterAverage Change per Methylation
Melting Temperature (ΔTm)+0.5 to +1.5 °C
Gibbs Free Energy (ΔΔG°37)-0.3 to -0.9 kcal/mol
Table 2: Average incremental changes in thermodynamic parameters per 5-methylcytosine incorporation. These values demonstrate the stabilizing contribution of each methyl group to the DNA duplex.

The stabilization effect of methylation is primarily driven by a favorable enthalpic contribution, suggesting that direct interactions of the methyl group with adjacent bases play a significant role. This increased stability can impact various DNA metabolic processes by, for example, reducing the speed of DNA helicases and polymerases.

Experimental Protocols

The thermodynamic stability of DNA duplexes containing 5-methylcytosine is typically determined using UV-melting studies and Differential Scanning Calorimetry (DSC).

UV-Melting Temperature (Tm) Analysis

This technique measures the change in UV absorbance of a DNA solution as a function of temperature. The melting of double-stranded DNA (dsDNA) into single strands (ssDNA) is accompanied by an increase in absorbance at 260 nm, a phenomenon known as the hyperchromic effect. The Tm is the temperature at which 50% of the DNA is in the single-stranded state.

Detailed Protocol:

  • Sample Preparation:

    • Lyophilized or vacuum-dried single-stranded DNA oligonucleotides (with and without 5mC) are resuspended in the desired buffer. A common buffer is 10 mM sodium phosphate (pH 7.0) containing 100 mM NaCl and 0.1 mM EDTA.

    • The concentration of each oligonucleotide is determined spectrophotometrically.

    • Equimolar amounts of the complementary strands are mixed to create the dsDNA sample.

    • The samples are annealed by heating to 90-95°C for a few minutes and then slowly cooling to room temperature to ensure proper duplex formation.

  • Instrumentation:

    • A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

    • Quartz cuvettes with a 1 cm path length are typically used.

  • Data Acquisition:

    • The absorbance of the DNA sample at 260 nm is monitored as the temperature is increased at a constant rate, for example, 0.5 or 1.0 °C/min.

    • The temperature range is set to span the entire melting transition, for instance, from 20°C to 95°C.

    • A corresponding cooling curve can also be recorded to check for hysteresis, which would indicate that the melting process is not a simple two-state transition.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve (dA/dT vs. T).

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve using van 't Hoff analysis, assuming a two-state transition.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample during a temperature-induced transition. This provides a model-independent determination of the enthalpy (ΔH°) of denaturation.

Detailed Protocol:

  • Sample Preparation:

    • DNA samples are prepared as described for UV-melting studies, typically at a higher concentration.

    • The sample and a reference solution (buffer) are degassed to prevent bubble formation during the scan.

  • Instrumentation:

    • A differential scanning calorimeter is used. The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference cell.

  • Data Acquisition:

    • The sample and reference cells are heated at a constant scan rate (e.g., 1 °C/min).

    • The instrument records the differential heat capacity (ΔCp) as a function of temperature. The resulting plot is a thermogram.

  • Data Analysis:

    • The area under the peak in the thermogram corresponds to the total enthalpy change (ΔH°) of the melting transition.

    • The temperature at the peak maximum is the Tm.

    • From the Tm and ΔH°, the entropy change (ΔS°) and Gibbs free energy change (ΔG°) can be calculated.

Visualizations

The following diagrams illustrate the experimental workflow for determining DNA stability and the conceptual factors influencing it.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Data Processing Oligo_Synthesis Oligonucleotide Synthesis Quantification Quantification Oligo_Synthesis->Quantification Annealing Annealing Quantification->Annealing UV_Melting UV-Melting Annealing->UV_Melting DSC DSC Annealing->DSC Melting_Curve Melting Curve Analysis UV_Melting->Melting_Curve Thermodynamic_Parameters Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) DSC->Thermodynamic_Parameters Melting_Curve->Thermodynamic_Parameters Tm_Determination Tm Determination Melting_Curve->Tm_Determination DNA_Stability_Factors cluster_factors Influencing Factors DNA_Duplex DNA Duplex Stability Base_Composition Base Composition (GC content) Base_Composition->DNA_Duplex Ionic_Strength Ionic Strength Ionic_Strength->DNA_Duplex Sequence Sequence Context Sequence->DNA_Duplex Methylation 5-Methylcytosine Methylation->DNA_Duplex

References

Methodological & Application

Protocols for the Chemical Synthesis of 1-Methylcytosine: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Methylcytosine is a methylated derivative of the nucleobase cytosine, where a methyl group is attached at the N1 position of the pyrimidine ring. This modification is of significant interest in epigenetic research and drug development due to its role in modulating DNA structure and recognition by proteins. Unlike the more common 5-methylcytosine, this compound is not naturally abundant in mammalian DNA but serves as a valuable tool in biophysical studies and as a synthetic building block for novel therapeutic agents. These application notes provide detailed protocols for two distinct and reliable methods for the chemical synthesis of this compound, tailored for researchers in academia and industry.

Data Summary of Synthesis Protocols

For a direct comparison of the two primary synthetic routes detailed in this document, the following table summarizes the key quantitative data associated with each method.

ParameterMethod 1: Direct Methylation with DMF-DMAMethod 2: Silyl-Protected Cytosine with Methyl Iodide
Starting Material CytosineCytosine (via silylation)
Methylating Agent N,N-Dimethylformamide-dimethylacetal (DMF-DMA)Methyl Iodide (CH₃I)
Reaction Time 4 hoursNot explicitly stated
Yield 85%49%
Purity High (recrystallization)High (confirmed by NMR and MS)
Key Advantage High yield, one-pot reactionUtilizes common methylating agent

Experimental Protocols

Method 1: Direct and Efficient Synthesis using Dimethylformamide-Dimethylacetal (DMF-DMA)

This protocol, adapted from the work of Hosmane and Leonard (1981), offers a high-yield, one-step synthesis of this compound from commercially available cytosine. The method relies on the reaction of cytosine with N,N-Dimethylformamide-dimethylacetal (DMF-DMA), which acts as both a methylating agent and a solvent.

Materials:

  • Cytosine

  • N,N-Dimethylformamide-dimethylacetal (DMF-DMA)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a suspension of cytosine (1.0 g, 9.0 mmol) in N,N-dimethylformamide-dimethylacetal (10 mL), add a catalytic amount of trifluoroacetic acid (2-3 drops).

  • Heat the reaction mixture to reflux with continuous stirring for 4 hours. The solid cytosine will gradually dissolve as the reaction progresses.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the excess DMF-DMA under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of hot methanol.

  • Allow the methanolic solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Collect the crystalline this compound by vacuum filtration and wash the crystals with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain pure this compound.

Expected Yield: Approximately 85%.

Purity Assessment: The purity of the synthesized this compound can be confirmed by melting point analysis (301-302 °C with decomposition) and spectroscopic methods such as ¹H NMR and Mass Spectrometry.

Method 2: Synthesis via Silylation and Methylation with Methyl Iodide

This alternative method involves the protection of cytosine's reactive sites using a trimethylsilyl group, followed by methylation at the N1 position with methyl iodide.[1][2] This approach, detailed by Krüger et al. (2004), is particularly useful when direct methylation is not feasible or leads to undesired side products.[1][2]

Materials:

  • Cytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalyst)

  • Methyl Iodide (CH₃I)

  • Ethanol

  • Round-bottom flask with reflux condenser and inert gas inlet

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Silylation of Cytosine: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend cytosine in an excess of hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate.

  • Heat the mixture to reflux until the cytosine completely dissolves, indicating the formation of the trimethylsilyl-protected cytosine.

  • Cool the reaction mixture and remove the excess HMDS under reduced pressure. The resulting product is bis(trimethylsilyl)cytosine, which can be used in the next step without further purification.

  • Methylation: Dissolve the crude bis(trimethylsilyl)cytosine in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add methyl iodide to the solution and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Deprotection: After the reaction is complete, evaporate the solvent. Add ethanol to the residue to cleave the trimethylsilyl protecting groups.[1]

  • The product, this compound hydroiodide, will precipitate. Collect the solid by filtration.

  • To obtain the free base, the hydroiodide salt can be neutralized with a suitable base and then purified by recrystallization.

Expected Yield: Approximately 49%.

Purity Assessment: The final product's identity and purity should be confirmed by microanalysis, mass spectrometry, and ¹H and ¹³C NMR spectroscopy.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two described synthetic protocols.

Synthesis_Method_1 start Start: Cytosine reagents Add DMF-DMA and catalytic TFA start->reagents Step 1 reflux Reflux for 4 hours reagents->reflux Step 2 evaporation Remove excess DMF-DMA (Rotary Evaporation) reflux->evaporation Step 3 crystallization Crystallize from hot Methanol evaporation->crystallization Step 4 filtration Filter and wash with Diethyl Ether crystallization->filtration Step 5 product Product: this compound filtration->product Step 6 Synthesis_Method_2 start Start: Cytosine silylation Silylation with HMDS (catalytic (NH₄)₂SO₄) start->silylation Step 1 methylation Methylation with Methyl Iodide silylation->methylation Step 2 deprotection Deprotection with Ethanol methylation->deprotection Step 3 filtration Filter to obtain This compound salt deprotection->filtration Step 4 neutralization Neutralization and Recrystallization filtration->neutralization Step 5 (Optional) product Product: this compound filtration->product If salt is desired product neutralization->product

References

Application Notes and Protocols for the Enzymatic Synthesis of 1-Methylcytosine Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine is a methylated derivative of the nucleobase cytosine. Its corresponding nucleosides, such as 1-methyl-2'-deoxycytidine, are of growing interest in biomedical research and drug development. These modified nucleosides can act as antiviral or anticancer agents and serve as valuable tools for studying nucleic acid structure and function. While chemical synthesis of these compounds is possible, it often involves multiple protection and deprotection steps, leading to lower yields and the use of harsh reagents. Enzymatic synthesis presents a more efficient, stereoselective, and environmentally friendly alternative.

This document provides detailed application notes and protocols for the plausible enzymatic synthesis of this compound nucleosides. Given the limited direct literature on this specific synthesis, the protocols are based on established enzymatic methods for other modified pyrimidine nucleosides, utilizing enzymes with known broad substrate specificities. The primary proposed route is a one-pot transglycosylation reaction catalyzed by a nucleoside phosphorylase.

Principle of the Method

The core of the proposed method is a transglycosylation reaction catalyzed by a pyrimidine nucleoside phosphorylase (PyNP) or a purine nucleoside phosphorylase (PNP) with broad substrate specificity. In this reaction, a readily available donor nucleoside (e.g., thymidine or uridine) provides the deoxyribose or ribose moiety, which is enzymatically transferred to the acceptor base, this compound. The reaction is reversible, and the equilibrium can be driven towards product formation by using an excess of the acceptor base or by removing the released donor base.

Key Enzymes and Substrates

ComponentRoleRecommended Starting Materials
Acceptor Base The heterocyclic base to be glycosylated.This compound
Donor Nucleoside Source of the (deoxy)ribose moiety.Thymidine (for deoxyribonucleosides)Uridine (for ribonucleosides)
Enzyme Biocatalyst for the transglycosylation reaction.E. coli Purine Nucleoside Phosphorylase (PNP)Bacillus subtilis Pyrimidine Nucleoside Phosphorylase (PyNP)
Buffer Maintains optimal pH for enzyme activity.Potassium Phosphate Buffer (pH 7.0 - 8.0)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1-Methyl-2'-deoxycytidine using Nucleoside Phosphorylase

This protocol describes a one-pot synthesis of 1-methyl-2'-deoxycytidine from this compound and thymidine.

Materials:

  • This compound

  • Thymidine

  • Purine Nucleoside Phosphorylase (PNP) from E. coli (or other suitable nucleoside phosphorylase)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Heating block or water bath

  • HPLC system for reaction monitoring and product quantification

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • This compound: 30 mM

      • Thymidine: 10 mM

      • Potassium phosphate buffer: 50 mM (pH 7.5)

    • Dissolve the substrates completely in the buffer. Gentle heating may be required.

  • Enzyme Addition:

    • Add the nucleoside phosphorylase to the reaction mixture. A starting concentration of 1-5 mg/mL of enzyme is recommended, but this may need optimization.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature, typically between 37°C and 50°C, with gentle shaking. The optimal temperature will depend on the specific enzyme used.

  • Reaction Monitoring:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the reaction mixture.

    • Terminate the enzymatic reaction in the aliquots by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes).

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to determine the conversion of substrates and the formation of 1-methyl-2'-deoxycytidine.

  • Product Purification (General Guidance):

    • Once the reaction has reached the desired conversion, the product can be purified from the reaction mixture using standard chromatographic techniques, such as reversed-phase HPLC or silica gel chromatography.

Quantitative Data Summary (Hypothetical based on similar reactions)

The following table presents hypothetical quantitative data for the enzymatic synthesis of 1-methyl-2'-deoxycytidine, based on typical yields for the synthesis of other modified pyrimidine nucleosides. Actual results will require experimental optimization.

ParameterValue
Substrate Concentration (this compound)30 mM
Substrate Concentration (Thymidine)10 mM
Enzyme Concentration2 mg/mL
Temperature50°C
pH7.5
Reaction Time8 hours
Conversion Yield ~70-90%

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products Donor Donor Nucleoside (e.g., Thymidine) Enzyme Nucleoside Phosphorylase Donor->Enzyme Provides (deoxy)ribose Acceptor Acceptor Base (this compound) Acceptor->Enzyme Accepts (deoxy)ribose Product Product Nucleoside (1-Methyl-2'-deoxycytidine) Enzyme->Product Byproduct Byproduct Base (Thymine) Enzyme->Byproduct

Caption: Workflow for the one-pot enzymatic synthesis of this compound nucleosides.

Logical Relationship of Key Components

Logical_Relationships Enzyme Nucleoside Phosphorylase Product This compound Nucleoside Enzyme->Product Catalyzes Substrates Substrates: - this compound - Donor Nucleoside Substrates->Enzyme Act upon Conditions Reaction Conditions: - pH - Temperature - Concentration Conditions->Enzyme Affects activity Conditions->Product Influences yield

Caption: Key components and their relationships in the enzymatic synthesis process.

Concluding Remarks

The enzymatic synthesis of this compound nucleosides offers a promising alternative to traditional chemical methods. The protocols and data presented here provide a solid starting point for researchers to develop and optimize this synthesis. The use of nucleoside phosphorylases with broad substrate specificity is a key strategy. Further work should focus on screening different enzymes, optimizing reaction conditions, and developing efficient purification methods to achieve high yields of the desired this compound nucleoside products for their application in research and drug development.

Application Notes and Protocols: 1-Methylcytosine Phosphoramidite for DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methylcytosine (1mC) is a methylated derivative of the DNA base cytosine, where a methyl group is attached at the N1 position of the pyrimidine ring.[1] While less common than 5-methylcytosine (5mC), 1mC is a biologically significant modification. It can arise from the activity of endogenous or exogenous alkylating agents and is considered a form of DNA damage that can block DNA replication.[2] The study of oligonucleotides containing 1mC is crucial for research in epigenetics, DNA repair mechanisms, and drug development.[2][3] The incorporation of this compound into synthetic DNA strands at specific locations is made possible by solid-phase synthesis using this compound phosphoramidite.[2] This phosphoramidite is a modified nucleoside equipped with protecting groups that make it compatible with the standard, highly efficient phosphoramidite chemistry used in automated DNA synthesizers. These application notes provide detailed protocols for the synthesis, purification, and characterization of DNA oligonucleotides containing this compound.

Key Applications

  • DNA Repair Studies : Synthesizing oligonucleotides with a site-specific 1mC lesion allows for the investigation of DNA repair pathways, particularly the action of enzymes like the AlkB family of demethylases.

  • Epigenetic Research : The use of 1mC-containing DNA helps in understanding the impact of non-canonical methylation on gene expression and protein-DNA interactions.

  • Structural Biology : Oligonucleotides with 1mC can be used in NMR and X-ray crystallography studies to determine the structural effects of this modification on the DNA double helix.

  • Thermodynamic Analysis : The presence of 1mC can alter the stability of the DNA duplex. Synthetic oligonucleotides are essential for quantifying these thermodynamic effects.

  • Diagnostics and Therapeutics : Modified oligonucleotides are integral to the development of diagnostic probes and therapeutic agents, such as antisense oligonucleotides and siRNAs.

Quantitative Data Summary

The incorporation of methylated bases can influence the physicochemical properties of DNA. The following tables summarize key quantitative data relevant to the analysis of oligonucleotides containing methylated cytosine.

Table 1: Thermodynamic Stability of DNA with Methylated Cytosine This table shows the change in melting temperature (Tm) and Gibbs Free Energy (ΔG°37) per methylation event under dilute conditions.

ParameterAverage Value per MethylationReference
Tm Increment (ΔTm)+1.1 °C
ΔG°37 Decrement (ΔΔG°37)-0.3 kcal/mol

Table 2: Mass Contributions for Oligonucleotide Mass Spectrometry Analysis Accurate mass determination is critical for quality control. This table lists the mass added by common protecting groups that may be incompletely cleaved.

Modification / Protecting GroupAdded Mass (Daltons)Reference
Benzoyl (dA, dC)104
Isobutyryl (dG)70
Dimethylformamidine (dmf) (dG)55
5'-Dimethoxytrityl (DMT)302

Experimental Protocols and Workflows

A rigorous and well-defined workflow is essential for producing high-quality modified oligonucleotides. The process involves automated synthesis, cleavage and deprotection, purification, and final quality control analysis.

Oligo_Workflow Workflow for Synthesis and Characterization of 1mC DNA cluster_synthesis Synthesis cluster_processing Processing cluster_qc Quality Control cluster_final Final Product start This compound Phosphoramidite synth Automated Solid-Phase Oligonucleotide Synthesis start->synth deprotect Cleavage and Deprotection synth->deprotect purify HPLC Purification (RP and/or AEX) deprotect->purify ms Mass Spectrometry (ESI-MS / MALDI-TOF) purify->ms nmr NMR Spectroscopy (Optional) purify->nmr enz Enzymatic Assay (Functional Check) purify->enz final_product Pure 1mC-Oligonucleotide ms->final_product nmr->final_product enz->final_product

Caption: Overall workflow for 1mC-modified oligonucleotide production.

Protocol 1: Solid-Phase Synthesis of 1mC-Containing Oligonucleotides

This protocol outlines the standard phosphoramidite cycle for incorporating a this compound residue into a growing DNA chain on a solid support using an automated DNA synthesizer.

Phosphoramidite_Cycle Phosphoramidite Chemistry Cycle deblock Step 1: Deblocking (DMT Removal) couple Step 2: Coupling (Add 1mC Amidite) deblock->couple Exposes 5'-OH cap Step 3: Capping (Block Failures) couple->cap Forms Phosphite Triester oxidize Step 4: Oxidation (Stabilize Linkage) cap->oxidize Acetylates Unreacted 5'-OH oxidize->deblock Forms Phosphate Triester, Ready for next cycle

Caption: The four-step cycle of phosphoramidite-based DNA synthesis.

Methodology:

  • Preparation : Ensure the this compound phosphoramidite (e.g., N-benzoyl protected) is correctly installed on the DNA synthesizer. Use standard phosphoramidites for A, G, C, and T bases.

  • Step 1: Deblocking : The 5'-dimethoxytrityl (DMT) protecting group on the terminal nucleotide of the solid-support-bound chain is removed using an acidic solution (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next reaction.

  • Step 2: Coupling : The this compound phosphoramidite is activated, typically with an activator like tetrazole or a derivative, and then coupled to the exposed 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiencies for modified bases should be monitored and are typically >98%.

  • Step 3: Capping : To prevent unreacted chains (synthesis failures) from elongating in subsequent cycles, their 5'-hydroxyl groups are permanently blocked (acetylated) using a capping reagent, commonly a mixture of acetic anhydride and 1-methylimidazole.

  • Step 4: Oxidation : The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of THF, pyridine, and water.

  • Iteration : The cycle (Steps 1-4) is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups (on the bases and the phosphate backbone) must be removed.

Methodology:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated aqueous ammonium hydroxide (28%).

  • For oligonucleotides containing potentially sensitive modifications like 1mC, a milder deprotection condition is recommended to minimize byproduct formation.

    • Standard Condition : Incubate at 80 °C for 3 hours.

    • Mild Condition : Incubate at room temperature (25 °C) for 16 hours.

  • After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the resulting oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.

Protocol 3: Purification and Quality Control

A rigorous purification and characterization process is critical to ensure the final product is of high purity and has the correct identity.

Methodology:

1. Purification by High-Performance Liquid Chromatography (HPLC)

  • Reverse-Phase (RP-HPLC) : Purifies based on hydrophobicity. It is effective at removing shorter, non-DMT-containing failure sequences if the synthesis was performed "DMT-on".

  • Anion-Exchange (AEX-HPLC) : Purifies based on charge (i.e., the number of phosphate groups). It is excellent for separating full-length products from shorter failure sequences.

  • General Procedure :

    • Resuspend the crude oligonucleotide in the appropriate HPLC mobile phase A.

    • Inject the sample onto the selected column (e.g., C18 for RP or a quaternary ammonium column for AEX).

    • Elute the oligonucleotide using a gradient of increasing mobile phase B (higher organic solvent for RP, higher salt concentration for AEX).

    • Monitor the elution profile by measuring UV absorbance at 260 nm.

    • Collect the fractions corresponding to the major peak (the full-length product).

    • Desalt the collected fractions and lyophilize to obtain the pure oligonucleotide.

2. Quality Control by Mass Spectrometry

  • Purpose : To confirm the molecular weight (MW) of the synthesized oligonucleotide, verifying its identity and purity.

  • Methods :

    • Electrospray Ionization (ESI-MS) : Maintains high mass accuracy and resolution for a wide range of oligonucleotide lengths, making it a preferred method.

    • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) : A high-throughput method that is very sensitive but can be less effective for oligonucleotides longer than 50 bases.

  • Procedure :

    • Prepare a dilute solution of the purified oligonucleotide (e.g., ~15 pmol/µl).

    • Analyze the sample according to the mass spectrometer's standard operating procedure.

    • Compare the observed molecular weight from the spectrum with the theoretical (expected) molecular weight calculated for the desired sequence.

    • (Optional) Use tandem mass spectrometry (MS/MS) to fragment the oligonucleotide, which can confirm the sequence and pinpoint the exact location of the 1mC modification.

3. Quality Control by NMR Spectroscopy

  • Purpose : To confirm the structure of the modification and its impact on the local DNA conformation.

  • Procedure :

    • Prepare a highly concentrated sample of the purified oligonucleotide in an appropriate NMR buffer (e.g., containing D₂O).

    • Acquire 1D and 2D NMR spectra (e.g., ¹H, ¹³C, ³¹P).

    • Analyze the chemical shifts and coupling constants to confirm the presence and integrity of the this compound base within the oligonucleotide structure. The methyl group on the nitrogen will have a characteristic ¹H NMR signal.

Protocol 4: Functional Analysis using DNA Repair Assay

This protocol provides a general framework for assessing the biological activity of the 1mC-containing oligonucleotide by testing its interaction with a DNA repair enzyme.

DNA_Repair_Pathway Direct Reversal Repair of this compound cluster_0 Initial State cluster_1 Reaction cluster_2 Final State dna_damaged DNA with 1mC Lesion complex Enzyme-DNA Complex Formation dna_damaged->complex enzyme AlkB Homolog Enzyme + Cofactors (Fe(II), α-KG) enzyme->complex reaction Oxidative Demethylation complex->reaction Methyl group transferred dna_repaired Repaired DNA (Cytosine) reaction->dna_repaired products Succinate + CO₂ + Formaldehyde reaction->products

Caption: Pathway for direct repair of N1-methylated bases by AlkB enzymes.

Methodology:

  • Reaction Setup : In a microcentrifuge tube, combine the following components:

    • Purified 1mC-containing oligonucleotide (substrate).

    • A complementary DNA strand to form a duplex.

    • Reaction buffer (e.g., Tris-HCl, MgCl₂).

    • Cofactors required by the enzyme, such as α-ketoglutarate, Fe(II), and ascorbate for AlkB homologs.

    • Purified DNA repair enzyme (e.g., human ALKBH2/3).

  • Incubation : Incubate the reaction mixture at 37 °C for a defined period (e.g., 1 hour).

  • Reaction Quenching : Stop the reaction, for example, by adding EDTA or by heat inactivation.

  • Analysis : Analyze the reaction products to determine the efficiency of repair. This can be done by:

    • HPLC : The repaired (unmethylated) oligonucleotide may have a different retention time than the 1mC-containing substrate.

    • Mass Spectrometry : The repaired product will have a lower molecular weight (loss of 14 Da for the CH₂ group) than the substrate.

    • Gel Electrophoresis : If the repair enzyme also has glycosylase activity, it may create an abasic site leading to strand cleavage, which can be visualized on a denaturing polyacrylamide gel.

References

Application Notes and Protocols for the Detection of 1-Methylcytosine in DNA Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methylcytosine (m1C)

This compound (m1C) is a modified DNA base where a methyl group is attached to the nitrogen atom at position 1 of the cytosine ring. Unlike the well-studied 5-methylcytosine (5mC), which plays a crucial role in epigenetic regulation in mammals, m1C is less characterized in DNA. However, its presence can have significant impacts on DNA structure and function, potentially disrupting Watson-Crick base pairing and affecting DNA-protein interactions. Accurate and sensitive detection of m1C is critical for understanding its biological roles and for the development of therapeutics that may target DNA modifications.

This document provides detailed application notes and protocols for two primary methods for the detection and quantification of m1C in DNA sequences: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for global quantification and m1C Immunoprecipitation with Sequencing (m1C-IP-seq) for genome-wide mapping.

Method 1: Global Quantification of this compound by LC-MS/MS

Application Note

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the global quantification of DNA modifications.[1] The method involves the enzymatic digestion of genomic DNA into individual nucleosides.[2] These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of 1-methyl-2'-deoxycytidine and its fragmentation products, allowing for precise identification and quantification relative to canonical nucleosides like deoxycytidine (dC).[3]

Key Advantages:

  • High Sensitivity and Specificity: Capable of detecting modifications at very low abundances (femtomole range).[4]

  • Absolute Quantification: Provides a quantitative measure of the total amount of m1C relative to total cytosine in a given DNA sample.

  • Unambiguous Identification: Mass spectrometry provides definitive identification of m1C based on its unique molecular mass, distinguishing it from other cytosine isomers like 5-methylcytosine.[5]

Limitations:

  • No Sequence Context: This method provides global levels of m1C and does not provide information about the location of the modification within the DNA sequence.

  • Requires Specialized Equipment: Access to a high-resolution LC-MS/MS system is necessary.

  • Sample Purity is Critical: RNA contamination can interfere with the results, as m1C is also found in RNA. Thorough DNase treatment of RNA samples and RNase treatment of DNA samples is crucial.

Quantitative Data Summary
ParameterTypical Performance
Limit of Detection (LOD) Low femtomole (~0.5 fmol)
Limit of Quantification (LOQ) Low to mid femtomole range
Required DNA Input 50 ng - 2 µg
Precision (%RSD) < 5%
Analysis Time per Sample ~10-20 minutes (LC gradient)
Experimental Protocol: LC-MS/MS for m1C Quantification

1. DNA Extraction and Purification:

  • Extract genomic DNA from cells or tissues using a standard kit (e.g., column-based or phenol-chloroform extraction).

  • To eliminate RNA contamination, treat the extracted DNA with RNase A (100 µg/mL) at 37°C for 1 hour.

  • Purify the DNA using a DNA cleanup kit or ethanol precipitation to remove the enzyme and buffer salts.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

2. Enzymatic Digestion of DNA to Nucleosides:

  • In a sterile microcentrifuge tube, prepare the digestion reaction:

    • Genomic DNA: 1-2 µg

    • DNA Degradase Plus Enzyme Mix: 1 µL (10 U)

    • 10x DNA Degradase Plus Buffer: 2.5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubate the reaction at 37°C for 2-3 hours to ensure complete digestion of DNA into single nucleosides.

  • (Optional) Spike in a known amount of a stable isotope-labeled 1-methyl-2'-deoxycytidine internal standard for absolute quantification.

3. Sample Preparation for LC-MS/MS:

  • Centrifuge the digested sample at >10,000 x g for 5 minutes to pellet any undigested material or enzyme.

  • Transfer the supernatant to a new tube.

  • Filter the sample through a 0.22 µm syringe filter or a spin filter to remove particulates that could clog the LC column.

  • Transfer the filtered sample to an autosampler vial for injection.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reverse-phase column suitable for nucleoside separation.

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

    • Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS grade).

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: A suitable gradient to separate 1-methyl-2'-deoxycytidine from other nucleosides (e.g., start with 99% A, ramp to 50% B over 10 minutes).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for 1-methyl-2'-deoxycytidine and deoxycytidine. (Note: These transitions must be empirically determined on the specific instrument used).

      • Example for dC: m/z 228.1 → 112.1
      • Example for 5mdC: m/z 242.1 → 126.1
      • The transition for 1-methyl-2'-deoxycytidine would be similar to 5mdC but needs optimization.

5. Data Analysis:

  • Integrate the peak areas for 1-methyl-2'-deoxycytidine and deoxycytidine from the chromatograms.

  • Calculate the percentage of m1C using the following formula: % m1C = [Peak Area of m1C / (Peak Area of m1C + Peak Area of dC)] * 100

  • If using an internal standard, create a standard curve to determine the absolute amount of each nucleoside.

Workflow Diagram: LC-MS/MS for m1C Detection

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis dna_extraction 1. Genomic DNA Extraction & RNase Treatment digestion 2. Enzymatic Digestion to Nucleosides dna_extraction->digestion filtration 3. Sample Filtration digestion->filtration lc 4. HPLC Separation filtration->lc ms 5. Tandem Mass Spectrometry (MRM Detection) lc->ms data_analysis 6. Data Analysis & Quantification ms->data_analysis MeDIP_Seq_Workflow cluster_prep DNA Preparation cluster_ip Immunoprecipitation cluster_analysis Sequencing & Analysis dna_extraction 1. Genomic DNA Extraction fragmentation 2. DNA Fragmentation (Sonication) dna_extraction->fragmentation denaturation 3. Denaturation (95°C) fragmentation->denaturation antibody_binding 4. Incubation with anti-m1C Antibody denaturation->antibody_binding bead_capture 5. Capture with Magnetic Beads antibody_binding->bead_capture washing 6. Wash Steps bead_capture->washing elution 7. Elution & DNA Purification washing->elution library_prep 8. NGS Library Preparation elution->library_prep sequencing 9. High-Throughput Sequencing library_prep->sequencing bioinformatics 10. Peak Calling & Bioinformatic Analysis sequencing->bioinformatics

References

Mass Spectrometry Analysis of 1-Methylcytosine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (m1C) is a modified nucleobase derived from the methylation of cytosine at the nitrogen-1 (N1) position. Unlike its well-studied isomer, 5-methylcytosine (5mC), which plays a crucial role in epigenetic regulation, the biological significance of m1C is still an emerging field of research. Accurate and sensitive quantification of m1C in various biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of modified nucleosides due to its high specificity, sensitivity, and accuracy.

These application notes provide detailed protocols for the analysis of this compound in biological samples using LC-MS/MS, guidance on data interpretation, and a summary of available quantitative data. Additionally, we explore the potential involvement of cytosine methylation in cellular signaling and provide a workflow for its analysis.

Quantitative Data Summary

The quantification of this compound in various biological samples is a developing area of research. While extensive data exists for 5-methylcytosine, specific quantitative levels of this compound are not as widely reported. The following tables summarize available data on cytosine methylation in different human cell lines, which can serve as a reference for expected methylation levels. It is important to note that these values primarily reflect 5-methylcytosine content, and specific quantification of this compound will require the application of the detailed protocols provided below.

Table 1: Percentage of CpG Island Hypermethylation in Various Human Cancer Cell Lines

Cell LineCancer TypeCpG Island Hypermethylation (%)
RAJIBurkitt's Lymphoma73
MDA-MB-231Breast Cancer67
KG1aLeukemia67
H460Lung Cancer8
A549Lung Cancer8
TTThyroid Cancer7

Data adapted from a study on CpG island promoter hypermethylation of tumor suppressor genes[1].

Table 2: Genomic 5-Methylcytosine Content in Human Cancer Cell Lines

Cell LineCancer Type5-Methylcytosine Content (%)
Normal LymphocytesN/AHigh
RAJIBurkitt's LymphomaLow
MDA-MB-231Breast CancerIntermediate
KG1aLeukemiaIntermediate
H460Lung CancerHigh
A549Lung CancerHigh
TTThyroid CancerHigh

Data qualitatively summarized from high-performance capillary electrophoresis analysis[1].

Experimental Protocols

Protocol 1: Quantification of this compound in DNA by LC-MS/MS

This protocol outlines the enzymatic hydrolysis of DNA to individual nucleosides and subsequent analysis by LC-MS/MS.

1. Materials and Reagents:

  • Genomic DNA sample (from cells or tissues)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (Calf Intestinal)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂)

  • LC-MS grade water, acetonitrile, and formic acid

  • Ammonium acetate

  • Zinc sulfate

2. DNA Extraction and Purification:

  • Extract genomic DNA from biological samples using a commercial DNA isolation kit according to the manufacturer's instructions.

  • Ensure the purity and integrity of the extracted DNA using UV spectrophotometry (A260/A280 ratio of ~1.8) and agarose gel electrophoresis.

3. Enzymatic Hydrolysis of DNA:

  • To 1-5 µg of purified DNA, add 10 mM ammonium acetate buffer (pH 5.3) containing 0.1 mM ZnSO₄.

  • Add 10 units of Nuclease P1 and incubate at 50°C for 2 hours.

  • Add 10 units of Alkaline Phosphatase and incubate at 37°C for 2 hours.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material.

  • Collect the supernatant containing the nucleosides.

4. Sample Preparation for LC-MS/MS:

  • To the supernatant, add the stable isotope-labeled internal standard to a final concentration of 10 nM.

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating nucleosides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 0-5% B over 5 minutes, followed by an increase to 95% B over 2 minutes, hold for 2 minutes, and then re-equilibrate at 0% B for 5 minutes. The flow rate is typically 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion (Q1) is the protonated molecule [M+H]⁺, which has an m/z of 126.1. The product ion (Q3) for quantification is typically the fragment resulting from the loss of the methyl group and subsequent rearrangement, though specific transitions should be optimized by infusing a standard solution. A common transition is m/z 126.1 -> 95.1.

      • Internal Standard (e.g., this compound-¹³C,¹⁵N₂): The precursor ion will be shifted according to the number of incorporated heavy isotopes. The product ion should be the same as the unlabeled analyte. For example, m/z 129.1 -> 95.1.

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

6. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the this compound analytical standard spiked with a constant amount of the internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the amount of this compound to the total amount of deoxyguanosine or total DNA loaded to express the results as a relative abundance.

Protocol 2: Analysis of this compound in RNA by LC-MS/MS

This protocol is similar to the DNA analysis, with modifications for RNA hydrolysis.

1. Materials and Reagents:

  • Total RNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Other reagents as listed in Protocol 1.

2. RNA Extraction and Purification:

  • Extract total RNA using a suitable commercial kit, ensuring to include a DNase treatment step to remove any contaminating DNA.

  • Assess RNA quality and quantity using a Bioanalyzer or similar instrument.

3. Enzymatic Hydrolysis of RNA:

  • The hydrolysis procedure is identical to that for DNA (Protocol 1, step 3).

4. Sample Preparation and LC-MS/MS Analysis:

  • Follow the same procedures for sample preparation (Protocol 1, step 4), LC-MS/MS analysis (Protocol 1, step 5), and data analysis (Protocol 1, step 6). The MRM transitions for this compound and its internal standard remain the same.

Visualization of Workflows and Pathways

Experimental Workflow for m1C Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Tissue, Cells, Biofluid) NucleicAcidExtraction Nucleic Acid Extraction (DNA/RNA) BiologicalSample->NucleicAcidExtraction EnzymaticHydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) NucleicAcidExtraction->EnzymaticHydrolysis InternalStandard Spike with Internal Standard EnzymaticHydrolysis->InternalStandard Filtration Filtration InternalStandard->Filtration LC_Separation LC Separation (Reversed-Phase C18) Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection PeakIntegration Peak Integration & Area Ratio Calculation MS_Detection->PeakIntegration CalibrationCurve Quantification using Calibration Curve PeakIntegration->CalibrationCurve Normalization Normalization & Reporting CalibrationCurve->Normalization

Caption: Experimental workflow for this compound analysis.

Potential Role of Cytosine Methylation in Gene Regulation

Cytosine methylation, including this compound, can influence gene expression through various mechanisms. One established mechanism for 5-methylcytosine is its impact on the binding of transcription factors to DNA. Methylation within a transcription factor binding site can either inhibit or, in some cases, enhance the binding of these regulatory proteins, thereby modulating gene transcription. Furthermore, methylated DNA can be recognized by specific methyl-binding domain (MBD) proteins, which can recruit other proteins to modify chromatin and lead to gene silencing. The base excision repair (BER) pathway is also implicated in the removal of modified bases, potentially linking DNA repair processes to epigenetic regulation.

gene_regulation_pathway cluster_methylation DNA Methylation cluster_tf Transcription Factor Interaction cluster_mbd Methyl-Binding Domain Protein Recruitment cluster_repair DNA Repair Pathway cluster_outcome Transcriptional Outcome m1C This compound (m1C) in DNA TF_Binding Altered Transcription Factor (TF) Binding m1C->TF_Binding Inhibits/Enhances MBD MBD Protein Recruitment m1C->MBD Recruits BER Base Excision Repair (BER) m1C->BER Recognized by GeneExpression Altered Gene Expression TF_Binding->GeneExpression Activation/Repression Chromatin Chromatin Remodeling MBD->Chromatin Chromatin->GeneExpression Silencing Demethylation Potential Demethylation BER->Demethylation Demethylation->GeneExpression Activation

Caption: Potential roles of this compound in gene regulation.

References

Application Notes and Protocols for the Use of 1-Methylcytosine in PCR and Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methylcytosine

This compound (1-mC) is a methylated derivative of the nucleobase cytosine, where a methyl group is attached to the nitrogen atom at position 1 (N1) of the pyrimidine ring.[1][2] This modification is structurally distinct from the more commonly studied 5-methylcytosine (5-mC), an epigenetic marker crucial in gene regulation.[3][4] 1-mC is not a naturally occurring modification in mammalian DNA but has gained interest primarily through its role in synthetic biology, particularly as a component of the expanded genetic alphabet known as "hachimoji DNA".[5] In this synthetic system, 1-mC is designed to pair with isoguanine.

The application of 1-mC in standard PCR and sequencing workflows is not a routine practice and remains an area of exploratory research. Unlike the extensive body of work on the detection of 5-mC, the use of 1-mC as a tool to be incorporated into DNA for subsequent analysis is not well-documented in commercially available protocols. The information and protocols presented here are based on established principles of PCR and sequencing with other modified bases and should be considered as a starting point for experimental design.

Application Notes

Using this compound in PCR

The incorporation of modified nucleotides during PCR is a powerful tool for creating DNA with altered properties. Substituting this compound triphosphate (1-mCTP) for dCTP in a PCR reaction could potentially be used to:

  • Study DNA-Protein Interactions: The presence of a methyl group on the Watson-Crick pairing face of cytosine could significantly alter the binding of proteins that interact with the DNA backbone.

  • Modulate DNA Thermal Stability: While 5-mC is known to increase the thermal stability of DNA duplexes, the effect of 1-mC is not extensively characterized but would be a key parameter to determine experimentally.

  • Serve as a Unique Molecular Marker: DNA containing 1-mC could be specifically targeted for enrichment or detection, assuming the development of specific binding proteins or chemical methods.

Challenges and Considerations:

  • Polymerase Compatibility: Standard DNA polymerases like Taq and Pfu may exhibit significantly lower efficiency and fidelity when incorporating 1-mCTP compared to the natural dCTP. The methyl group at the N1 position could sterically hinder the formation of the correct geometry in the polymerase active site. Specialized or engineered polymerases, such as those used for hachimoji DNA, may be required for efficient incorporation.

  • Primer Design: Primers should be designed to flank the region of interest and should not contain 1-mC themselves unless the impact on their annealing properties is well understood.

  • Availability of Reagents: this compound is commercially available from suppliers like Apollo Scientific, but this compound triphosphate (1-mCTP) is not a standard off-the-shelf reagent and may require custom synthesis.

Sequencing of DNA Containing this compound

The behavior of 1-mC during sequencing is a critical consideration. The modification could lead to several outcomes depending on the sequencing technology:

  • Sanger Sequencing: During Sanger sequencing, the DNA polymerase's response to a 1-mC in the template strand is unknown. It could potentially cause the polymerase to stall, leading to a truncated read, or it might be misread as a different base, resulting in a substitution in the final sequence.

  • Next-Generation Sequencing (NGS):

    • Sequencing-by-Synthesis (e.g., Illumina): Similar to Sanger sequencing, the polymerase used in the bridge amplification and sequencing steps might struggle to read past or correctly identify 1-mC. This could result in high error rates at and around the modification site or a complete loss of signal.

    • Single-Molecule Real-Time (SMRT) Sequencing (e.g., PacBio): This technology detects base modifications by observing the kinetics of the DNA polymerase. It is plausible that 1-mC would create a distinct kinetic signature, allowing for its direct detection. However, this would require the development of specific bioinformatics models.

    • Nanopore Sequencing (e.g., Oxford Nanopore): As single-stranded DNA passes through a nanopore, each base disrupts an ionic current in a characteristic way. It is highly likely that 1-mC would produce a different electrical signal compared to cytosine or 5-methylcytosine, enabling its direct detection.

Quantitative Data Summary

PropertyCytosine (C)5-Methylcytosine (5-mC)This compound (1-mC) (Hypothesized)
Methylation Position NoneCarbon-5 (C5) of the pyrimidine ringNitrogen-1 (N1) of the pyrimidine ring
Effect on Thermal Stability BaselineIncreases duplex melting temperature (Tm)Unknown, potentially destabilizing due to disruption of Watson-Crick hydrogen bonding geometry.
Polymerase Incorporation High efficiency and fidelity with standard polymerasesGenerally well-tolerated by most DNA polymerases, though some may show slightly altered kinetics.Likely to be poorly incorporated by standard polymerases due to steric hindrance in the active site. Engineered polymerases may be required.
Sequencing Readout (Standard) Read as 'C'Read as 'C' in standard sequencing; requires bisulfite or enzymatic treatment for detection.Unknown. May cause polymerase stalling, misincorporation (read as another base), or be directly detected by SMRT or nanopore sequencing.
Primary Research Area Canonical base in geneticsEpigenetics, gene regulation, cancer biologySynthetic biology (hachimoji DNA), photophysical studies

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on standard molecular biology techniques for other modified bases. They should be optimized and validated for specific experimental contexts.

Protocol 1: PCR with this compound Triphosphate (1-mCTP)

Objective: To amplify a DNA fragment while incorporating 1-mC in place of cytosine.

Materials:

  • DNA template

  • Forward and reverse primers

  • High-fidelity, proofreading DNA polymerase (e.g., Pfu or a commercially available engineered polymerase)

  • dNTP mix (dATP, dGTP, dTTP) at 10 mM each

  • 1-mCTP (custom synthesized) at 10 mM

  • PCR buffer (as recommended by the polymerase manufacturer)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:

    • 5 µL of 10x PCR Buffer

    • 1 µL of dNTP mix (dATP, dGTP, dTTP at a final concentration of 200 µM each)

    • 1 µL of 10 mM 1-mCTP (final concentration of 200 µM)

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • X µL of DNA template (1-100 ng)

    • 1 µL of DNA Polymerase

    • Nuclease-free water to a final volume of 50 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis:

    • Run 5-10 µL of the PCR product on an agarose gel to verify the size and yield of the amplicon.

    • Purify the remaining PCR product using a standard PCR purification kit.

Optimization Notes:

  • The concentration of 1-mCTP may need to be optimized. A titration from 50 µM to 500 µM is recommended.

  • If low yield is observed, consider using a polymerase known to be more tolerant of modified bases.

  • The extension time may need to be increased to compensate for slower incorporation of 1-mCTP.

Protocol 2: Sanger Sequencing of 1-mC Containing PCR Products

Objective: To determine the sequence of a DNA fragment containing 1-mC.

Materials:

  • Purified PCR product containing 1-mC

  • Sequencing primer (either the forward or reverse PCR primer)

  • Sanger sequencing reaction mix (e.g., BigDye™ Terminator)

  • Sequencing facility with capillary electrophoresis instrumentation

Procedure:

  • Sequencing Reaction Setup: Follow the manufacturer's instructions for the Sanger sequencing kit. A typical reaction would involve:

    • X µL of purified PCR product (50-100 ng)

    • 1 µL of 3.2 µM sequencing primer

    • 2 µL of sequencing reaction mix

    • Nuclease-free water to a final volume of 10 µL

  • Thermocycling for Sequencing:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Sample Submission and Analysis:

    • Submit the sequencing reaction for purification and capillary electrophoresis at a sequencing facility.

    • Analyze the resulting chromatogram. Pay close attention to the positions where 1-mC is expected. Look for signs of polymerase stalling (abrupt end to the read) or ambiguous base calls (double peaks).

Visualizations

PCR_Workflow_with_1_mC cluster_setup Reaction Setup cluster_pcr PCR Amplification cluster_analysis Analysis Template DNA Template Thermocycling Denaturation Annealing Extension Primers Primers (Fwd & Rev) dNTPs dATP, dGTP, dTTP mCTP 1-mCTP Polymerase DNA Polymerase Gel Agarose Gel Electrophoresis Thermocycling->Gel Purification PCR Product Purification Thermocycling->Purification Product 1-mC Containing DNA Product Purification->Product

Caption: Workflow for PCR-based incorporation of this compound.

Sequencing_Workflow_1mC cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing cluster_analysis Data Analysis Input Purified DNA with 1-mC Sanger_Reaction Cycle Sequencing Reaction (Polymerase + ddNTPs) Input->Sanger_Reaction Lib_Prep Library Preparation Input->Lib_Prep Capillary_EP Capillary Electrophoresis Sanger_Reaction->Capillary_EP Sanger_Analysis Analyze Chromatogram (Look for stalls/miscalls) Capillary_EP->Sanger_Analysis Sequencing Illumina / PacBio / Nanopore Lib_Prep->Sequencing NGS_Analysis Analyze Sequencing Data (Error rates / Kinetic signatures) Sequencing->NGS_Analysis

Caption: Potential sequencing workflows for DNA containing this compound.

Cytosine_Modifications Cytosine Cytosine (C) m5C 5-Methylcytosine (5-mC) Cytosine->m5C DNMTs (Epigenetic Mark) m1C This compound (1-mC) Cytosine->m1C Chemical Synthesis (Synthetic Biology)

Caption: Relationship between cytosine and its methylated forms.

References

The Untapped Potential of 1-Methylcytosine in Aptamer Development: A Theoretical and Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical modification of nucleic acid aptamers is a critical strategy for enhancing their therapeutic and diagnostic potential. While various modifications of nucleobases, sugars, and the phosphate backbone have been extensively explored to improve aptamer stability, binding affinity, and nuclease resistance, the application of 1-methylcytosine (1mC) in aptamer development remains a largely uncharted territory. This document provides a comprehensive overview of the current landscape of aptamer modification, delves into the theoretical potential of this compound as a novel building block for aptamer synthesis, and presents generalized protocols for the development of modified aptamers. Due to the nascent stage of research in this specific area, this report emphasizes foundational methods and potential applications rather than established case studies.

Introduction to Aptamer Modification

Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, enabling them to bind to a wide range of targets with high affinity and specificity.[1][2][3] Despite their promise, unmodified aptamers can suffer from limitations such as susceptibility to nuclease degradation and rapid renal clearance.[4][5] Chemical modifications are employed to overcome these drawbacks and to introduce novel functionalities. Common modification strategies include alterations to the sugar moiety (e.g., 2'-fluoro or 2'-O-methyl substitutions), the phosphodiester backbone (e.g., phosphorothioates), and the nucleobases themselves.

This compound: A Novel Candidate for Aptamer Modification

This compound (1mC) is a methylated derivative of cytosine where a methyl group is attached at the N1 position of the pyrimidine ring. This contrasts with the more common and naturally occurring 5-methylcytosine (5mC), which plays a crucial role in epigenetic regulation. The methylation at the N1 position in 1mC alters its hydrogen bonding pattern compared to canonical cytosine. While its application in aptamer development is not yet documented in peer-reviewed literature, its unique structural properties suggest it could offer novel binding interactions and structural motifs.

Potential Advantages of Incorporating this compound:

  • Expanded Chemical Diversity: The introduction of a methyl group at a non-standard position can increase the chemical diversity of an aptamer library, potentially leading to the selection of aptamers with unique binding properties.

  • Novel Structural Conformations: The altered hydrogen bonding capacity of 1mC could lead to the formation of novel tertiary structures, which are critical for target recognition.

  • Enhanced Hydrophobic Interactions: The methyl group could participate in hydrophobic interactions with target molecules, potentially increasing binding affinity.

Challenges and Considerations:

  • Enzymatic Incorporation: A key challenge is the compatibility of this compound triphosphates with polymerases used in the Systematic Evolution of Ligands by EXponential Enrichment (SELEX) process. The polymerase must be able to efficiently and faithfully incorporate the modified nucleotide into the growing oligonucleotide chain.

  • Synthesis of Modified Nucleotides: The synthesis of this compound phosphoramidites or triphosphates for solid-phase synthesis or enzymatic incorporation, respectively, is a prerequisite.

General Workflow for Modified Aptamer Development

The development of aptamers incorporating a novel modification like this compound would follow a modified SELEX protocol. The general steps are outlined below and visualized in the accompanying diagram.

Modified_SELEX_Workflow start Start with Modified Library (ssDNA or ssRNA containing 1mC) incubation Incubate with Target Molecule start->incubation partition Partitioning: Separate Bound from Unbound Sequences incubation->partition elution Elute Bound Sequences partition->elution amplification PCR Amplification (using polymerase compatible with 1mC) elution->amplification ssDNA_regen ssDNA Regeneration amplification->ssDNA_regen next_round Next Round of Selection ssDNA_regen->next_round Repeat 5-20 times sequencing Sequencing and Analysis of Enriched Pool ssDNA_regen->sequencing After enrichment next_round->incubation characterization Aptamer Characterization (Binding Affinity, Specificity) sequencing->characterization

Caption: Generalized workflow for the development of modified aptamers using SELEX.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be adapted and optimized for the specific use of this compound.

Protocol 1: Modified SELEX for this compound Aptamers
  • Library Design and Synthesis:

    • Design a single-stranded DNA (ssDNA) library (e.g., 80-100 nucleotides) with a central random region (e.g., 40 nucleotides) flanked by constant regions for PCR amplification.

    • Synthesize the library using solid-phase phosphoramidite chemistry, incorporating this compound phosphoramidite at desired positions or throughout the random region. Alternatively, if a compatible polymerase is identified, the library can be generated by enzymatic methods using this compound triphosphate.

  • Target Immobilization (for solid-phase selection):

    • Immobilize the target molecule (e.g., protein) on a solid support such as magnetic beads or a microplate. This allows for easy separation of bound and unbound sequences.

  • Selection Step:

    • Prepare the ssDNA library by heating to 95°C for 5 minutes and then snap-cooling on ice to ensure proper folding.

    • Incubate the folded library with the immobilized target in a suitable binding buffer for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

    • Wash the solid support multiple times with the binding buffer to remove unbound sequences. The stringency of the washes can be increased in later rounds of selection.

  • Elution and Amplification:

    • Elute the bound aptamer sequences from the target using a high-temperature step, a change in pH, or a denaturing agent.

    • Amplify the eluted sequences by PCR. It is crucial to use a polymerase that can read through and amplify sequences containing this compound. The number of PCR cycles should be minimized to avoid amplification bias.

  • ssDNA Regeneration:

    • Separate the strands of the double-stranded PCR product to generate a new ssDNA pool for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

  • Iterative Rounds and Sequencing:

    • Repeat the selection, elution, and amplification steps for multiple rounds (typically 5-20) to enrich the pool with high-affinity aptamers.

    • After sufficient enrichment, clone and sequence the final aptamer pool to identify individual candidate aptamers.

Protocol 2: Binding Affinity Characterization

Once individual aptamer sequences are identified, their binding affinity to the target must be quantified.

  • Method Selection: Choose a suitable biophysical technique to measure binding, such as:

    • Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding.

    • Surface Plasmon Resonance (SPR): Detects changes in the refractive index at the surface of a sensor chip when the aptamer binds to the immobilized target.

    • Filter Binding Assays: A radiolabeled aptamer is incubated with the target and the mixture is passed through a filter that retains the target-aptamer complexes.

    • Fluorescence-based Assays: A fluorescently labeled aptamer can be used to monitor changes in fluorescence upon binding to the target.

  • Experimental Procedure (Example using MST):

    • Label the candidate aptamer with a fluorescent dye.

    • Prepare a series of dilutions of the target protein in the binding buffer.

    • Mix a constant concentration of the labeled aptamer with each dilution of the target protein.

    • Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

    • Plot the change in thermophoresis against the logarithm of the target concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Quantitative Data: A Theoretical Framework

As there is no published data on this compound aptamers, the following table is a template for how such data should be presented once it becomes available. For context, typical Kd values for modified aptamers are in the nanomolar to picomolar range.

Aptamer CandidateTargetModificationBinding Affinity (Kd)Assay Method
1mC-Apt-01Target XThis compoundData not availableMST
1mC-Apt-02Target XThis compoundData not availableSPR
Control-AptTarget XUnmodifiedData not availableMST

Signaling Pathways and Logical Relationships

While no specific signaling pathways are targeted by this compound aptamers yet, the general principle of aptamer-based inhibition can be visualized. The following diagram illustrates how a modified aptamer could potentially inhibit a signaling pathway by binding to a cell surface receptor.

Signaling_Inhibition ligand Endogenous Ligand receptor Cell Surface Receptor ligand->receptor Binds and Activates signaling Intracellular Signaling Cascade receptor->signaling aptamer 1mC-Modified Aptamer aptamer->inhibition response Cellular Response signaling->response inhibition->receptor Blocks Binding

Caption: Aptamer-mediated inhibition of a signaling pathway.

Conclusion and Future Directions

The exploration of this compound as a building block for aptamer development is a promising, yet unexplored, avenue of research. While the lack of current data necessitates a theoretical and generalized approach, the fundamental principles of aptamer selection and characterization provide a clear roadmap for future investigations. The primary hurdles to overcome will be the synthesis of this compound nucleoside triphosphates and the identification of polymerases capable of their efficient incorporation. Should these challenges be met, the inclusion of this compound in aptamer libraries could significantly expand the repertoire of available aptamers for therapeutic and diagnostic applications. Further research is warranted to unlock the potential of this novel modification.

References

1-Methylcytosine: A Versatile Tool for Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylcytosine (1mC) is a methylated form of the DNA base cytosine, where a methyl group is attached to the nitrogen atom at position 1 of the pyrimidine ring.[1] This modification is distinct from the more prevalent epigenetic mark, 5-methylcytosine (5mC), where the methyl group is at the 5th carbon position. While not a common natural epigenetic mark in mammals, 1mC can arise from DNA damage by certain alkylating agents. Its presence in DNA is primarily recognized and processed by DNA repair enzymes. This unique characteristic makes 1mC a valuable tool for researchers studying the mechanisms of DNA damage recognition and repair, as well as for probing the specificity of DNA-binding proteins. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of DNA-protein interactions.

Applications of this compound in Research

This compound serves as a specific substrate for a class of DNA repair enzymes known as the AlkB family of dioxygenases.[2] These enzymes play a crucial role in maintaining genome integrity by removing alkylation damage from DNA bases. Human AlkB homologs, such as ALKBH1, ALKBH2, and ALKBH3, have been shown to repair lesions like 1-methyladenine and 3-methylcytosine, the latter being structurally analogous to this compound.[3] Specifically, ALKBH1 has been demonstrated to demethylate 3-methylcytosine in single-stranded DNA and RNA. By incorporating 1mC into synthetic DNA oligonucleotides, researchers can:

  • Investigate the substrate specificity and binding affinity of DNA repair enzymes: Oligonucleotides containing 1mC can be used in binding assays to determine the dissociation constants (Kd) of enzymes like AlkB homologs, providing quantitative insights into their substrate recognition.

  • Elucidate the catalytic mechanism of DNA demethylation: The repair of 1mC by AlkB enzymes involves oxidative demethylation.[4] Using 1mC-containing substrates, the kinetics and co-factor requirements of this process can be studied in detail.

  • Screen for inhibitors of DNA repair pathways: Synthetic DNA with 1mC can be used in high-throughput screening assays to identify small molecules that inhibit the binding or catalytic activity of DNA repair enzymes, which could have therapeutic applications in cancer treatment.

  • Probe the structural basis of DNA-protein recognition: The presence of a methyl group on the Watson-Crick base-pairing face of cytosine can alter the local DNA structure and hydrogen bonding patterns. This allows for the investigation of how proteins can recognize and bind to such modified bases.[1]

Experimental Protocols

Synthesis and Incorporation of this compound into DNA Oligonucleotides

The foundation for using 1mC as a tool is its incorporation into a DNA sequence of interest. This is typically achieved through solid-phase phosphoramidite chemistry.

Protocol: Synthesis of this compound Containing Oligonucleotides

  • Obtain this compound Phosphoramidite: N1-Methyl-2'-deoxycytidine phosphoramidite can be commercially sourced from specialized chemical suppliers like ChemGenes.

  • Automated DNA Synthesis: The synthesis is performed on an automated DNA synthesizer. The desired sequence is programmed into the synthesizer, and the this compound phosphoramidite is placed in a designated port for modified bases.

  • Synthesis Cycle: The synthesis follows the standard phosphoramidite chemistry cycle for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final base is added, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is typically done using a concentrated ammonium hydroxide solution. For base-labile modifications, milder deprotection conditions may be necessary to prevent degradation of the this compound.

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, modified product.

  • Quality Control: The final product should be characterized by mass spectrometry to confirm the correct mass, verifying the incorporation of the this compound.

Synthesis_of_1mC_Oligonucleotide start Start with Solid Support detritylation Detritylation (Remove DMT) start->detritylation coupling Coupling with 1mC Phosphoramidite detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation next_cycle Repeat for next base oxidation->next_cycle If not last base cleavage Cleavage & Deprotection oxidation->cleavage If last base next_cycle->detritylation purification HPLC Purification cleavage->purification qc Mass Spectrometry QC purification->qc

Figure 1: Workflow for synthesizing this compound oligonucleotides.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of a protein to a DNA fragment.

Protocol: EMSA for Protein Binding to 1mC-DNA

  • Probe Preparation:

    • Synthesize two complementary oligonucleotides, one containing the 1mC modification.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe. A common method is end-labeling with [γ-³²P]ATP using T4 polynucleotide kinase. Non-radioactive methods using fluorophores or biotin are also available.

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

      • Purified protein of interest (e.g., AlkB homolog) at various concentrations.

      • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Add the labeled 1mC-containing DNA probe.

    • Incubate the reaction at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram. A "shifted" band that migrates slower than the free probe indicates a protein-DNA complex.

EMSA_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis synthesis Synthesize & Anneal 1mC Oligos labeling End-label Probe (e.g., ³²P) synthesis->labeling mix Combine Protein, Probe, Buffer, Competitor DNA labeling->mix incubate Incubate at RT mix->incubate electrophoresis Native PAGE incubate->electrophoresis detection Autoradiography electrophoresis->detection analysis Analyze Shifted Bands detection->analysis

Figure 2: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting

This technique is used to identify the specific DNA sequence where a protein binds.

Protocol: DNase I Footprinting with a 1mC-Containing Probe

  • Probe Preparation:

    • Prepare a double-stranded DNA probe containing the 1mC modification and a putative protein binding site.

    • End-label only one strand of the probe, for example, with [γ-³²P]ATP.

  • Binding Reaction:

    • Set up two reactions: one with the protein of interest and one without (control).

    • Incubate the labeled probe with the purified protein in a suitable binding buffer to allow complex formation.

  • DNase I Digestion:

    • Add a low concentration of DNase I to both reactions and incubate for a short period (e.g., 1 minute). The DNase I concentration should be optimized to achieve partial digestion.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis:

    • Purify the DNA fragments.

    • Denature the DNA and run the samples on a denaturing polyacrylamide sequencing gel.

    • Include a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment to precisely locate the protected region.

    • Dry the gel and perform autoradiography.

    • The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

DNA_Footprinting_Workflow cluster_reactions Binding & Digestion probe_prep Prepare End-Labeled 1mC DNA Probe control_reaction Control Reaction (No Protein) probe_prep->control_reaction test_reaction Test Reaction (+ Protein) probe_prep->test_reaction control_digest DNase I Digestion control_reaction->control_digest test_digest DNase I Digestion test_reaction->test_digest analysis Denaturing PAGE & Autoradiography control_digest->analysis test_digest->analysis result Identify 'Footprint' (Protected Region) analysis->result

Figure 3: Workflow for DNase I Footprinting Assay.

Data Presentation

Quantitative data from EMSA experiments can be used to determine the dissociation constant (Kd), a measure of binding affinity. By titrating the protein concentration while keeping the probe concentration constant, the fraction of bound probe can be quantified and plotted against the protein concentration. The data can then be fitted to a binding isotherm to calculate the Kd.

Table 1: Hypothetical Quantitative Binding Data for AlkB Homolog to 1mC-DNA

Protein Concentration (nM)Fraction of DNA Bound
00.00
100.15
250.33
500.52
1000.70
2000.85
5000.95

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Comparison of Binding Affinities of DNA Repair Enzymes to Different Substrates (Literature-derived examples for analogous modifications)

EnzymeSubstrateBinding Affinity (Kd)Reference
Thymine DNA Glycosylase (TDG)G·U mispair~10-20 nM
Thymine DNA Glycosylase (TDG)G·T mispair~50-100 nM
Methyl-CpG Binding Protein (1xMBD-GFP)Symmetric mCpG106 - 870 nM
Methyl-CpG Binding Protein (1xMBD-GFP)Hemimethylated mCpG>2 µM

Note: This table provides examples of binding affinities for related DNA modifications to illustrate the range of values that can be obtained. Specific data for this compound binding to AlkB homologs is currently limited in the literature.

Signaling Pathways and Logical Relationships

While this compound is not known to be part of a specific signaling pathway in the same way as 5-methylcytosine in epigenetics, its presence in DNA triggers the Base Excision Repair (BER) pathway, initiated by enzymes like the AlkB homologs. The logical relationship is one of DNA damage recognition and initiation of a repair cascade.

BER_Pathway_for_1mC dna_damage DNA Alkylation (e.g., by MMS) m1c_formation Formation of This compound (1mC) dna_damage->m1c_formation recognition Recognition of 1mC by AlkB Homolog m1c_formation->recognition demethylation Oxidative Demethylation recognition->demethylation base_excision Base Excision Repair (BER) Pathway demethylation->base_excision dna_restored Restored DNA base_excision->dna_restored

Figure 4: Simplified pathway for the repair of this compound in DNA.

This compound provides a valuable and specific tool for the investigation of DNA-protein interactions, particularly in the context of DNA damage and repair. By using oligonucleotides containing this modification, researchers can gain detailed insights into the substrate specificity, binding kinetics, and catalytic mechanisms of DNA repair enzymes. The protocols outlined in this document provide a framework for employing this compound in key biochemical and molecular biology assays.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methylcytosine Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the synthesis of oligonucleotides containing 1-methylcytosine (1-meC).

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite, and why is its synthesis challenging?

A1: this compound (1-meC) phosphoramidite is the chemical building block used to incorporate the modified nucleoside 1-meC into a growing oligonucleotide chain during automated solid-phase synthesis. The primary challenge arises from the inherent chemical instability of the 1-meC base, particularly under the standard alkaline conditions used for oligonucleotide deprotection. This can lead to undesirable side reactions, compromising the purity and integrity of the final product.

Q2: What is the most critical side reaction to be aware of during the synthesis of 1-meC containing oligonucleotides?

A2: The most significant side reaction is a base-catalyzed isomerization known as the Dimroth rearrangement .[1][2] Under typical deprotection conditions (e.g., heating in concentrated ammonium hydroxide), the 1-meC moiety can rearrange to form N-methylated isomers.[3][4] Another potential side reaction is deamination, which would convert the cytosine base to a uracil analog, resulting in a product with a similar mass that is difficult to separate.[5]

Q3: How do these side reactions affect my final product?

A3: Side reactions lead to impurities that are often difficult to distinguish and separate from the desired full-length oligonucleotide. For example, a Dimroth rearrangement product is an isomer with the exact same mass, while a deamination product may differ by only a single dalton. These impurities can lead to ambiguous analytical results and interfere with downstream applications by altering the binding properties or biological activity of the oligonucleotide.

Q4: Can I use standard phosphoramidite coupling protocols for 1-meC?

A4: Yes, the coupling step itself generally follows standard protocols. However, like many modified phosphoramidites, 1-meC may exhibit slightly lower coupling efficiency due to steric hindrance. It is crucial to ensure strictly anhydrous conditions, use fresh, high-quality reagents, and consider extending the coupling time or using a more potent activator like 4,5-Dicyanoimidazole (DCI) if low efficiency is observed.

Troubleshooting Guide

Problem 1: Low overall yield of the full-length oligonucleotide.

  • Possible Cause A: Low Coupling Efficiency.

    • Solution: Ensure all reagents, especially the acetonitrile (ACN) solvent, are strictly anhydrous (<15 ppm water). Use a fresh solution of a high-performance activator, such as DCI. Consider increasing the coupling time for the 1-meC monomer to 10-15 minutes to overcome potential steric hindrance.

  • Possible Cause B: Degradation during final deprotection.

    • Solution: Avoid standard high-temperature deprotection protocols. Switch to a milder, optimized deprotection method specifically designed to prevent rearrangement and degradation of the 1-meC base (see Experimental Protocols section).

Problem 2: Mass spectrometry shows a peak with the correct mass, but HPLC analysis shows multiple or broadened peaks.

  • Possible Cause: Isomeric impurities.

    • Solution: This is a strong indicator of a Dimroth rearrangement, which produces an isomer with an identical molecular weight. Standard reverse-phase HPLC may not be sufficient to separate these species. Implement a multi-modal purification strategy, such as combining reverse-phase (C18) with anion-exchange chromatography, which separates molecules based on charge differences. The positive charge on the unmodified 1-meC at neutral pH can aid in this separation.

Problem 3: Mass spectrometry shows a significant peak at +1 Da relative to the expected product mass.

  • Possible Cause: Deamination.

    • Solution: This suggests that the exocyclic amine of 1-meC has been hydrolyzed to a carbonyl group, forming a 1-methyluracil analog. This is often caused by harsh deprotection conditions (heat and high pH). The only remedy is to re-synthesize the oligonucleotide using a validated mild deprotection protocol.

Problem 4: The detritylation color appears faint after the 1-meC coupling cycle.

  • Possible Cause: Incomplete coupling in the previous cycle.

    • Solution: A faint orange color from the cleaved dimethoxytrityl (DMT) cation indicates that the previous coupling step was inefficient. Immediately check the freshness and anhydrous state of your phosphoramidite, activator, and ACN. If the problem persists, perform a small-scale test synthesis (e.g., a trimer) to validate the reagents before proceeding with a longer synthesis.

Quantitative Data Summary

The choice of deprotection conditions is the most critical variable affecting the integrity of oligonucleotides containing 1-meC. The following table compares a standard protocol with a recommended mild protocol.

ParameterStandard ProtocolMild ProtocolRationale & Expected Outcome
Reagent Concentrated Ammonium Hydroxide (28%)Conc. Ammonium Hydroxide (28%) OR 2M Ammonia in MethanolStandard ammonia can cause rearrangement at high temperatures. Anhydrous methanolic ammonia is even milder.
Temperature 55 - 80 °C25 °C (Room Temperature)Elevated temperatures significantly accelerate the rate of Dimroth rearrangement and other side reactions.
Duration 2 - 8 hours16 - 24 hoursThe lower temperature requires a significantly longer incubation time to ensure complete removal of protecting groups from standard bases.
Risk of Side Reactions High Minimized The mild protocol is designed specifically to prevent base-catalyzed degradation of the 1-meC moiety.
Reference

Diagrams

Caption: Troubleshooting workflow for identifying and solving common issues in 1-meC oligonucleotide synthesis.

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_post Post-Synthesis Processing Deblock 1. Deblock (Remove DMT) Couple 2. Couple (1-meC Phosphoramidite) Deblock->Couple Cap 3. Cap (Unreacted Chains) Couple->Cap Oxidize 4. Oxidize (P(III) to P(V)) Cap->Oxidize Oxidize->Deblock Cleave 5. Cleavage & Mild Deprotection (RT, 16h NH4OH) Oxidize->Cleave Purify 6. Purification (Dual HPLC: RP and AEX) Cleave->Purify Analyze 7. QC Analysis (LC-MS) Purify->Analyze

Caption: Experimental workflow from automated synthesis to final quality control for 1-meC oligonucleotides.

G cluster_reaction Dimroth Rearrangement Side Reaction m1C This compound (in Oligo) Intermediate Ring-Opened Intermediate m1C->Intermediate OH⁻ / Heat (Standard Deprotection) Isomer Rearranged Isomer (e.g., N-methyl-imino form) Intermediate->Isomer Ring Closure

Caption: The Dimroth rearrangement pathway for this compound under standard alkaline deprotection conditions.

Experimental Protocols

Protocol 1: Coupling of this compound Phosphoramidite

This protocol assumes a standard automated DNA synthesizer.

  • Reagent Preparation: Ensure the 1-meC phosphoramidite is fully dissolved in fresh, anhydrous acetonitrile (ACN) at the synthesizer-recommended concentration (e.g., 0.1 M). Use a fresh bottle of activator solution (e.g., 0.25 M DCI in ACN).

  • Synthesis Cycle Modification: Program the synthesizer to use a dedicated bottle position for the 1-meC phosphoramidite.

  • Coupling Step: Modify the standard synthesis cycle specifically for the 1-meC base incorporation.

    • Standard Coupling Time: 3-5 minutes.

    • Extended Coupling Time (Recommended): Increase the coupling wait step to 10 minutes . This allows more time for the sterically hindered monomer to react with the 5'-hydroxyl group of the growing chain.

  • Remaining Steps: The deblocking (detritylation), capping, and oxidation steps can typically remain at their standard durations.

  • Post-Coupling: After the coupling step, visually inspect the color of the detritylation solution. A bright orange color confirms a successful coupling reaction.

Protocol 2: Mild Cleavage and Deprotection

This protocol is designed to minimize the risk of Dimroth rearrangement and deamination.

  • Cleavage from Support: After synthesis, transfer the solid support (e.g., CPG beads) from the column to a 2 mL screw-cap vial.

  • Deprotection Solution: Add 1.5 mL of fresh, chilled concentrated ammonium hydroxide (28-30%) to the vial.

  • Incubation: Tightly seal the vial and place it on a shaker or rotator. Incubate at room temperature (25 °C) for 16-24 hours .

    • CRITICAL: Do NOT heat the sample. Heating is the primary driver for base-catalyzed side reactions.

  • Oligonucleotide Recovery: After incubation, carefully draw off the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide using a syringe. Transfer the solution to a new microfuge tube.

  • Wash: Wash the solid support with 0.5 mL of nuclease-free water and combine it with the initial solution.

  • Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator (e.g., SpeedVac). The resulting oligonucleotide pellet is ready for purification.

Protocol 3: Quality Control (QC) and Analysis

A rigorous QC process is essential to confirm the identity and purity of the final product.

  • Sample Preparation: Re-suspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water.

  • Primary Analysis (Reverse-Phase HPLC-MS):

    • Column: Use a high-quality C18 reverse-phase column.

    • Mobile Phase: Typically a gradient of acetonitrile in an aqueous buffer like 100 mM triethylammonium acetate (TEAA).

    • Analysis: Inject the sample and analyze the resulting chromatogram for purity. Couple the HPLC output to a high-resolution mass spectrometer to confirm that the major peak corresponds to the exact mass of the desired 1-meC-containing oligonucleotide.

  • Secondary Analysis (Anion-Exchange HPLC):

    • Rationale: If the RP-HPLC shows a single peak but there is suspicion of isomeric impurities, anion-exchange (AEX) chromatography provides an orthogonal separation method.

    • Column: Use an anion-exchange column (e.g., DNAPac).

    • Mobile Phase: Use a salt gradient (e.g., NaCl or ammonium acetate) to elute the oligonucleotide.

    • Analysis: Because 1-meC carries a partial positive charge at neutral pH, the retention time of the correct product on an AEX column may differ significantly from an uncharged, rearranged isomer, allowing for their separation.

  • Final Confirmation: The product is considered pure only if it presents as a single, sharp peak on both HPLC systems with the correct mass confirmed by high-resolution mass spectrometry.

References

Technical Support Center: Optimizing 1-Methylcytosine Amidite Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of 1-Methylcytosine (m1C) phosphoramidites in oligonucleotide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance coupling efficiency and ensure the successful synthesis of m1C-containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m1C) and why is it used in oligonucleotide synthesis?

A1: this compound is a modified nucleobase. In oligonucleotide synthesis, its incorporation can be crucial for various research and therapeutic applications, including the study of epigenetic regulation, RNA therapeutics, and the development of aptamers with enhanced binding properties. The methyl group at the N1 position, however, can present unique challenges during synthesis compared to standard phosphoramidites.

Q2: What are the primary challenges associated with the use of this compound phosphoramidites?

A2: The main challenges include potentially lower coupling efficiencies due to steric hindrance from the methyl group, and the sensitivity of the modified base to standard deprotection conditions, which can lead to undesired side reactions or incomplete deprotection. Careful optimization of the synthesis cycle, particularly the coupling and deprotection steps, is therefore critical.

Q3: Which activators are recommended for coupling this compound amidites?

A3: While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended to overcome the potential for lower reactivity. Activators such as 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) have been shown to improve coupling kinetics and efficiency for sterically demanding phosphoramidites.[1][2] The choice of activator may require empirical optimization for your specific sequence and synthesizer.

Q4: Is an extended coupling time necessary for this compound amidites?

A4: Yes, extending the coupling time is a common and effective strategy to improve the efficiency of sterically hindered phosphoramidites like m1C. While standard DNA and RNA amidites couple efficiently within a minute, extending the coupling time for m1C to 2-10 minutes can significantly increase the yield of the full-length product.[3]

Q5: What are the recommended deprotection conditions for oligonucleotides containing this compound?

A5: Due to the potential sensitivity of the N1-methyl group, harsh deprotection conditions should be avoided. It is advisable to use milder deprotection strategies. For base-labile modifications, a common approach is to use aqueous methylamine (AMA) at room temperature or a reduced temperature instead of concentrated ammonium hydroxide at elevated temperatures.[4] Always consult the phosphoramidite supplier's recommendations for the specific protecting groups used. For some sensitive bases, anhydrous deprotection conditions might be necessary.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency of m1C Incomplete activation of the phosphoramidite.Use a more potent activator such as DCI, ETT, or BTT. Ensure the activator solution is fresh and anhydrous.
Insufficient time for the coupling reaction to complete due to steric hindrance.Increase the coupling time for the m1C phosphoramidite. A 5-10 minute coupling time is a good starting point.
Degradation of the phosphoramidite due to moisture.Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidite solution, are strictly anhydrous. Use fresh, high-quality reagents.
Presence of n-1 Deletion Sequences at the m1C Incorporation Site Suboptimal coupling conditions.Re-optimize the coupling step by testing different activators and extending the coupling time. Consider using a higher concentration of the phosphoramidite.
Poor quality of the m1C phosphoramidite.Verify the purity of the phosphoramidite using 31P NMR or other appropriate analytical methods. Source high-purity amidites from a reputable supplier.
Signal Loss in Trityl Monitoring After m1C Coupling Inefficient coupling leading to a higher percentage of capped, unreacted sites.This is a direct indicator of poor coupling efficiency. Implement the solutions for "Low Coupling Efficiency of m1C".
Unexpected Peaks in HPLC/MS Analysis of the Final Oligonucleotide Side reactions during deprotection.Use milder deprotection conditions. For example, switch from concentrated ammonium hydroxide at high temperature to AMA at room temperature. The specific conditions will depend on the protecting groups on the m1C and other bases in your sequence.
Incomplete removal of protecting groups.Extend the deprotection time under mild conditions. Ensure the deprotection solution has full access to the solid support.
Rearrangement of the this compound base.This is a known issue for some N-methylated bases. Milder deprotection is key. Anhydrous deprotection methods could also be explored if aqueous basic conditions prove problematic.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound Phosphoramidite

This protocol assumes a standard automated oligonucleotide synthesizer.

  • Reagent Preparation :

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M). Ensure the phosphoramidite is handled under an inert atmosphere (e.g., argon) to minimize exposure to moisture.

    • Use a fresh, anhydrous solution of a suitable activator (e.g., 0.25 M DCI in acetonitrile).

  • Synthesis Cycle Modification :

    • For the coupling step of the this compound amidite, modify the synthesis protocol to extend the coupling time. A duration of 5 to 10 minutes is recommended as a starting point.

    • For all other standard phosphoramidites in the sequence, the standard coupling time can be used.

  • Post-Coupling :

    • Proceed with the standard capping, oxidation, and detritylation steps of the synthesis cycle.

  • Monitoring :

    • Carefully monitor the trityl cation release during the detritylation step following the m1C coupling. A significant drop in intensity compared to previous cycles indicates poor coupling efficiency.

Protocol 2: Mild Deprotection of m1C-Containing Oligonucleotides

This protocol is designed to minimize base modification of sensitive nucleosides.

  • Cleavage from Solid Support and Phosphate Deprotection :

    • After synthesis, dry the solid support thoroughly under vacuum.

    • Prepare a 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide (AMA).

    • Add the AMA solution to the solid support in a sealed vial.

    • Incubate at room temperature for 2 hours or at a moderately elevated temperature (e.g., 45 °C) for 30 minutes. The optimal time and temperature should be determined empirically.

  • Base Deprotection :

    • The AMA treatment in the previous step will also effect base deprotection.

  • Work-up :

    • After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in a suitable buffer for purification (e.g., by HPLC).

Data Summary

The choice of activator and the duration of the coupling step are critical for maximizing the coupling efficiency of modified phosphoramidites. The following table summarizes the expected impact of these parameters.

Activator Relative Acidity/Nucleophilicity Typical Coupling Time for Standard Amidites Recommended Coupling Time for m1C Amidites Expected Coupling Efficiency with m1C
1H-Tetrazole Standard30-60 seconds5-15 minutesModerate to Good
5-(Ethylthio)-1H-tetrazole (ETT) More acidic than Tetrazole30-60 seconds3-10 minutesGood to Excellent
4,5-Dicyanoimidazole (DCI) Less acidic, more nucleophilic than Tetrazole15-45 seconds2-8 minutesGood to Excellent

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Standard Synthesis Cycle cluster_optimization Optimization for m1C cluster_deprotection Post-Synthesis Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Chain Elongation Extended_Coupling Extended Coupling Time (2-10 min) Coupling->Extended_Coupling Modify Step Potent_Activator Potent Activator (e.g., DCI, ETT) Coupling->Potent_Activator Modify Reagent Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Final Cycle Complete Mild_Conditions Mild Deprotection (e.g., AMA, RT) Cleavage->Mild_Conditions Optimize for m1C

Caption: Workflow for oligonucleotide synthesis with optimizations for this compound.

Troubleshooting_Logic Start Low Yield or Impure Final Product Check_Coupling Analyze Trityl Data: Significant Signal Drop? Start->Check_Coupling Check_Purity Analyze HPLC/MS: Deletion Peaks (n-1)? Check_Coupling->Check_Purity No Improve_Coupling Optimize Coupling: - Extend Time - Use Potent Activator - Ensure Anhydrous Conditions Check_Coupling->Improve_Coupling Yes Check_Deprotection Analyze HPLC/MS: Unexpected Peaks? Check_Purity->Check_Deprotection No Check_Purity->Improve_Coupling Yes Improve_Deprotection Optimize Deprotection: - Use Milder Reagents (AMA) - Reduce Temperature/Time Check_Deprotection->Improve_Deprotection Yes Verify_Amidite Verify Amidite Quality Check_Deprotection->Verify_Amidite No

Caption: Troubleshooting logic for synthesis of m1C-containing oligonucleotides.

References

Technical Support Center: Purification of 1-Methylcytosine (m1C) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-methylcytosine (m1C) modified oligonucleotides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is purification of synthetic oligonucleotides, especially those with modifications like this compound, necessary?

A1: Purification is crucial to remove impurities generated during chemical synthesis. These impurities include incomplete sequences (shortmers), and by-products from cleavage and deprotection steps.[1] For modified oligonucleotides, such as those containing this compound, purification is also essential to separate the desired full-length modified product from any unmodified sequences or those with other chemical alterations that may have occurred during synthesis.[2] Inadequate purification can lead to nonspecific binding, reduced efficiency in downstream applications like PCR or sequencing, and inaccurate experimental data.[3]

Q2: What are the most common methods for purifying this compound modified oligonucleotides?

A2: The most common purification methods for modified oligonucleotides, including those with this compound, are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and efficient method that separates oligonucleotides based on their hydrophobicity.[4] It is particularly effective for purifying modified oligonucleotides as the modifications can alter the hydrophobicity of the molecule, aiding in separation.

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This technique separates oligonucleotides based on the number of charged phosphate groups in their backbone. It offers excellent resolution for smaller oligonucleotides, typically up to 40 bases in length.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size with single-base resolution, resulting in very high purity levels (>95%). It is recommended for applications requiring the highest purity and for longer oligonucleotides (≥50 bases).

  • Solid-Phase Extraction (SPE) Cartridges: This method offers a good balance between purity and yield and is based on the hydrophobicity difference between the full-length product (with a 5'-DMT group) and truncated sequences.

Q3: What specific challenges might I encounter when purifying this compound modified oligonucleotides?

A3: A key challenge is the potential for side reactions during synthesis and deprotection. For instance, in the synthesis of oligonucleotides containing 3-methylcytosine (a related modification), a deamination byproduct (3-methyluracil) can be formed, which is only 1 Dalton different in mass from the desired product, making it difficult to separate. Similar side reactions could potentially occur with this compound. Additionally, the presence of the methyl group can subtly alter the chromatographic behavior of the oligonucleotide compared to its unmodified counterpart, potentially requiring optimization of purification protocols.

Q4: How do I choose the best purification strategy for my this compound modified oligonucleotide?

A4: The choice of purification method depends on several factors:

  • Oligonucleotide Length: For shorter oligonucleotides (up to 40-50 bases), HPLC methods are generally preferred. For longer sequences, PAGE purification is often recommended for higher purity.

  • Required Purity: For demanding applications like in vivo studies, crystallography, or NMR, high-purity methods like HPLC or PAGE are essential. For less sensitive applications like routine PCR, desalting or cartridge purification might be sufficient for shorter oligos.

  • Downstream Application: The intended use of the oligonucleotide will dictate the required purity level.

  • Scale of Synthesis: RP-HPLC is often the method of choice for large-scale synthesis due to the capacity and resolving properties of the columns.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound modified oligonucleotides.

Problem Potential Cause Recommended Solution
Low Purity / Presence of Multiple Peaks in HPLC Incomplete removal of protecting groups.Ensure complete deprotection by optimizing the deprotection time and temperature as specified in the synthesis protocol. For some modifications, a milder or modified deprotection step may be necessary.
Formation of byproducts during synthesis.Characterize the impurities using mass spectrometry. Adjust synthesis and deprotection conditions to minimize byproduct formation. For example, a modified cleavage and deprotection step at a lower temperature for a longer duration might reduce byproduct formation.
Oligonucleotide secondary structure formation.Perform purification under denaturing conditions. For HPLC, this can involve using a high pH mobile phase or adding denaturants. For PAGE, a denaturing gel is standard.
Poor Yield After Purification Loss of product during extraction from PAGE gel.Optimize the elution process from the gel matrix. Ensure the oligonucleotide is fully eluted before proceeding to desalting.
Suboptimal HPLC conditions.Adjust the gradient, flow rate, and temperature of the HPLC method. The presence of the this compound modification may require a different gradient than the unmodified equivalent.
Precipitation of the oligonucleotide.Ensure the oligonucleotide remains soluble in all buffers used during purification.
Difficulty Separating Modified from Unmodified Oligonucleotides Insufficient resolution of the purification method.For HPLC, try a different column with a different stationary phase or a shallower gradient. Consider using a different purification technique with a different separation principle, such as switching from RP-HPLC (hydrophobicity) to IE-HPLC (charge).
Co-elution of the desired product with impurities.Employ a multi-step purification strategy. For example, an initial purification by RP-HPLC could be followed by a polishing step using IE-HPLC.

Experimental Protocols

General Workflow for Oligonucleotide Purification

The following diagram illustrates a general workflow for the purification of synthetic oligonucleotides, which is applicable to this compound modified sequences.

Oligonucleotide Purification Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Product Purification Primary Purification (e.g., RP-HPLC, IE-HPLC, PAGE) Cleavage->Purification QC Purity & Identity Analysis (e.g., Analytical HPLC, Mass Spec) Purification->QC QC->Purification Repurify Final Purified m1C Oligonucleotide QC->Final Meets Specs

Caption: General experimental workflow for oligonucleotide purification.

Detailed Methodology: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for purifying this compound modified oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide.

Principle: The stationary phase is hydrophobic, and the mobile phase is more polar. Oligonucleotides are eluted by increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase. The hydrophobic 5'-dimethoxytrityl (DMT) group, if left on after synthesis ("DMT-on" purification), significantly increases the retention time of the full-length product, allowing for excellent separation from shorter, "DMT-off" failure sequences.

Typical Protocol:

  • Column: C8 or C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or similar ion-pairing agent in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage over a set time (e.g., 5% to 50% acetonitrile over 30 minutes). The optimal gradient may need to be determined empirically.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: The collected fractions containing the purified oligonucleotide are typically lyophilized to remove the mobile phase. If a non-volatile buffer is used, a desalting step (e.g., size-exclusion chromatography) is necessary.

RP_HPLC_Troubleshooting Start Poor Peak Resolution in RP-HPLC Q1 Is secondary structure suspected? Start->Q1 A1_Yes Increase column temperature or use denaturing mobile phase Q1->A1_Yes Yes Q2 Are peaks broad or tailing? Q1->Q2 No End Improved Resolution A1_Yes->End A2_Yes Optimize ion-pairing agent concentration or switch to a different agent Q2->A2_Yes Yes Q3 Is separation from a close-eluting impurity poor? Q2->Q3 No A2_Yes->End A3_Yes Decrease gradient slope (make it shallower) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for poor RP-HPLC peak resolution.

Data Presentation

The following table summarizes the key characteristics of common purification methods for modified oligonucleotides. The purity and yield are typical values and can vary depending on the specific oligonucleotide sequence, length, and modification.

Purification Method Principle of Separation Typical Purity Advantages Disadvantages
Desalting Size Exclusion>80% (removes salts and small molecules)Fast and inexpensive.Does not remove failure sequences (n-1, n-2).
Cartridge Purification Hydrophobicity (DMT-on)80-95%Higher purity than desalting; removes many failure sequences.Purity decreases for longer oligos; does not remove n-1 DMT-on sequences.
RP-HPLC Hydrophobicity>90%High resolution and purity; suitable for a wide range of modifications.Resolution can decrease with increasing oligo length.
IE-HPLC Charge (Phosphate Backbone)>95%Excellent resolution for shorter oligos; separates based on length.Resolution decreases for longer oligos (>40 bases); requires desalting.
PAGE Molecular Weight/Size>95-99%Highest resolution, can separate oligos differing by a single base.Lower yield due to complex extraction from the gel; more labor-intensive.

References

Technical Support Center: Incorporation of 1-Methylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential side reactions and other issues encountered during the incorporation of 1-methylcytosine (1mC) into synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotide synthesis?

A1: this compound (1mC) is a modified nucleobase, an analogue of cytosine with a methyl group attached to the N1 position of the pyrimidine ring. In research and drug development, the site-specific incorporation of modified bases like 1mC is crucial for a variety of applications, including the study of DNA-protein interactions, the investigation of epigenetic modifications, and the development of therapeutic oligonucleotides with enhanced properties.

Q2: What are the potential side reactions when incorporating this compound?

A2: While direct data on this compound is limited, studies on the closely related isomer, 3-methylcytosine (3mC), have identified deamination as a significant side reaction during standard oligonucleotide synthesis and deprotection.[1][2] This suggests that 1mC may also be susceptible to similar degradation pathways. Another general concern during oligonucleotide synthesis is depurination, which can lead to cleavage of the oligonucleotide chain.[3]

Q3: How can I minimize these side reactions?

A3: The use of milder deprotection conditions is critical for minimizing side reactions when working with sensitive modified bases.[1][2] Standard deprotection with ammonium hydroxide at elevated temperatures can promote deamination. Opting for room temperature deprotection over a longer period or using alternative deprotection reagents can significantly reduce the formation of byproducts.

Q4: What is the expected coupling efficiency for this compound phosphoramidite?

Q5: How can I verify the successful incorporation of this compound and detect potential side products?

A5: A rigorous quality control procedure is essential. This typically involves:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and anion-exchange HPLC can be used to purify the target oligonucleotide and identify potential byproducts, which may have different retention times.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the exact molecular weight of the synthesized oligonucleotide and identifying any additions or deletions that may indicate side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of full-length oligonucleotide Poor coupling efficiency of 1mC phosphoramidite: This could be due to moisture contamination leading to phosphoramidite hydrolysis, or degradation of the phosphoramidite itself.- Ensure all reagents and solvents are anhydrous.- Use a fresh batch of this compound phosphoramidite.- Consider extending the coupling time for the modified base.
Presence of a +1 Da peak in the mass spectrum Deamination of this compound: Based on data from 3-methylcytosine, this is a likely side reaction, where the amine group is replaced by a carbonyl group.- Use milder deprotection conditions. For example, instead of heating with ammonium hydroxide, perform the deprotection at room temperature for a longer duration (e.g., 16 hours).- Consider using alternative deprotection reagents that are less harsh.
Multiple peaks in the HPLC chromatogram Incomplete reaction or presence of side products: This could be due to inefficient coupling, capping, or the presence of deamination or depurination products.- Optimize the synthesis cycle parameters, including coupling and capping times.- Purify the crude oligonucleotide using both reverse-phase and anion-exchange HPLC to isolate the desired product.
Oligonucleotide chain cleavage (shorter fragments observed) Depurination: The acidic conditions used for detritylation can lead to the loss of purine bases, followed by strand scission during basic deprotection. While less common for pyrimidines, it can still be a concern.- Minimize the time of exposure to the acidic deblocking reagent.- Use a milder acid for detritylation, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis with this compound

This protocol outlines the general steps for incorporating a this compound phosphoramidite into an oligonucleotide using an automated synthesizer.

  • Preparation:

    • Ensure the this compound phosphoramidite is fully dissolved in anhydrous acetonitrile at the desired concentration.

    • Install the phosphoramidite vial on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for 1mC incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction with the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide using an acidic solution (e.g., 3% TCA or DCA in dichloromethane).

    • Coupling: Activation of the incoming phosphoramidite (in this case, this compound phosphoramidite) with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time may be beneficial for modified bases.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine solution).

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically removed.

Protocol 2: Cleavage and Deprotection

Standard (Harsh) Conditions (to be used with caution for 1mC-containing oligos):

  • Transfer the solid support to a vial.

  • Add concentrated aqueous ammonium hydroxide (28%).

  • Heat the sealed vial at 80°C for 3 hours.

  • Cool the vial, transfer the supernatant containing the cleaved oligonucleotide to a new tube, and evaporate to dryness.

Mild Deprotection Conditions (Recommended for 1mC-containing oligos):

  • Transfer the solid support to a vial.

  • Add concentrated aqueous ammonium hydroxide (28%).

  • Keep the sealed vial at room temperature for 16 hours.

  • Transfer the supernatant to a new tube and evaporate to dryness.

Protocol 3: Analysis by HPLC and Mass Spectrometry
  • Sample Preparation: Reconstitute the dried oligonucleotide in an appropriate buffer (e.g., nuclease-free water or a low-salt buffer).

  • Reverse-Phase HPLC:

    • Column: C18 column.

    • Mobile Phase A: 100 mM triethylammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B.

    • Detection: UV absorbance at 260 nm.

  • Anion-Exchange HPLC:

    • Column: A suitable anion-exchange column.

    • Mobile Phase A: Water.

    • Mobile Phase B: 1.5 M ammonium acetate in water.

    • Gradient: A linear gradient from low to high salt concentration.

    • Detection: UV absorbance at 260 nm.

  • Mass Spectrometry:

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in negative ion mode.

    • Analyze the resulting spectrum to determine the molecular weight of the main product and any impurities.

Visualizations

experimental_workflow cluster_synthesis Automated Synthesis cluster_purification_analysis Purification & Analysis synthesis 1. Solid-Phase Synthesis (1mC Phosphoramidite) cleavage 2. Cleavage from Support synthesis->cleavage deprotection 3. Deprotection (Mild Conditions Recommended) cleavage->deprotection hplc 4. HPLC Purification (Reverse-Phase & Anion-Exchange) deprotection->hplc ms 5. Mass Spectrometry (Verification) hplc->ms final_product Purified 1mC-Oligonucleotide ms->final_product

Caption: Experimental workflow for the synthesis and analysis of this compound-containing oligonucleotides.

troubleshooting_logic start Crude Oligo Analysis (HPLC/MS) low_yield Low Yield of Full-Length Product start->low_yield plus_one_da Unexpected Peak (+1 Da) start->plus_one_da multiple_peaks Multiple Peaks in HPLC start->multiple_peaks check_coupling Check Coupling Efficiency: - Anhydrous Conditions - Fresh Phosphoramidite - Extend Coupling Time low_yield->check_coupling Action mild_deprotection Suspect Deamination: - Use Mild Deprotection (e.g., RT, 16h NH4OH) plus_one_da->mild_deprotection Action optimize_synthesis Optimize Synthesis & Purify: - Check Capping - Dual HPLC Purification multiple_peaks->optimize_synthesis Action

Caption: Troubleshooting logic for identifying and addressing common issues during this compound incorporation.

References

Optimizing PCR conditions for primers containing 1-Methylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing Polymerase Chain Reaction (PCR) conditions for primers containing modified bases, with a specific focus on primers used in methylation studies, such as those designed to detect 1-Methylcytosine or, more commonly, 5-Methylcytosine after bisulfite treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial settings I should consider when using primers for methylated DNA?

A1: When starting with primers designed for bisulfite-converted DNA, it is crucial to establish a baseline for your PCR conditions. A good starting point for a standard 25 µL reaction is:

  • DNA Template: 1-10 ng of bisulfite-converted DNA.

  • Primers: 0.2 µM to 0.5 µM of each forward and reverse primer.[1][2]

  • dNTPs: 200 µM of each dNTP.[2]

  • MgCl₂: 1.5-2.0 mM.[3] Note that dNTPs can chelate Mg²⁺ ions, so adjustments may be necessary if dNTP concentrations are altered.[4]

  • DNA Polymerase: Use a hot-start Taq polymerase to prevent non-specific amplification and primer-dimer formation during reaction setup.

  • PCR Buffer: Use the buffer supplied with your DNA polymerase.

Q2: How does the presence of this compound (or other modifications) in my primers affect the annealing temperature (Ta)?

A2: Modified bases can alter the melting temperature (Tm) of your primers. Therefore, the calculated Tm may not be accurate. It is essential to determine the optimal annealing temperature empirically. A gradient PCR is the most effective method for this.

  • Recommendation: Set up a gradient PCR with a range of temperatures from 5°C below the calculated lower Tm of the primer pair up to the extension temperature. For example, a common range to test is 55°C to 65°C. The optimal Ta will be the one that gives the highest yield of the specific product with minimal non-specific bands. For GC-rich templates, the optimal annealing temperature might be higher than calculated.

Q3: When should I consider using PCR additives, and which ones are most effective?

A3: PCR additives can be crucial when dealing with difficult templates, such as those with high GC content or secondary structures, which are common in CpG islands targeted in methylation studies. Additives work by various mechanisms, such as reducing secondary structures or lowering the melting temperature. The choice of additive should be tested empirically for each specific template and primer set.

AdditiveRecommended ConcentrationPrimary Use and Considerations
DMSO 2-10%Reduces secondary structures in GC-rich templates. High concentrations (>10%) can inhibit Taq polymerase activity.
Betaine 0.1-3.5 MEnhances amplification of GC-rich sequences by reducing the formation of secondary structures.
Formamide 1-5%Lowers the melting temperature and helps destabilize the template double-helix.
BSA -Stabilizes Taq polymerase and can overcome PCR inhibitors present in the sample.
Non-ionic detergents (Tween 20, Triton X-100) Up to 0.5%Can result in higher yields and better specificity, especially in the presence of inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered when performing PCR with primers for modified DNA.

Problem 1: No PCR Product or Low Yield

Possible Cause Recommended Solution
Suboptimal Annealing Temperature Perform a gradient PCR to determine the optimal annealing temperature. An incorrect Ta can lead to no amplification.
Inefficient DNA Polymerase Ensure you are using a hot-start DNA polymerase. For complex templates, a polymerase with high processivity may be beneficial.
Poor Template Quality or Low Quantity Verify the concentration and purity of your bisulfite-converted DNA. Degradation during bisulfite treatment is common. Increase the amount of template DNA if necessary.
Incorrect MgCl₂ Concentration Titrate the MgCl₂ concentration in 0.2-1 mM increments, typically between 1-4 mM.
Issues with PCR Cycling Increase the number of cycles to 35-40. Ensure the initial denaturation is sufficient (e.g., 95°C for 2-5 minutes) to fully separate the DNA strands. Increase extension time, especially for longer amplicons (a general guideline is 1 min/kb).

Problem 2: Non-Specific Bands or Smeared Gel

Possible Cause Recommended Solution
Annealing Temperature is Too Low Increase the annealing temperature in 1-2°C increments. This is a common cause of non-specific amplification.
High Primer Concentration Reduce the primer concentration. A typical range is 0.1-0.5 µM.
Excess MgCl₂ Lower the MgCl₂ concentration in small increments.
Template Contamination or Degradation Ensure the template DNA is of high quality. Degraded DNA can lead to smeared bands.
Primer Design Review your primer design. Ensure primers are specific to the bisulfite-converted sequence of interest and check for potential self-dimerization or hairpin formation.

Problem 3: Primer-Dimer Formation

Possible Cause Recommended Solution
High Primer Concentration Decrease the concentration of primers in the reaction.
Suboptimal Annealing Temperature Increase the annealing temperature.
Use of Non-Hot-Start Polymerase Use a hot-start Taq DNA polymerase to minimize non-specific interactions during reaction setup.
Primer Design Design primers with lower potential for self-dimerization, particularly at the 3' ends.

Experimental Protocols

Protocol 1: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to empirically determine the optimal annealing temperature for a new set of primers for modified DNA.

  • Reaction Setup: Prepare a master mix containing all PCR components except the template DNA. Aliquot the master mix into 8 PCR tubes.

  • Add Template: Add an equal amount of bisulfite-converted template DNA to each tube.

  • Thermal Cycler Program: Place the tubes in a thermal cycler with a gradient function.

    • Initial Denaturation: 95°C for 5 minutes.

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Set a temperature gradient (e.g., 55°C to 65°C).

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 5 minutes.

  • Analysis: Analyze the PCR products on a 2% agarose gel. The lane corresponding to the temperature that yields a single, sharp band of the correct size is the optimal annealing temperature.

Protocol 2: Methylation-Specific PCR (MSP)

This protocol outlines the steps for a standard MSP experiment after bisulfite conversion of genomic DNA.

  • DNA Modification: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Purify the converted DNA.

  • PCR Reaction Setup: Prepare two separate PCR reactions for each DNA sample: one with primers specific for the methylated sequence (M-primers) and one with primers for the unmethylated sequence (U-primers).

    • Include positive controls (known methylated and unmethylated DNA) and a negative control (no template).

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 10-15 minutes (for hot-start polymerase activation).

    • 40 Cycles:

      • Denaturation: 95°C for 30-60 seconds.

      • Annealing: Optimal temperature (determined by gradient PCR) for 30-60 seconds.

      • Extension: 72°C for 30-60 seconds.

    • Final Extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Visualize the PCR products on a 2-3% agarose gel stained with a DNA-binding dye. The presence of a band in the 'M' reaction indicates methylation, while a band in the 'U' reaction indicates an unmethylated sequence.

Visualizations

PCR_Troubleshooting_Workflow cluster_no_product Troubleshoot No/Low Product cluster_nonspecific Troubleshoot Non-specific Bands cluster_primer_dimer Troubleshoot Primer-Dimers start Start PCR Experiment check_results Analyze PCR Results (Agarose Gel) start->check_results no_product No/Low Product check_results->no_product No/Low Yield nonspecific Non-specific Bands check_results->nonspecific Smear/Multiple Bands primer_dimer Primer-Dimers check_results->primer_dimer Band <100bp success Strong, Specific Band (Experiment Successful) check_results->success Correct Band opt_ta Optimize Annealing Temp (Gradient PCR) no_product->opt_ta Re-run PCR inc_ta Increase Annealing Temp nonspecific->inc_ta Re-run PCR inc_ta2 Increase Annealing Temp primer_dimer->inc_ta2 Re-run PCR check_reagents Check Reagents (Template, Polymerase, MgCl2) opt_ta->check_reagents Re-run PCR inc_cycles Increase Cycle Number check_reagents->inc_cycles Re-run PCR inc_cycles->start Re-run PCR dec_mgcl2 Decrease MgCl2 inc_ta->dec_mgcl2 Re-run PCR dec_primer Decrease Primer Conc. dec_mgcl2->dec_primer Re-run PCR dec_primer->start Re-run PCR use_hotstart Use Hot-Start Polymerase inc_ta2->use_hotstart Re-run PCR redesign_primers Redesign Primers use_hotstart->redesign_primers Re-run PCR redesign_primers->start Re-run PCR

Caption: A troubleshooting workflow for common PCR issues.

MSP_Workflow cluster_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Data Analysis dna_extraction Genomic DNA Extraction bisulfite Sodium Bisulfite Treatment dna_extraction->bisulfite pcr_setup Set up two reactions: - Methylated (M) Primers - Unmethylated (U) Primers bisulfite->pcr_setup pcr_run Run PCR (Optimized Conditions) pcr_setup->pcr_run gel Agarose Gel Electrophoresis pcr_run->gel interpretation Interpret Results gel->interpretation methylated Methylated interpretation->methylated Band in M-lane unmethylated Unmethylated interpretation->unmethylated Band in U-lane both Heterogeneously Methylated interpretation->both Bands in both lanes

Caption: Workflow for Methylation-Specific PCR (MSP).

References

Technical Support Center: Improving the Accuracy of 1-Methylcytosine (m1C) Detection by Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-methylcytosine (m1C) detection by sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the accuracy of your m1C detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound (m1C) at single-nucleotide resolution?

A1: The main techniques for mapping m1C in RNA at single-base resolution are RNA bisulfite sequencing (RNA BS-seq), and variations of enzymatic and antibody-based approaches. RNA BS-seq has traditionally been a widely used method for this purpose.[1][] Newer enzymatic methods, while not yet fully established for widespread m1C detection, and antibody-based methods coupled with sequencing offer alternative strategies.

Q2: What are the major challenges associated with RNA bisulfite sequencing for m1C detection?

A2: RNA bisulfite sequencing, while powerful, presents several challenges that can affect accuracy. The harsh chemical treatment with sodium bisulfite can lead to RNA degradation.[3] Incomplete conversion of unmethylated cytosines to uracils can result in false-positive m1C calls. Furthermore, the process can introduce biases, and the low quality of sequencing data for bisulfite-converted bases is a significant contributor to artifacts.[4]

Q3: How do antibody-based methods for m1C detection work, and what are their limitations?

A3: Antibody-based methods, such as methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq or m1C-RIP-seq), utilize antibodies specific to m1C to enrich for RNA fragments containing this modification.[5] These enriched fragments are then sequenced to identify m1C sites. The main limitations of this approach are its lower resolution compared to single-nucleotide methods and the critical dependence on antibody specificity. Cross-reactivity of the antibody with other modifications or non-specific binding can lead to inaccurate results.

Q4: Are there bisulfite-free methods for m1C detection?

A4: Yes, bisulfite-free methods are emerging for RNA modification analysis. Techniques like TET-assisted chemical labeling sequencing (m5C-TAC-seq) have been developed for 5-methylcytosine (m5C) and may be adaptable for m1C. These methods often involve enzymatic reactions that are less damaging to the RNA compared to bisulfite treatment. Nanopore direct RNA sequencing also holds promise for the direct detection of RNA modifications without the need for chemical conversion, though this technology is still evolving for robust m1C identification.

Q5: What are the key considerations for analyzing m1C sequencing data?

A5: The analysis of m1C sequencing data requires specialized bioinformatics pipelines. For bisulfite sequencing data, tools are needed to align reads from a three-letter alphabet (A, T, G) to a four-letter reference genome and to accurately call methylation status while accounting for conversion efficiency and sequencing errors. For antibody-based methods, peak-calling algorithms are used to identify enriched regions. It is crucial to use appropriate quality control measures and statistical methods to distinguish true m1C sites from noise.

Troubleshooting Guides

RNA Bisulfite Sequencing (RNA BS-seq)
Issue Potential Cause Recommended Solution
Low library yield or highly fragmented RNA RNA degradation during bisulfite treatment.Optimize bisulfite conversion conditions (e.g., temperature, incubation time). Ensure high-quality, intact RNA as starting material. Consider using a commercial kit with optimized protocols.
Incomplete conversion of unmethylated cytosines Suboptimal bisulfite reaction conditions (e.g., insufficient reagent concentration, incorrect pH). Secondary structures in RNA hindering reagent access.Ensure complete denaturation of RNA before treatment. Increase incubation time or temperature within the recommended range. Use fresh bisulfite solution. An additional high-temperature treatment step may improve conversion efficiency.
High number of false-positive m1C calls Incomplete bisulfite conversion. Sequencing errors, particularly at cytosine positions. PCR amplification bias favoring unmethylated templates.Include a spike-in control of unmodified RNA to accurately assess the conversion rate. Use a high-fidelity polymerase for PCR amplification. Employ bioinformatics tools that account for conversion failure rates and sequencing quality scores when calling methylated sites.
Low mapping efficiency of sequencing reads RNA degradation leading to short fragments. Reduced complexity of the library after bisulfite conversion (three-base alphabet).Optimize library preparation to select for longer fragments. Use alignment software specifically designed for bisulfite-treated RNA sequencing data.
Bias towards certain sequence contexts Inefficient bisulfite conversion in GC-rich regions or areas with strong secondary structures.Optimize RNA fragmentation and denaturation steps. Use bioinformatics tools to assess and potentially correct for sequence context bias.
Antibody-Based m1C Detection (m1C-RIP-seq)
Issue Potential Cause Recommended Solution
Low enrichment of m1C-containing RNA Poor antibody affinity or specificity. Insufficient cross-linking of the antibody to the RNA. Suboptimal immunoprecipitation (IP) conditions.Validate the specificity and affinity of the m1C antibody using dot blots with known modified and unmodified oligonucleotides. Optimize UV cross-linking energy and IP buffer components (e.g., salt concentration, detergents).
High background/non-specific binding Antibody cross-reactivity with other RNA modifications or proteins. Non-specific binding to beads or tubes.Perform stringent washes after immunoprecipitation. Include a negative control IP with a non-specific IgG antibody to assess background levels. Validate antibody specificity rigorously.
Inconsistent results between replicates Variability in experimental steps such as cell lysis, fragmentation, or IP. Inconsistent antibody quality.Standardize all protocol steps and use the same batch of antibody for all experiments. Ensure complete cell lysis and consistent RNA fragmentation.
Difficulty in validating identified m1C sites Low resolution of the method, making precise localization difficult. False positives from non-specific binding.Validate candidate m1C sites using an orthogonal method with single-nucleotide resolution, such as targeted RNA bisulfite sequencing or RT-qPCR of bisulfite-treated RNA.
Bias towards highly abundant transcripts Over-representation of abundant RNAs in the input material, leading to higher chances of being non-specifically pulled down.Normalize the enriched signal to the input RNA abundance to identify true enrichment. Use sufficient sequencing depth to detect modifications in less abundant transcripts.

Experimental Protocols & Workflows

Conceptual Workflow for RNA Bisulfite Sequencing

This workflow outlines the key steps in performing RNA bisulfite sequencing for m1C detection.

RNA_Bisulfite_Sequencing_Workflow cluster_0 Sample Preparation cluster_1 Bisulfite Conversion cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis A Total RNA Isolation B rRNA Depletion / Poly(A) Selection A->B C RNA Fragmentation B->C D Sodium Bisulfite Treatment (Unmethylated C -> U) C->D E Reverse Transcription to cDNA D->E F Second Strand Synthesis E->F G Library Amplification (PCR) F->G H High-Throughput Sequencing G->H I Quality Control & Adapter Trimming H->I J Alignment to Reference Genome I->J K Methylation Calling J->K L Differential Methylation Analysis K->L

Caption: Workflow for this compound detection using RNA bisulfite sequencing.

Conceptual Workflow for m1C-RIP-Seq

This workflow illustrates the major steps involved in antibody-based enrichment of m1C-containing RNA followed by sequencing.

m1C_RIP_Seq_Workflow cluster_0 Sample Preparation & IP cluster_1 Library Preparation & Sequencing cluster_2 Data Analysis A Cell Lysis & RNA Fragmentation B Immunoprecipitation with anti-m1C Antibody A->B C Washing to Remove Non-specific Binding B->C D Elution of m1C-enriched RNA C->D E RNA Purification D->E F cDNA Synthesis E->F G Sequencing Library Preparation F->G H High-Throughput Sequencing G->H I Quality Control & Alignment H->I J Peak Calling to Identify Enriched Regions I->J K Annotation of m1C Sites J->K L Motif Analysis K->L

Caption: Workflow for m1C detection using RNA immunoprecipitation sequencing (m1C-RIP-Seq).

Quantitative Data Summary

The following table summarizes the performance of different methods for cytosine modification detection. It is important to note that most quantitative data available is for 5-methylcytosine (5mC), and performance for this compound (m1C) may vary.

Method Resolution Sensitivity Specificity Key Advantages Key Disadvantages
RNA Bisulfite Sequencing (RNA BS-seq) Single nucleotideHighModerate-HighSingle-base resolution; well-established protocols.RNA degradation; incomplete conversion can lead to false positives; cannot distinguish some modifications.
m1C-RIP-Seq ~100-200 ntModerate-HighDependent on antibodyGood for initial screening; does not require bisulfite treatment.Low resolution; highly dependent on antibody specificity and potential for off-target binding.
Enzymatic Methods (e.g., EM-seq adapted for RNA) Single nucleotidePotentially HighPotentially HighMilder reaction conditions, less RNA damage.Methods are less established for RNA m1C; enzyme specificity for m1C needs thorough validation.
Nanopore Direct RNA Sequencing Single nucleotideModerateModerate-HighDirect detection of modifications without conversion or amplification; provides long reads.Higher error rates compared to short-read sequencing; data analysis is complex.

Note: The performance metrics are general estimates and can vary significantly based on experimental conditions, sample type, and data analysis pipelines.

References

Technical Support Center: Analysis of 1-Methylcytosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts during the mass spectrometry analysis of 1-methylcytosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry analysis of this compound?

The most frequently encountered artifacts during the mass spectrometry analysis of this compound and related nucleosides include in-source fragmentation, the presence of various adducts, and chemical modifications introduced during sample preparation. In-source fragmentation (ISF) is a significant phenomenon where the analyte ion fragments within the ion source before reaching the mass analyzer.[1][2] This can lead to an underestimation of the primary analyte and the misidentification of fragments as impurities or other compounds. Common adducts observed are sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which can complicate spectral interpretation.[3] Additionally, sample preparation steps, such as precipitation with acetone, have been shown to introduce chemical artifacts, for instance, a +98 u modification.[4]

Q2: What is in-source fragmentation and how does it affect the analysis of this compound?

In-source fragmentation (ISF) is the fragmentation of an analyte that occurs in the ion source of the mass spectrometer, a region of intermediate pressure between the atmospheric pressure of the ion source and the high vacuum of the mass analyzer.[2] For nucleosides like this compound, the most common in-source fragmentation event is the cleavage of the N-glycosidic bond, resulting in the loss of the ribose or deoxyribose sugar moiety. This leads to the appearance of a prominent peak corresponding to the protonated nucleobase (this compound base). This can significantly reduce the signal intensity of the intact nucleoside, affecting quantification, and can lead to ambiguity in compound identification. The extent of in-source fragmentation is influenced by instrument settings such as the declustering potential (or fragmentor voltage) and the ion source temperature.

Q3: Can different isomers of this compound interfere with the analysis?

Yes, the existence of different tautomers and isomers of this compound can complicate mass spectrometry analysis. This compound can exist in different isomeric forms, and the process of ionization can alter their relative stabilities and potentially facilitate their interconversion. While these are not strictly "artifacts" in the sense of being artificially generated, their presence can lead to a complex mass spectrum that may be misinterpreted. It is important to be aware of the potential for different isomeric forms to be present and to consider this during data interpretation.

Troubleshooting Guides

Issue 1: Low signal intensity of the intact this compound peak and a prominent peak corresponding to the this compound base.

Possible Cause: In-source fragmentation (ISF) is the likely cause, where the glycosidic bond between the this compound base and the sugar moiety is breaking in the ion source.

Troubleshooting Steps:

  • Optimize Ion Source Parameters:

    • Reduce Declustering Potential (DP) or Fragmentor Voltage: These parameters influence the energy of ions as they travel from the ion source to the mass analyzer. Lowering these voltages can reduce the extent of in-source fragmentation.

    • Optimize Ion Source Temperature: Higher source temperatures can increase analyte dissociation. Experiment with lowering the source temperature to minimize fragmentation while maintaining efficient desolvation.

  • Adjust Mobile Phase Composition:

    • The composition of the mobile phase can influence ionization efficiency and analyte stability. While specific protocols for this compound may vary, a mobile phase of water with a low concentration of formic acid and acetonitrile is common. Consider slight modifications to the mobile phase composition to see if it improves the stability of the parent ion.

  • Method of Ionization:

    • Electrospray ionization (ESI) is commonly used for nucleoside analysis. Ensure that the ESI parameters (e.g., spray voltage, gas flows) are optimized for your specific instrument and analyte.

Issue 2: Observation of unexpected peaks with higher m/z values than the target analyte.

Possible Cause: This is likely due to the formation of adducts, where the analyte molecule associates with ions present in the sample or mobile phase. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). Another possibility is the formation of chemical artifacts during sample preparation. For example, using acetone for precipitation can lead to a +98 u mass addition.

Troubleshooting Steps:

  • Identify the Adduct: Calculate the mass difference between the unexpected peak and the expected analyte mass. Common adduct masses are listed in the table below.

  • Minimize Adduct Formation:

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize the presence of sodium and potassium salts.

    • Optimize Mobile Phase Additives: While additives like formic acid are often necessary for good chromatography and ionization, their concentration can be optimized to minimize adduct formation.

  • Review Sample Preparation Protocol:

    • If a +98 u or other unexpected mass addition is consistently observed, carefully review the sample preparation procedure. If acetone is used, consider alternative precipitation methods or ensure that the acetone is of high purity and the incubation conditions (time and temperature) are minimized.

Common Adducts in Positive Ion ModeMass Shift (Da)
Sodium ([M+Na]⁺)+22.989
Potassium ([M+K]⁺)+38.963
Ammonium ([M+NH₄]⁺)+18.034
Issue 3: Poor peak shape, low resolution, or baseline noise.

Possible Cause: These issues can stem from a variety of factors including suboptimal chromatographic conditions, a contaminated system, or incorrect mass spectrometer settings.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Column Selection: A C18 column is commonly used for reversed-phase HPLC separation of nucleosides. Ensure the column is appropriate for your application and is not degraded.

    • Gradient Optimization: Fine-tune the mobile phase gradient to ensure adequate separation of this compound from other components in the sample matrix.

    • Flow Rate: Ensure the flow rate is optimal for the column dimensions.

  • System Maintenance:

    • Clean the Ion Source: Contamination in the ion source is a common cause of poor signal and high noise. Follow the manufacturer's instructions for cleaning the ion source components.

    • Check for Leaks: Leaks in the LC system can lead to baseline instability.

  • Mass Spectrometer Calibration and Tuning:

    • Regular Calibration: Perform regular mass calibration using appropriate standards to ensure mass accuracy.

    • Instrument Tuning: Regularly tune the mass spectrometer to ensure it is operating at optimal performance.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Genomic DNA

This protocol is a general guideline and may need to be optimized for specific sample types and instrumentation.

  • DNA Extraction: Extract genomic DNA from the sample using a standard commercial kit.

  • DNA Digestion:

    • To 10 µg of DNA, add nuclease P1 (2 units) in a buffer of 20 mM sodium acetate (pH 5.2).

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase (1 unit) and continue incubation at 37°C for an additional 1 hour to digest the DNA into individual nucleosides.

  • Protein Removal (Optional but Recommended):

    • Use a spin filter with a molecular weight cutoff of 3 kDa to remove digested enzymes.

  • Dilution and Analysis:

    • Dilute the digested sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 10 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • MRM Transition for 1-deoxy-1-methylcytosine: Precursor ion (m/z) -> Product ion (m/z). Note: Specific m/z values will depend on the exact form of this compound being analyzed (ribonucleoside or deoxyribonucleoside) and should be determined empirically. A common transition for the base would be from the protonated base to a characteristic fragment.

    • Key Parameters to Optimize: Declustering potential (DP), collision energy (CE), and ion source temperature.

Visualizations

In_Source_Fragmentation Analyte 1-Methyl-2'-deoxycytidine (Intact Nucleoside) IonSource Ion Source (High Energy) Analyte->IonSource Enters Fragment This compound Base (Fragment Ion) IonSource->Fragment Fragmentation (Glycosidic Bond Cleavage) Sugar Deoxyribose (Neutral Loss) IonSource->Sugar Fragmentation

Caption: In-source fragmentation of 1-Methyl-2'-deoxycytidine.

Troubleshooting_Workflow Start Problem Observed: Low Analyte Signal / High Fragment Signal Check_ISF Is In-Source Fragmentation Suspected? Start->Check_ISF Optimize_DP Reduce Declustering Potential / Fragmentor Voltage Check_ISF->Optimize_DP Yes Check_Adducts Are Unexpected High m/z Peaks Present? Check_ISF->Check_Adducts No Optimize_Temp Lower Ion Source Temperature Optimize_DP->Optimize_Temp Resolved Issue Resolved Optimize_Temp->Resolved Review_Solvents Use High-Purity Solvents Check_Adducts->Review_Solvents Yes Check_Adducts->Resolved No Review_Prep Review Sample Preparation Protocol Review_Solvents->Review_Prep Review_Prep->Resolved

Caption: Troubleshooting workflow for common MS artifacts.

References

Validation & Comparative

The Tale of Two Methyls: A Comparative Guide to 1-Methylcytosine and 5-Methylcytosine in Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of epigenetic modifications is paramount. Among these, the methylation of cytosine stands out as a critical regulator of gene expression. While 5-methylcytosine (m5C) has long been the protagonist in the epigenetic narrative, another methylated form, 1-methylcytosine (m1C), plays a distinct, albeit less understood, role. This guide provides a comprehensive comparison of the functional differences between m1C and m5C in gene regulation, supported by experimental data and methodologies.

At a Glance: Key Functional Distinctions

FeatureThis compound (m1C)5-Methylcytosine (m5C)
Primary Location Predominantly found in RNA (tRNA, rRNA, mRNA)[1]. Its presence in DNA is not well-established as a natural regulatory mark.Primarily found in DNA, especially at CpG dinucleotides in vertebrates[2]. Also found in RNA.
Primary Role in Gene Regulation In RNA, influences RNA stability, structure, and translation[3]. Its role in DNA gene regulation is largely uncharacterized.A major epigenetic mark in DNA that typically represses gene transcription when located in promoter regions[4][5].
Enzymatic Writers RNA methyltransferases (e.g., NSUN family, DNMT2/TRDMT1). DNA methyltransferases for m1C are not well-defined.DNA methyltransferases (DNMT1, DNMT3A, DNMT3B).
Enzymatic Erasers ALKBH family of dioxygenases can remove the methyl group in RNA.TET family of dioxygenases (TET1, TET2, TET3) oxidize m5C to initiate demethylation.
Reader Proteins YBX1 is a known reader of m5C in RNA, but specific readers for m1C are less characterized.Methyl-CpG binding domain (MBD) proteins (e.g., MeCP2, MBD1, MBD2) and other proteins that recognize m5C.
Impact on DNA Structure The methyl group at the N1 position disrupts the Watson-Crick base pairing face.The methyl group at the C5 position is in the major groove and can influence DNA bendability and protein binding without disrupting Watson-Crick pairing.

In-Depth Comparison: Structure, Function, and Machinery

Structural and Chemical Differences

This compound and 5-methylcytosine are structural isomers, with the sole difference being the position of the methyl group on the cytosine ring. This seemingly small change has profound implications for their function.

  • This compound (m1C): The methyl group is attached to the nitrogen atom at position 1 (N1) of the cytosine ring. This position is directly involved in the hydrogen bonding that forms the canonical Watson-Crick base pair with guanine. Consequently, the presence of a methyl group at N1 prevents standard base pairing, leading to disruptions in the DNA double helix.

  • 5-Methylcytosine (m5C): The methyl group is attached to the carbon atom at position 5 (C5) of the cytosine ring. This position is located in the major groove of the DNA double helix and does not interfere with Watson-Crick base pairing with guanine. The methyl group in this position can, however, alter the local DNA conformation and influence the binding of proteins.

Structural_Comparison cluster_m1C This compound (m1C) cluster_m5C 5-Methylcytosine (m5C) m1c_structure m1c_label Methyl group at N1 position disrupts Watson-Crick pairing m5c_structure m5c_label Methyl group at C5 position in major groove

Figure 1. Structural comparison of this compound and 5-Methylcytosine.
Functional Roles in Gene Regulation

The distinct structural properties of m1C and m5C dictate their differing roles in the regulation of genetic information.

5-Methylcytosine: The Established Epigenetic Regulator

5-methylcytosine is a cornerstone of epigenetics in mammals and other vertebrates. Its primary function in DNA is the stable silencing of gene expression. When located in the promoter regions of genes, particularly in CpG islands, m5C is generally associated with transcriptional repression. This silencing is achieved through several mechanisms:

  • Blocking Transcription Factor Binding: The methyl group in the major groove can directly interfere with the binding of certain transcription factors to their DNA recognition sites.

  • Recruitment of Repressive Proteins: m5C is recognized by a class of "reader" proteins containing a methyl-CpG-binding domain (MBD). These MBD proteins, such as MeCP2, MBD1, and MBD2, recruit larger protein complexes that include histone deacetylases (HDACs) and other chromatin-modifying enzymes. These complexes lead to a more condensed chromatin structure (heterochromatin), which is less accessible to the transcriptional machinery.

m5C_Gene_Silencing_Pathway DNMT DNMTs (Writers) m5C 5-Methylcytosine (m5C) DNMT->m5C Methylates Cytosine MBD MBD Proteins (Readers) m5C->MBD Recruits Repressive_Complex Repressive Complexes (e.g., HDACs) MBD->Repressive_Complex Recruits Chromatin Condensed Chromatin (Heterochromatin) Repressive_Complex->Chromatin Leads to Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Results in Enzymatic_Machinery cluster_m5C 5-Methylcytosine Machinery (DNA) cluster_m1C This compound Machinery (RNA) m5c_writer Writers: DNMT1, DNMT3A/B m5c_eraser Erasers: TET1/2/3 m5c_reader Readers: MBD proteins m1c_writer Writers: NSUN, TRDMT1 m1c_eraser Erasers: ALKBH1/3 m1c_reader Readers: (Less defined) m5C_Detection_Workflow Start Genomic DNA Bisulfite Bisulfite Conversion Start->Bisulfite PCR PCR Amplification Bisulfite->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis Sequencing->Analysis

References

A Spectroscopic Showdown: 1-Methylcytosine Versus Other Modified Cytosines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 1-methylcytosine and other key modified cytosines, including 5-methylcytosine and its oxidized derivatives: 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine. This comparison is supported by experimental data from UV-Vis absorption, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a comprehensive overview for those working in epigenetics and drug discovery.

This guide presents quantitative spectroscopic data in a clear tabular format, details the experimental protocols for key analytical techniques, and includes visualizations of relevant biochemical pathways and experimental workflows to facilitate understanding.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic characteristics of this compound and other modified cytosines. It is important to note that spectroscopic values, particularly UV-Vis absorption and NMR chemical shifts, are highly dependent on experimental conditions such as solvent and pH. The data presented here are collected from various sources and are intended to provide a comparative overview. For rigorous quantitative analysis, it is recommended to perform measurements under identical conditions.

Spectroscopic Property This compound (1mC) 5-Methylcytosine (5mC) 5-Hydroxymethylcytosine (5hmC) 5-Formylcytosine (5fC) 5-Carboxylcytosine (5caC)
UV-Vis Absorption
λmax (nm) at pH 7~274~273Data not readily available~280Data not readily available
Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)~8,900~8,600Data not readily available~11,500Data not readily available
¹H NMR (in D₂O, ppm) H5: ~6.1, H6: ~7.7, N1-CH₃: ~3.3H6: ~7.5, 5-CH₃: ~1.8Data not readily availableH6: ~8.2, CHO: ~9.4 (calculated)[1]Data not readily available
¹³C NMR (in D₂O, ppm) C2: ~159, C4: ~168, C5: ~97, C6: ~143, N1-CH₃: ~36C2: ~159.2, C4: ~161.8, C5: ~106.1, C6: ~142.9, 5-CH₃: ~14.8[2]Data not readily availableData not readily availableData not readily available
Mass Spectrometry (MS)
Molecular Weight ( g/mol )125.13[3]125.13[4]141.13139.11155.11
Common FragmentationFragmentation of the pyrimidine ring.Loss of methyl group, fragmentation of the pyrimidine ring.Loss of hydroxymethyl group, fragmentation of the pyrimidine ring.Loss of formyl group, fragmentation of the pyrimidine ring.Decarboxylation, fragmentation of the pyrimidine ring.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. Below are generalized protocols for the key techniques discussed in this guide.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a widely used technique to determine the concentration of nucleic acids and their derivatives by measuring their absorption of ultraviolet and visible light.[5]

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of modified cytosines.

Materials:

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes (1 cm path length)

  • Modified cytosine standards of known concentration

  • Buffer solution (e.g., 10 mM phosphate buffer, pH 7.0)

  • Nuclease-free water

Protocol:

  • Sample Preparation: Prepare a stock solution of the modified cytosine standard in the chosen buffer. From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrument Blank: Fill a quartz cuvette with the buffer solution to serve as a blank and calibrate the spectrophotometer.

  • Measurement: Measure the absorbance of each dilution at a range of wavelengths (e.g., 220-320 nm) to identify the λmax.

  • Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear regression will be the molar extinction coefficient (ε).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules by observing the magnetic properties of atomic nuclei.

Objective: To determine the ¹H and ¹³C chemical shifts of modified cytosines.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • Internal standard (e.g., TMS or DSS)

  • Modified cytosine sample

Protocol:

  • Sample Preparation: Dissolve a known amount of the modified cytosine sample in the deuterated solvent. Add a small amount of the internal standard to the solution.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the spectra to the internal standard (0 ppm). Identify and assign the chemical shifts of the protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information through fragmentation analysis.

Objective: To determine the molecular weight and characteristic fragmentation pattern of modified cytosines.

Materials:

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

  • Appropriate solvent for sample introduction

  • Modified cytosine sample

Protocol:

  • Sample Preparation: Dissolve the modified cytosine sample in a suitable solvent compatible with the ionization source of the mass spectrometer.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in full scan mode to determine the molecular weight.

  • Fragmentation Analysis (MS/MS): Select the molecular ion of the modified cytosine and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and deduce the fragmentation pathway.

Visualizations

The following diagrams, created using the DOT language, illustrate a key biochemical pathway involving modified cytosines and a general workflow for their spectroscopic comparison.

TET_Pathway cluster_oxidation TET Enzyme-Mediated Oxidation 5mC 5-Methylcytosine (5mC) 5hmC 5-Hydroxymethylcytosine (5hmC) 5mC->5hmC TET 5fC 5-Formylcytosine (5fC) 5hmC->5fC TET 5caC 5-Carboxylcytosine (5caC) 5fC->5caC TET

TET enzyme-mediated oxidation pathway of 5-methylcytosine.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Modified Cytosine (1mC, 5mC, etc.) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax, ε UV_Vis->UV_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data MS_Data m/z, Fragmentation MS->MS_Data Comparison Comparative Analysis UV_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

General experimental workflow for spectroscopic comparison.

References

1-Methylcytosine vs. 5-Methylcytosine: A Comparative Guide to Potential Epigenetic Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-methylcytosine (1mC) and the well-established epigenetic marker, 5-methylcytosine (5mC). While 5mC is a cornerstone of epigenetic regulation, the role of 1mC in DNA epigenetics remains largely unexplored. This document summarizes the current state of knowledge, presents available data, and details experimental protocols for the analysis of these cytosine modifications.

Introduction to Cytosine Methylation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] DNA methylation is a key epigenetic mechanism, and in mammals, this primarily involves the methylation of cytosine.[2][3] This process is crucial for normal development, cellular differentiation, and maintaining genome stability.[4][5]

5-Methylcytosine (5mC) is the most studied DNA modification, often referred to as the "fifth base" of the genome. It involves the addition of a methyl group at the 5th carbon of the cytosine ring. The enzymatic machinery responsible for writing, reading, and erasing this mark is well-characterized, and its role in transcriptional regulation is extensively documented.

This compound (1mC) , in contrast, is an isomer of 5mC with a methyl group attached to the nitrogen atom at the 1st position of the cytosine ring. While 1mC is a known modification in certain RNA molecules and has been utilized in synthetic biology, its natural occurrence and function as an epigenetic marker in DNA are not yet established. This guide will explore the knowns of 5mC and the current understanding and hypotheses surrounding 1mC in the context of DNA epigenetics.

Section 1: 5-Methylcytosine (5mC) - The Canonical Epigenetic Mark

Biological Role and Function

5-methylcytosine is a pivotal epigenetic mark in mammals, primarily found in the context of CpG dinucleotides. Its presence in gene promoter regions is strongly associated with transcriptional repression. This silencing is achieved by inhibiting the binding of transcription factors and by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a more compact and transcriptionally inaccessible chromatin state.

Beyond promoters, 5mC is also found in gene bodies, where its role is more complex and can be associated with active transcription. Furthermore, 5mC plays a critical role in silencing transposable elements, thereby maintaining genomic stability. The dynamic regulation of 5mC patterns is essential for embryonic development, genomic imprinting, and X-chromosome inactivation.

Enzymatic Regulation: The "Writers," "Erasers," and "Readers" of 5mC

The levels and genomic distribution of 5mC are tightly controlled by a suite of enzymes:

  • Writers (DNA Methyltransferases - DNMTs): These enzymes establish and maintain 5mC patterns.

    • DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns during development.

    • DNMT1 is the maintenance methyltransferase that copies existing methylation patterns onto the newly synthesized strand during DNA replication, ensuring the heritability of the epigenetic mark.

  • Erasers (Demethylating Enzymes): The removal of 5mC can occur through passive or active mechanisms.

    • Passive Demethylation: This occurs through the lack of maintenance methylation by DNMT1 during DNA replication, leading to a dilution of the 5mC mark over successive cell divisions.

    • Active Demethylation: This is a more direct process involving:

      • Ten-Eleven Translocation (TET) Enzymes (TET1, TET2, TET3): These dioxygenases iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).

      • DNA Glycosylases: Following oxidation by TET enzymes, modified bases like 5fC and 5caC can be excised by DNA glycosylases, such as Thymine DNA Glycosylase (TDG), as part of the base excision repair (BER) pathway, ultimately leading to the replacement with an unmodified cytosine.

  • Readers (Methyl-CpG-Binding Proteins): These proteins specifically recognize and bind to 5mC, translating the epigenetic mark into a functional response. Examples include MeCP2 and proteins containing a methyl-CpG-binding domain (MBD).

Genomic Distribution and Abundance

In mammals, approximately 70-80% of CpG dinucleotides are methylated. The overall level of 5mC can vary between different cell types and developmental stages. For instance, embryonic stem cells have distinct methylation patterns compared to differentiated somatic cells. While the majority of 5mC is in the CpG context, non-CpG methylation (CpH, where H = A, C, or T) is also observed, particularly in pluripotent stem cells and neurons.

Section 2: this compound (1mC) - A Putative Epigenetic Marker in DNA

Known Occurrences and Functions

Currently, there is a lack of substantial evidence for the natural occurrence of 1mC as a stable, endogenous modification in the genomic DNA of mammals. Its presence and function are primarily documented in other biological contexts:

  • RNA Modification: 1-methyladenosine (m1A) is a known RNA modification, and the related this compound has also been considered in the context of RNA.

  • Synthetic Biology: 1mC has been incorporated into synthetic genetic polymers, such as "hachimoji DNA," where it forms a base pair with isoguanine.

Hypothetical Roles and Unanswered Questions in DNA Epigenetics

The potential for 1mC to act as an epigenetic marker in DNA is an intriguing but speculative area of research. If it were to exist naturally in DNA, several key questions would need to be addressed:

  • Enzymatic Machinery: Are there specific "writer" enzymes (methyltransferases) that can methylate the N1 position of cytosine in a DNA context? Conversely, are there "eraser" enzymes (demethylases or glycosylases) that can remove this modification?

  • Genomic Distribution: If present, where would 1mC be located in the genome? Would it have a specific sequence context preference?

  • Functional Consequences: How would the presence of 1mC in DNA affect DNA structure, DNA-protein interactions, and gene expression? The methyl group at the N1 position would disrupt the Watson-Crick hydrogen bonding with guanine, suggesting it would be a lesion requiring repair or have a highly specialized function.

  • Detection: Standard methods for 5mC detection, such as bisulfite sequencing, would not be suitable for identifying 1mC, as the N1 position is involved in the chemical conversion. This necessitates the development of novel detection techniques.

To date, the scientific literature has not provided definitive answers to these questions regarding 1mC in the context of natural DNA epigenetics.

Section 3: Comparative Analysis

The following tables summarize the key differences between 5mC and 1mC based on current knowledge.

Table 1: Comparison of Physicochemical Properties

Feature5-Methylcytosine (5mC)This compound (1mC)
Chemical Structure Methyl group at the 5th carbon of the cytosine ring.Methyl group at the 1st nitrogen of the cytosine ring.
Effect on Watson-Crick Base Pairing Does not alter the hydrogen bonding with guanine.Disrupts the standard Watson-Crick hydrogen bonding with guanine.
Impact on DNA Stability Generally has a minor stabilizing effect on the DNA duplex.Expected to destabilize the standard B-form DNA duplex due to altered base pairing.

Table 2: Comparison of Biological Roles and Regulation

Feature5-Methylcytosine (5mC)This compound (1mC)
Established Role in DNA Epigenetics Yes, a major and well-characterized epigenetic mark.Not established in mammalian DNA.
Known Biological Functions in DNA Transcriptional silencing, regulation of gene expression, genomic imprinting, X-chromosome inactivation, silencing of transposable elements.No known natural biological function in mammalian DNA.
"Writer" Enzymes (in DNA) DNA methyltransferases (DNMT1, DNMT3A, DNMT3B).Unknown for DNA.
"Eraser" Enzymes (in DNA) TET enzymes (oxidation), DNA glycosylases (excision).Unknown for DNA.
"Reader" Proteins (in DNA) Methyl-CpG-binding domain (MBD) proteins, MeCP2.Unknown for DNA.
Abundance in Mammalian Genome ~1% of all bases.Not detected as a natural modification.
Genomic Location Primarily at CpG dinucleotides, also found in non-CpG contexts in certain cell types.Not applicable for natural DNA.

Table 3: Comparison of Detection Methods for DNA

MethodDetects 5-Methylcytosine (5mC)?Detects this compound (1mC)?Principle
Bisulfite Sequencing YesNoChemical conversion of unmethylated cytosines to uracil, while 5mC remains unchanged.
Methylated DNA Immunoprecipitation (MeDIP-seq) YesNo (no specific antibody available)Immunoprecipitation of methylated DNA fragments using an antibody specific for 5mC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) YesPotentially, with appropriate standardsSeparation and quantification of individual nucleosides based on their mass-to-charge ratio.
Nanopore Sequencing YesPotentially, with specific signal analysisDirect sequencing of native DNA, where modified bases cause characteristic changes in the ionic current.

Section 4: Experimental Protocols for Key 5mC Analysis Techniques

Detailed methodologies for the detection and quantification of 5mC are provided below.

Protocol 1: Oxidative Bisulfite Sequencing (oxBS-seq) for 5mC and 5hmC Quantification

This method allows for the discrimination between 5mC and 5-hydroxymethylcytosine (5hmC).

  • Sample Preparation:

    • Isolate high-quality genomic DNA.

    • Spike-in unmethylated and methylated control DNA (e.g., lambda phage DNA) to assess conversion efficiency.

  • Oxidation:

    • Treat a portion of the DNA with potassium perruthenate (KRuO4), which selectively oxidizes 5hmC to 5-formylcytosine (5fC).

  • Bisulfite Conversion:

    • Perform bisulfite conversion on both the oxidized and non-oxidized DNA samples. This reaction converts unmethylated cytosine and 5fC to uracil, while 5mC remains unchanged.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the bisulfite-converted DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • In the non-oxidized sample, cytosines that remain as cytosines represent both 5mC and 5hmC.

    • In the oxidized sample, cytosines that remain as cytosines represent only 5mC.

    • The level of 5hmC at any given site can be inferred by subtracting the 5mC level (from the oxidized sample) from the combined 5mC + 5hmC level (from the non-oxidized sample).

Protocol 2: Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

This enrichment-based method is used to identify methylated regions of the genome.

  • DNA Fragmentation:

    • Isolate genomic DNA and fragment it to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Denature the fragmented DNA.

    • Incubate the single-stranded DNA fragments with a monoclonal antibody specific for 5-methylcytidine.

    • Capture the antibody-DNA complexes using magnetic beads coupled to a secondary antibody.

    • Wash the beads to remove non-specifically bound DNA.

  • Elution and Library Preparation:

    • Elute the methylated DNA from the antibody-bead complexes.

    • Prepare a sequencing library from the enriched DNA.

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing of the library.

    • Align the reads to a reference genome to identify regions enriched for 5mC.

    • Peak calling algorithms are used to identify differentially methylated regions between samples.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Global 5mC Quantification

LC-MS/MS is the gold standard for accurate quantification of the total amount of 5mC in a DNA sample.

  • DNA Hydrolysis:

    • Isolate genomic DNA.

    • Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation:

    • Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system.

    • Separate the different nucleosides using a reverse-phase column and a specific solvent gradient.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The nucleosides are ionized, and the mass spectrometer is set to detect the specific mass-to-charge transitions for cytosine and 5-methylcytosine.

  • Quantification:

    • Generate a standard curve using known concentrations of pure cytosine and 5-methylcytosine.

    • Quantify the amount of 5mC and cytosine in the sample by comparing their peak areas to the standard curve.

    • The global 5mC level is typically expressed as the percentage of 5mC relative to the total cytosine content (%5mC = [5mC / (5mC + C)] * 100).

Section 5: Visualizations

Signaling Pathway for 5mC Metabolism

5mC Metabolism C Cytosine _5mC 5-Methylcytosine (5mC) C->_5mC DNMTs (de novo & maintenance) _5hmC 5-Hydroxymethylcytosine (5hmC) _5mC->_5hmC TETs _5fC 5-Formylcytosine (5fC) _5hmC->_5fC TETs _5caC 5-Carboxylcytosine (5caC) _5fC->_5caC TETs BER Base Excision Repair _5caC->BER TDG BER->C Repair

Caption: The enzymatic pathway for the establishment and removal of 5-methylcytosine.

Experimental Workflow for Bisulfite Sequencing

Bisulfite Sequencing Workflow gDNA Genomic DNA fragmentation Fragmentation gDNA->fragmentation bisulfite Bisulfite Conversion fragmentation->bisulfite library_prep Library Preparation bisulfite->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis sequencing->analysis

Caption: A generalized workflow for whole-genome bisulfite sequencing.

Experimental Workflow for MeDIP-seq

MeDIP-seq Workflow gDNA Genomic DNA fragmentation Fragmentation gDNA->fragmentation denaturation Denaturation fragmentation->denaturation immunoprecipitation Immunoprecipitation with anti-5mC denaturation->immunoprecipitation elution Elution of Methylated DNA immunoprecipitation->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis

Caption: The major steps involved in a Methylated DNA Immunoprecipitation (MeDIP-seq) experiment.

Experimental Workflow for LC-MS/MS Quantification of 5mC

LC-MS_MS Workflow gDNA Genomic DNA hydrolysis Enzymatic Hydrolysis to Nucleosides gDNA->hydrolysis lc Liquid Chromatography Separation hydrolysis->lc ms Tandem Mass Spectrometry Detection lc->ms quantification Quantification ms->quantification

Caption: Workflow for the global quantification of 5mC using LC-MS/MS.

Conclusion

5-methylcytosine is a well-established and fundamentally important epigenetic marker in mammals, with a clearly defined biological role and a sophisticated enzymatic machinery for its regulation. A variety of robust experimental techniques are available for its detection and quantification, providing researchers with powerful tools to investigate its role in health and disease.

In contrast, this compound's role in DNA epigenetics is currently speculative. While it is a known entity in other areas of nucleic acid biology, there is a significant lack of evidence for its natural occurrence, biological function, and enzymatic regulation in the genomic DNA of higher organisms. The development of this guide highlights the disparity in our understanding of these two methylated cytosine isomers. Future research, potentially leveraging advanced mass spectrometry or novel sequencing technologies, will be necessary to determine if 1mC plays any part in the complex landscape of DNA epigenetics. For now, 5mC remains the central focus of DNA methylation research.

References

Unveiling the Structural Nuances of DNA: A Comparative Guide to 1-Methylcytosine and Canonical Bases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impacts of modified nucleobases on DNA architecture is paramount. This guide provides an in-depth comparison of 1-methylcytosine (m1C), a methylated analogue of cytosine, with the four canonical DNA bases: adenine (A), guanine (G), cytosine (C), and thymine (T). Through a comprehensive review of experimental data, this report illuminates the structural and thermodynamic consequences of incorporating m1C into the DNA double helix.

Introduction to this compound

This compound is a modified pyrimidine base where a methyl group is attached at the N1 position of the cytosine ring. This is in contrast to the more extensively studied 5-methylcytosine (5mC), where the methyl group is at the C5 position. The location of this methyl group in m1C directly influences its hydrogen bonding capabilities and, consequently, its impact on DNA structure and stability. While not as prevalent as 5mC in mammalian genomes, the presence and effects of m1C are of growing interest in the fields of epigenetics and synthetic biology.

Impact on DNA Duplex Stability: A Thermodynamic Perspective

The stability of a DNA duplex is fundamentally linked to the thermodynamic properties of its constituent base pairs. The melting temperature (Tm), the temperature at which half of the DNA strands are in a double-helical state and half are in a random coil state, is a key indicator of duplex stability.

The presence of a methyl group in cytosine, as seen in 5-methylcytosine, has been shown to increase the thermal stability of DNA duplexes. This stabilization is attributed to favorable enthalpic contributions from enhanced base stacking interactions. Specifically, the addition of a methyl group can increase the melting temperature by approximately 1°C per methylation.[1][2]

While specific thermodynamic data for this compound is less abundant in the literature compared to 5-methylcytosine, the alteration of the hydrogen bonding face at the N1 position suggests a significant impact on base pairing stability. Unlike canonical cytosine, which forms three hydrogen bonds with guanine in a Watson-Crick pair, the N1 methylation in m1C prevents the formation of one of these crucial hydrogen bonds. This disruption would be expected to destabilize a standard m1C-G base pair compared to a C-G pair. However, m1C has been shown to form a stable base pair with isoguanine in synthetic genetic systems, highlighting its potential for alternative base pairing schemes.[3]

Table 1: Comparative Thermodynamic Parameters of DNA Duplexes

Base PairChange in Melting Temperature (ΔTm) per Modification (°C)Enthalpy Change (ΔH°) (kcal/mol)Entropy Change (ΔS°) (cal/mol·K)
C-GReference-72.5 to -85.5 (depending on methylation context)[1]Not explicitly stated for a single C-G pair
A-TReferenceNot directly compared in the provided resultsNot directly compared in the provided results
5mC-G+0.5 to +1.5[1]Favorable (more negative)Not explicitly stated
1mC-G Data not available in search results Data not available in search results Data not available in search results

Note: The data for 5mC-G is provided as a proxy for the effects of cytosine methylation. Direct quantitative comparisons for 1mC are not available in the provided search results.

Structural Perturbations Induced by this compound

The incorporation of modified bases can induce local and global changes in the canonical B-form DNA structure. These alterations can affect key helical parameters such as twist, roll, slide, and the width of the major and minor grooves.

Spectroscopic studies have indicated that cytosine methylation generally does not cause large-scale disruptions to the overall B-form DNA structure. However, localized changes at the site of modification are observed.

Table 2: Comparative DNA Structural Parameters

ParameterCanonical B-DNA (Average Values)DNA with 5-MethylcytosineDNA with this compound
Helix TypeB-formPredominantly B-formData not available in search results
Rise (Å)3.4No significant change reportedData not available in search results
Twist (°)36No significant change reportedData not available in search results
Roll (°)VariableLocalized changes possibleData not available in search results
Slide (Å)VariableLocalized changes possibleData not available in search results
Major Groove Width (Å)~11.6No significant change reportedData not available in search results
Minor Groove Width (Å)~6.0No significant change reportedData not available in search results

Note: The data for 5-Methylcytosine is provided for comparison. Specific structural parameters for DNA containing this compound are not available in the provided search results.

Experimental Protocols for Characterization

The investigation of the impact of modified bases like this compound on DNA structure and stability relies on a suite of biophysical and structural biology techniques. Detailed methodologies for key experiments are outlined below.

UV-Visible (UV-Vis) Spectroscopy for Thermal Melting Analysis (Tm)

This technique is used to determine the melting temperature of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Protocol:

  • Sample Preparation:

    • Synthesize and purify complementary single-stranded DNA oligonucleotides, one of which contains the this compound modification.

    • Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm at a high temperature to ensure a single-stranded state. Use the appropriate extinction coefficients for both standard and modified oligonucleotides.

    • Prepare duplex DNA samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation and Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Use quartz cuvettes with a defined path length (e.g., 1 cm).

    • Set the spectrophotometer to monitor absorbance at 260 nm.

  • Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) to a high final temperature (e.g., 90°C).

    • Record the absorbance at regular temperature intervals.

    • To check for hysteresis, slowly cool the sample back to the starting temperature while recording absorbance.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or from concentration-dependent Tm measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Two-dimensional (2D) NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of DNA in solution.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the DNA oligonucleotide containing this compound. For 2D NMR, a higher sample concentration (typically in the millimolar range) is required.

    • Dissolve the DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O to observe exchangeable imino protons, or in 100% D₂O for non-exchangeable protons.

  • NMR Experiments:

    • Acquire a series of 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar ring.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a deoxyribose sugar).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for determining the overall fold and base pairing.

  • Resonance Assignment:

    • Utilize the through-bond correlations from COSY and TOCSY spectra to assign resonances within each nucleotide.

    • Use the through-space correlations from NOESY spectra to sequentially assign the resonances along the DNA backbone.

  • Structure Calculation:

    • Extract distance restraints from the intensities of NOESY cross-peaks.

    • Extract dihedral angle restraints from the analysis of coupling constants in COSY-type spectra.

    • Use computational methods, such as molecular dynamics simulations with NMR-derived restraints, to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography can provide an atomic-resolution structure of a DNA molecule in its crystalline state.

Protocol:

  • Oligonucleotide Synthesis and Purification:

    • Synthesize and purify the DNA oligonucleotide containing this compound to a very high degree of purity.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Protein-DNA co-crystallization often requires careful optimization of the stoichiometry of the components.

  • X-ray Diffraction Data Collection:

    • Mount a single, well-ordered crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the intensities and positions of the diffraction spots.

    • Solve the phase problem using methods like molecular replacement (if a similar structure is known) or experimental phasing.

    • Build an atomic model of the DNA into the resulting electron density map.

    • Refine the atomic coordinates of the model against the experimental diffraction data to obtain a final, high-resolution structure.

Visualizing the Impact: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

DNA_Base_Comparison cluster_canonical Canonical Bases cluster_modified Modified Base A Adenine (A) T Thymine (T) A->T 2 H-bonds C Cytosine (C) G Guanine (G) C->G 3 H-bonds m1C This compound (m1C) m1C->G Altered H-bonding (Potential Destabilization) Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Biophysical & Structural Analysis Oligo_Synth Oligonucleotide Synthesis (with and without m1C) Purification Purification (e.g., HPLC) Oligo_Synth->Purification Quantification Quantification (UV-Vis) Purification->Quantification UV_Melt UV Thermal Melt (Tm) Quantification->UV_Melt NMR 2D NMR Spectroscopy Quantification->NMR Xtal X-ray Crystallography Quantification->Xtal Thermo_Data Thermo_Data UV_Melt->Thermo_Data Thermodynamic Data (ΔTm, ΔH°, ΔS°) Structural_Data_Sol Structural_Data_Sol NMR->Structural_Data_Sol Solution Structure (Helical Parameters, Dynamics) Structural_Data_Cry Structural_Data_Cry Xtal->Structural_Data_Cry Crystal Structure (Atomic Coordinates)

References

A Comparative Analysis of 1-Methylcytosine and Pseudouridine in RNA: Unveiling the "Fifth Nucleoside" and Its Elusive Cousin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced world of RNA modifications is paramount to deciphering the complexities of gene regulation and cellular function. This guide provides a comprehensive comparative analysis of two significant RNA modifications: pseudouridine (Ψ), the most abundant internal modification in RNA, and 1-methylcytosine (m1C), a less-understood yet potentially crucial player in the epitranscriptome.

This document delves into the structural and functional differences between these two modified nucleosides, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of their roles in RNA biology.

At a Glance: Key Differences Between Pseudouridine (Ψ) and this compound (m1C)

FeaturePseudouridine (Ψ)This compound (m1C)
Structure Isomer of uridine with a C-C glycosidic bond, providing greater conformational flexibility.[1]A methylated form of cytosine with a methyl group at the N1 position.[2]
Abundance The most abundant internal RNA modification, found in tRNA, rRNA, snRNA, and mRNA.[1][3]Significantly less abundant in RNA compared to pseudouridine; its widespread presence and functional significance in RNA are still under investigation.
Primary Function Stabilizes RNA structure, modulates translation, influences splicing, and reduces innate immune responses to RNA.[1]The functional roles of m1C in RNA are not well-established, though it is hypothesized to influence RNA structure and protein-RNA interactions.
Enzymes Pseudouridine synthases (PUS) and box H/ACA snoRNAs guide the isomerization of uridine to pseudouridine.Putative RNA methyltransferases are responsible for m1C formation, but specific enzymes for RNA are not as well characterized as those for pseudouridine.
Detection Well-established methods including CMC chemistry-based sequencing (Pseudo-seq, CeU-seq), mass spectrometry, and specific antibody-based techniques.Detection in RNA is challenging and not as standardized. Methods are often adapted from those used for 5-methylcytosine (m5C), such as bisulfite sequencing and RNA immunoprecipitation with potential cross-reactivity. Mass spectrometry can also be used.

In-Depth Analysis: Structure, Function, and Biological Significance

Pseudouridine (Ψ): The Versatile Regulator

Pseudouridine, often referred to as the "fifth nucleoside," is a structural isomer of uridine. This seemingly subtle change, the rotation of the uracil base and the formation of a carbon-carbon glycosidic bond instead of a nitrogen-carbon bond, grants pseudouridine unique properties. This modification introduces an additional hydrogen bond donor, enhancing base stacking and contributing to the thermodynamic stability of RNA structures.

Functional Roles of Pseudouridine:

  • tRNA and rRNA: In transfer RNA (tRNA) and ribosomal RNA (rRNA), pseudouridine is crucial for maintaining the proper three-dimensional structure, which is essential for accurate and efficient protein synthesis. It plays a key role in the stability of the TΨC loop of tRNA and is involved in codon-anticodon interactions.

  • mRNA: The presence of pseudouridine in messenger RNA (mRNA) can influence translation by suppressing stop codons, leading to translational readthrough and the production of alternative protein isoforms. Furthermore, the incorporation of pseudouridine into synthetic mRNA has been a groundbreaking development in mRNA-based therapeutics, as it helps to evade the innate immune system and increase the stability and translational efficiency of the mRNA molecule.

  • snRNA: In small nuclear RNAs (snRNAs), pseudouridine is important for the proper assembly and function of the spliceosome, the cellular machinery responsible for splicing introns from pre-mRNA.

This compound (m1C): An Enigmatic Modification in RNA

In contrast to the well-documented roles of pseudouridine, this compound in RNA remains a more enigmatic modification. While its presence in DNA is established, its existence and function in RNA are less clear. This compound is a derivative of cytosine with a methyl group attached to the nitrogen atom at position 1. This modification can alter the hydrogen bonding properties of the cytosine base.

Potential Functional Roles of this compound:

Due to the limited research on m1C in RNA, its functional roles are largely speculative and often extrapolated from the known functions of other cytosine modifications like 5-methylcytosine (m5C). Potential roles could include:

  • Modulating RNA Structure: The addition of a methyl group could influence the local RNA structure and its flexibility.

  • Altering Protein-RNA Interactions: The methyl group could either create a binding site for specific reader proteins or sterically hinder the binding of other proteins.

  • Influencing Translation: Similar to other modifications, m1C could potentially affect the efficiency and fidelity of translation.

The lack of extensive research into m1C in RNA highlights a significant knowledge gap in the field of epitranscriptomics. Further studies are needed to elucidate its distribution, function, and the enzymatic machinery responsible for its deposition and removal.

Experimental Protocols and Methodologies

A critical aspect of studying RNA modifications is the availability of robust and specific detection methods. Here, we provide an overview of key experimental protocols for both pseudouridine and potential approaches for this compound.

Detection of Pseudouridine (Ψ)

A widely used and well-validated method for the transcriptome-wide mapping of pseudouridine is Pseudo-seq . This technique relies on the chemical modification of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which forms a stable adduct that blocks reverse transcriptase. The resulting cDNA fragments can then be sequenced to identify the locations of pseudouridine at single-nucleotide resolution.

Detailed Workflow for Pseudo-seq:

Pseudo_seq_Workflow cluster_sample_prep Sample Preparation cluster_cmc_treatment CMC Treatment cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis RNA_Isolation 1. RNA Isolation (Total or poly(A)+ RNA) RNA_Fragmentation 2. RNA Fragmentation RNA_Isolation->RNA_Fragmentation CMC_Modification 3. CMC Modification (+CMC and -CMC controls) RNA_Fragmentation->CMC_Modification Alkaline_Treatment 4. Alkaline Treatment (Removes adducts from U and G) CMC_Modification->Alkaline_Treatment Adapter_Ligation 5. 3' Adapter Ligation Alkaline_Treatment->Adapter_Ligation Reverse_Transcription 6. Reverse Transcription Adapter_Ligation->Reverse_Transcription cDNA_Purification 7. cDNA Purification Reverse_Transcription->cDNA_Purification Circularization 8. cDNA Circularization cDNA_Purification->Circularization PCR_Amplification 9. PCR Amplification Circularization->PCR_Amplification Sequencing 10. High-Throughput Sequencing PCR_Amplification->Sequencing Data_Analysis 11. Data Analysis (Mapping reads and identifying RT stops) Sequencing->Data_Analysis

A detailed workflow for the Pseudo-seq experimental protocol.
Detection of this compound (m1C)

The detection of m1C in RNA is not as straightforward as for pseudouridine, and there are no widely adopted, specific protocols. However, techniques used for other methylated cytosines, such as 5-methylcytosine (m5C), could potentially be adapted. One such method is RNA Immunoprecipitation followed by Sequencing (RIP-seq) , which relies on an antibody that specifically recognizes the m1C modification.

Generalized Workflow for m1C-RIP-seq:

m1C_RIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_immunoprecipitation Immunoprecipitation cluster_rna_extraction_library_prep RNA Extraction & Library Prep cluster_sequencing_analysis Sequencing & Analysis Cell_Lysis 1. Cell Lysis RNA_Fragmentation 2. RNA Fragmentation Cell_Lysis->RNA_Fragmentation Antibody_Binding 3. Incubation with m1C-specific antibody RNA_Fragmentation->Antibody_Binding Bead_Capture 4. Capture with Protein A/G beads Antibody_Binding->Bead_Capture Washing 5. Washing to remove non-specific binding Bead_Capture->Washing RNA_Elution 6. Elution of m1C-RNA Washing->RNA_Elution RNA_Purification 7. RNA Purification RNA_Elution->RNA_Purification Library_Construction 8. Sequencing Library Construction RNA_Purification->Library_Construction Sequencing 9. High-Throughput Sequencing Library_Construction->Sequencing Data_Analysis 10. Data Analysis (Mapping reads and identifying enriched regions) Sequencing->Data_Analysis

A generalized workflow for the potential detection of m1C in RNA using RIP-seq.

Note: The success of m1C-RIP-seq is highly dependent on the availability of a high-quality, specific antibody against this compound in the context of RNA.

Signaling Pathways and Cellular Processes

The functional consequences of RNA modifications are often mediated through their influence on various cellular signaling pathways.

Pseudouridylation and Cellular Stress Response

Pseudouridylation is known to be a dynamic process that can be regulated in response to cellular stress. For example, under conditions of nutrient deprivation, the levels of pseudouridine in specific RNAs can change, leading to alterations in translation and splicing that help the cell adapt to the stressful environment.

Pseudouridine_Stress_Response Stress Cellular Stress (e.g., Nutrient Deprivation) PUS_Activity Altered Pseudouridine Synthase (PUS) Activity Stress->PUS_Activity Psi_Levels Changes in Pseudouridine (Ψ) levels in specific RNAs (e.g., rRNA, snRNA, mRNA) PUS_Activity->Psi_Levels Translation Modulation of Translation Psi_Levels->Translation Splicing Alteration of Splicing Patterns Psi_Levels->Splicing Adaptation Cellular Adaptation to Stress Translation->Adaptation Splicing->Adaptation

A simplified signaling pathway illustrating the role of pseudouridylation in the cellular stress response.
This compound and its Potential Roles

Due to the limited data on the functional significance of m1C in RNA, a well-defined signaling pathway cannot be depicted at this time. However, based on the known roles of other RNA methylations, it is plausible that m1C could be involved in pathways related to RNA stability, translation, and interaction with "reader" proteins that recognize the methylated base. Future research is needed to uncover these connections.

Conclusion and Future Directions

This comparative analysis highlights the significant disparity in our current understanding of pseudouridine and this compound in RNA. Pseudouridine stands as a well-characterized and functionally diverse RNA modification with profound implications for basic biology and therapeutic applications. In contrast, this compound in RNA remains a frontier in epitranscriptomics, with its prevalence, function, and regulatory mechanisms largely unknown.

For researchers and drug development professionals, the extensive knowledge of pseudouridine offers numerous avenues for exploration, from targeting pseudouridine synthases for therapeutic intervention to leveraging pseudouridine-modified mRNA for improved vaccine and therapeutic efficacy. The mystery surrounding this compound, on the other hand, presents an exciting opportunity for discovery. The development of specific and sensitive detection methods for m1C in RNA is a critical first step that will pave the way for uncovering its potential roles in health and disease. As our technological capabilities to explore the epitranscriptome continue to advance, the secrets of this compound and other rare RNA modifications are waiting to be unveiled, promising to further enrich our understanding of the intricate layers of gene regulation.

References

A Comparative Guide to the In Vivo Stability of Oligonucleotides: 1-Methylcytosine vs. 5-Methylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of therapeutic oligonucleotides is a critical determinant of their efficacy and dosing regimen. Chemical modifications are widely employed to enhance resistance to nuclease degradation and improve pharmacokinetic profiles. Among these, methylation of cytosine bases is a common strategy. This guide provides an objective comparison of the in vivo stability of oligonucleotides modified with 1-Methylcytosine (1mC) versus the more common 5-Methylcytosine (5mC), supported by available data and detailed experimental methodologies.

While extensive research has demonstrated the stabilizing effects of 5mC, there is a notable lack of direct comparative studies on the in vivo stability of 1mC-modified oligonucleotides. This guide summarizes the well-established properties of 5mC and presents the currently limited understanding of 1mC in the context of therapeutic oligonucleotides, highlighting the need for further investigation into the potential of this modification.

Data Presentation: Quantitative Comparison

The following table summarizes the known effects of 1mC and 5mC modifications on oligonucleotide properties relevant to in vivo stability. It is important to note that direct quantitative comparisons of in vivo stability parameters like half-life are not available for 1mC.

PropertyThis compound (1mC)5-Methylcytosine (5mC)References
Effect on Thermal Stability (Tm) Limited data available; some studies suggest it may not significantly alter or could slightly destabilize duplexes.Increases Tm by approximately 0.5-1.0°C per modification.[1]
Nuclease Resistance Data is scarce. The N1 position is involved in Watson-Crick base pairing; modification at this position may disrupt helical structure and potentially affect nuclease recognition, but this has not been extensively studied in the context of therapeutic oligonucleotides.Confers significant resistance to both endo- and exonucleases.[2][]
In Vivo Half-Life No direct data available.Significantly increases in vivo half-life compared to unmodified oligonucleotides.[4] The exact half-life is dependent on the overall chemical modification pattern and the specific oligonucleotide sequence.[5]
Immunogenicity Not well-characterized for synthetic oligonucleotides.Can reduce the immunogenicity of CpG-containing oligonucleotides.
Primary Application in Oligonucleotide Therapeutics Not commonly used as a stability-enhancing modification. Found naturally in RNA where it plays a role in RNA structure and function.Widely used to enhance stability and reduce the immunogenicity of antisense oligonucleotides and siRNAs.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to assess the in vivo stability of modified oligonucleotides. These protocols can be adapted to compare 1mC and 5mC-modified oligonucleotides directly.

In Vivo Stability and Pharmacokinetic Analysis in Animal Models

Objective: To determine the half-life, distribution, and excretion profile of 1mC- and 5mC-modified oligonucleotides in an animal model (e.g., mice).

Methodology:

  • Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequences with either 1mC or 5mC modifications, and an unmodified control. Oligonucleotides should be labeled (e.g., with a fluorescent dye like Cy3 or with 32P) for detection and quantification.

  • Animal Administration: Administer the labeled oligonucleotides to mice via intravenous (IV) injection at a specified dose (e.g., 5 mg/kg).

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection. At the final time point, euthanize the animals and collect major organs (liver, kidneys, spleen, heart, lungs, etc.). Collect urine and feces throughout the study period.

  • Oligonucleotide Extraction: Extract the oligonucleotides from plasma and homogenized tissues using appropriate methods, such as solid-phase extraction or liquid-liquid extraction.

  • Quantification and Integrity Analysis:

    • Quantification: Use a sensitive analytical method such as quantitative PCR (qPCR), capillary gel electrophoresis (CGE) with fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the full-length oligonucleotide and its metabolites in each sample.

    • Integrity: Analyze the extracted oligonucleotides by polyacrylamide gel electrophoresis (PAGE) or CGE to visualize the full-length oligonucleotide and any degradation products.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including plasma half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC), using appropriate software (e.g., Phoenix WinNonlin).

Nuclease Resistance Assay (In Vitro)

Objective: To assess the resistance of 1mC- and 5mC-modified oligonucleotides to degradation by nucleases found in serum or tissue extracts.

Methodology:

  • Oligonucleotide Preparation: Prepare 5'-end-labeled (e.g., with 32P) oligonucleotides with 1mC, 5mC, and no modifications.

  • Nuclease Incubation: Incubate the labeled oligonucleotides in a solution containing a source of nucleases, such as 10% fetal bovine serum (FBS) or a tissue homogenate (e.g., liver S9 fraction), at 37°C.

  • Time Course Sampling: Take aliquots of the reaction at different time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., formamide loading buffer with EDTA).

  • Gel Electrophoresis: Separate the oligonucleotide and its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Visualize the bands using autoradiography or phosphorimaging. Quantify the percentage of intact oligonucleotide remaining at each time point to determine the degradation rate.

Mandatory Visualization

Experimental_Workflow_In_Vivo_Stability cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Oligo_Synthesis Oligonucleotide Synthesis (1mC, 5mC, Unmodified) + Labeling Animal_Admin Animal Administration (e.g., IV Injection in Mice) Oligo_Synthesis->Animal_Admin Sample_Collection Sample Collection (Blood, Tissues, Excreta) Animal_Admin->Sample_Collection Oligo_Extraction Oligonucleotide Extraction Sample_Collection->Oligo_Extraction Quantification Quantification (qPCR, CGE, LC-MS) Oligo_Extraction->Quantification Integrity_Analysis Integrity Analysis (PAGE, CGE) Oligo_Extraction->Integrity_Analysis PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Integrity_Analysis->PK_Analysis

Caption: Workflow for in vivo stability and pharmacokinetic analysis of modified oligonucleotides.

Nuclease_Degradation_Pathway cluster_nucleases Nuclease Degradation Oligo Therapeutic Oligonucleotide (in circulation) Endonucleases Endonucleases (Internal Cleavage) Oligo->Endonucleases Exonucleases Exonucleases (3' -> 5' and 5' -> 3' degradation) Oligo->Exonucleases Target Target Engagement (Therapeutic Effect) Oligo->Target Degraded Inactive Metabolites Endonucleases->Degraded Exonucleases->Degraded Excretion Renal/Hepatic Excretion Degraded->Excretion

Caption: General pathway of oligonucleotide degradation and clearance in vivo.

Conclusion

The incorporation of 5-Methylcytosine is a well-established and effective strategy for enhancing the in vivo stability of therapeutic oligonucleotides by increasing thermal stability and providing resistance to nuclease degradation. In contrast, the effect of this compound on the in vivo stability of oligonucleotides remains largely uncharacterized. While 1mC is a naturally occurring modification in RNA, its potential as a stabilizing modification in therapeutic oligonucleotides is an area that requires further investigation. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to elucidate the in vivo properties of 1mC-modified oligonucleotides, which could potentially lead to the development of novel therapeutic candidates with improved stability and efficacy. Researchers are encouraged to perform head-to-head comparisons to fully understand the therapeutic potential of 1mC modifications.

References

A Head-to-Head Comparison of RNA Methylations: N6-methyladenosine (m6A) vs. 1-methylcytosine (m1C) and Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional roles of prevalent RNA methylations, featuring a detailed analysis of N6-methyladenosine (m6A) and a comparative overview of cytosine and adenosine modifications, including 5-methylcytosine (m5C), 1-methyladenosine (m1A), and the emerging 3-methylcytosine (m3C).

In the dynamic landscape of post-transcriptional gene regulation, chemical modifications to RNA molecules, collectively known as the epitranscriptome, have emerged as critical regulators of cellular processes. Among the more than 170 known RNA modifications, methylation is one of the most abundant and functionally diverse. This guide provides a detailed head-to-head comparison of two major players, N6-methyladenosine (m6A) and a lesser-known but potentially significant modification, 1-methylcytosine (m1C). Due to the limited current research on m1C, this comparison is broadened to include the more extensively studied 5-methylcytosine (m5C) as a key representative of cytosine methylation, alongside 1-methyladenosine (m1A) and 3-methylcytosine (m3C), to offer a comprehensive overview for researchers in the field.

Executive Summary

This guide delves into the molecular mechanisms and functional consequences of m6A, m5C, m1A, and m3C in RNA. We present a comparative analysis of their impact on RNA stability, translation efficiency, and pre-mRNA splicing, supported by experimental data. Detailed protocols for the detection of these modifications are provided to facilitate further research. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows.

While m6A is the most prevalent internal modification in eukaryotic mRNA, influencing nearly every aspect of the mRNA lifecycle, the roles of methylated cytosines are becoming increasingly appreciated.[1][2] This guide aims to equip researchers with the necessary information to navigate the complexities of the epitranscriptome and to stimulate further investigation into the less-explored modifications like m1C.

The Key Players: Writers, Erasers, and Readers

The dynamic and reversible nature of RNA methylation is controlled by a dedicated set of proteins: "writers" (methyltransferases) that install the modification, "erasers" (demethylases) that remove it, and "readers" that recognize the mark and elicit a downstream functional consequence.

ModificationWriters (Methyltransferases)Erasers (Demethylases)Readers (Binding Proteins)
N6-methyladenosine (m6A) Complex: METTL3 (catalytic), METTL14 (scaffolding), WTAP, KIAA1429, RBM15/15B, ZC3H13FTO, ALKBH5YTH domain proteins: YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2; IGF2BP proteins: IGF2BP1, IGF2BP2, IGF2BP3; HNRNPA2B1, HNRNPC, eIF3
5-methylcytosine (m5C) NSUN1, NSUN2, NSUN3, NSUN4, NSUN5, NSUN6, NSUN7, TRDMT1 (DNMT2)TET2 (in some contexts)ALYREF, YBX1
1-methyladenosine (m1A) tRNA: TRMT6/TRMT61A, TRMT10C; rRNA: RRP8ALKBH1, ALKBH3, FTOYTHDF1, YTHDF2, YTHDF3, YTHDC1
3-methylcytosine (m3C) tRNA: METTL2A/B, METTL6/8; mRNA: METTL8ALKBH1, ALKBH3Largely unknown

Functional Consequences: A Comparative Analysis

The location of a methylation mark within an RNA molecule dictates its functional outcome, influencing everything from nuclear processing to cytoplasmic translation and decay.

RNA Stability and Degradation
ModificationEffect on RNA StabilityKey Reader Proteins and Mechanisms
N6-methyladenosine (m6A) Can either decrease or increase stability depending on the reader protein.YTHDF2: The primary reader mediating m6A-dependent mRNA decay. It recruits the CCR4-NOT deadenylase complex to shorten the poly(A) tail, leading to mRNA degradation. IGF2BP proteins: Can protect m6A-modified mRNAs from degradation, thereby increasing their stability.
5-methylcytosine (m5C) Generally increases RNA stability.YBX1: Binds to m5C-modified transcripts and recruits other stabilizing factors. NSUN2: The methyltransferase itself can stabilize its target mRNAs. In tRNA, m5C is crucial for structural integrity and prevents degradation.[3][4]
1-methyladenosine (m1A) Can lead to degradation.YTHDF2: Can also recognize m1A and promote the degradation of m1A-modified transcripts.[1]
mRNA Translation Efficiency
ModificationEffect on TranslationKey Mechanisms
N6-methyladenosine (m6A) Can promote or inhibit translation.YTHDF1: Recruits translation initiation factors to promote the translation of m6A-modified mRNAs. eIF3: Can directly bind to m6A in the 5' UTR to initiate cap-independent translation. m6A near the stop codon can promote translation termination and ribosome recycling.
5-methylcytosine (m5C) Can enhance or suppress translation.Location-dependent effects: m5C in the 5' UTR is often associated with enhanced translation, while m5C in the coding sequence can have variable effects. ALYREF: As a reader, it facilitates the nuclear export of m5C-containing mRNAs, making them available for translation.
1-methyladenosine (m1A) Generally promotes translation.Location-dependent effects: m1A in the 5' UTR, particularly near the start codon, is associated with increased translation efficiency. It can also promote translation by resolving RNA secondary structures.
Pre-mRNA Splicing
ModificationRole in SplicingKey Mechanisms
N6-methyladenosine (m6A) Modulates alternative splicing.YTHDC1: A nuclear reader that can recruit splicing factors (e.g., SRSF3) or inhibit the binding of others (e.g., SRSF10) to regulate exon inclusion or skipping. m6A can also alter the local RNA structure to influence splice site recognition.
5-methylcytosine (m5C) Limited evidence, but emerging roles.Some studies suggest that m5C can influence splicing by affecting the binding of splicing regulators.
1-methyladenosine (m1A) Potential role in splicing.The presence of m1A near splice sites suggests a potential regulatory role, but the mechanisms are not well understood.

Signaling Pathways and Regulatory Networks

RNA modifications are integral components of cellular signaling pathways, responding to and transducing signals to regulate gene expression.

m6A-Mediated Signaling

N6-methyladenosine is intricately linked to various signaling pathways, including the TGF-β, Wnt, and Hippo pathways. For instance, in response to TGF-β signaling, the expression of the m6A reader YTHDF1 can be upregulated, leading to increased translation of key target mRNAs involved in epithelial-mesenchymal transition (EMT).

m6A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds SMADs SMADs TGF_beta_Receptor->SMADs Phosphorylates SMADs_n SMADs SMADs->SMADs_n Translocates to Nucleus YTHDF1_mRNA YTHDF1 mRNA YTHDF1_Protein YTHDF1 Protein YTHDF1_mRNA->YTHDF1_Protein Translation Target_mRNA Target mRNA (e.g., for EMT) YTHDF1_Protein->Target_mRNA Binds to m6A Target_Protein Target Protein Target_mRNA->Target_Protein Enhanced Translation EMT EMT Target_Protein->EMT Promotes YTHDF1_Gene YTHDF1 Gene SMADs_n->YTHDF1_Gene Activates Transcription YTHDF1_Gene->YTHDF1_mRNA Transcription m6A_Seq_Workflow Total_RNA Total or poly(A) RNA Fragmentation RNA Fragmentation Total_RNA->Fragmentation IP Immunoprecipitation (anti-m6A antibody) Fragmentation->IP Input Input Control Fragmentation->Input Library_Prep_IP Library Preparation (IP) IP->Library_Prep_IP Library_Prep_Input Library Preparation (Input) Input->Library_Prep_Input Sequencing High-Throughput Sequencing Library_Prep_IP->Sequencing Library_Prep_Input->Sequencing Data_Analysis Peak Calling and Bioinformatic Analysis Sequencing->Data_Analysis BS_Seq_Workflow RNA RNA with m5C Bisulfite Bisulfite Treatment (C -> U, m5C remains C) RNA->Bisulfite RT_PCR Reverse Transcription & PCR (U -> T) Bisulfite->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing Analysis Sequence Alignment and m5C Site Identification Sequencing->Analysis

References

Safety Operating Guide

Proper Disposal of 1-Methylcytosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. 1-Methylcytosine, a methylated form of the DNA base cytosine, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe management and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be aware of its hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against splashes.

Work should be conducted in a well-ventilated area, preferably within a laboratory chemical fume hood.[2][3]

Step-by-Step Disposal Plan

Disposal of this compound and its contaminated materials must adhere to institutional, local, and national regulations.[2] All chemical waste, including this compound, should generally be treated as hazardous unless confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) office or equivalent authority.[4]

Step 1: Waste Identification and Segregation

  • Identify Waste Type: Determine if the waste is pure this compound (solid), a solution (aqueous or solvent-based), or contaminated labware (e.g., gloves, pipette tips, containers).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep solid and liquid waste separate. Incompatible materials, such as strong acids or bases, should be stored separately to prevent dangerous reactions.

Step 2: Containerization

  • Select Appropriate Containers: Use dedicated, leak-proof, and chemically compatible containers for waste collection. Plastic is often preferred. The original container may be used if it is in good condition. Do not use food-grade containers.

  • Aqueous Solutions: For dilute aqueous solutions, some institutional guidelines may permit drain disposal if the pH is adjusted to a neutral range (e.g., 5.5 to 10.5). However, this must be verified with your local EHS office. For other solutions, collect them in a designated liquid waste container.

  • Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a designated solid waste container. Sweep up solid material and place it in a suitable container for disposal, avoiding dust formation.

  • Empty Containers: A container that held this compound should be emptied of as much residue as possible. If it held an acutely hazardous waste, it would require triple-rinsing, with the rinsate collected as hazardous waste. For a non-acute substance like this compound, the defaced, empty container may be disposable as regular trash, but institutional policies must be followed.

Step 3: Labeling

  • Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Identify Contents: List all components and their approximate concentrations if it is a mixed waste stream.

Step 4: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

  • Secure Storage: Keep the waste container securely capped at all times, except when adding waste. The SAA should be inspected weekly for any leaks.

Step 5: Final Disposal

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (often up to one year, provided accumulation limits are not exceeded), contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required hazardous waste manifests or tags provided by the EHS office.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters derived from general laboratory chemical waste guidelines. These are not specific to this compound but represent common regulatory standards.

ParameterGuideline / ValueSource(s)
Aqueous Waste pH for Drain Disposal Must be between 5.0 and 12.5
Must be between 5.5 and 10.5
Maximum SAA Hazardous Waste Volume 55 gallons
Maximum SAA Acutely Toxic Waste Volume 1 quart (liquid) or 1 kilogram (solid)
Container Rinsate Volume (for acute waste) ~5% of the container's volume for each of three rinses
Maximum SAA Storage Time Up to 12 months (if accumulation limits are not exceeded)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3 & 4: Labeling & Storage cluster_4 Step 5: Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Labware) B Identify Waste Type (Solid vs. Liquid) A->B C Segregate from Incompatible Chemicals B->C D Select Leak-Proof, Compatible Container C->D E Is waste a dilute aqueous solution? D->E F Consult EHS for Drain Disposal Approval E->F Yes G Collect in Designated Hazardous Waste Container E->G No F->G Not Approved H Label Container: 'Hazardous Waste' + Chemical Name + Date G->H I Store Sealed Container in Satellite Accumulation Area (SAA) H->I J Container Full or Storage Time Limit Reached? I->J J->I No K Contact EHS for Hazardous Waste Pickup J->K Yes L Complete Waste Manifest/Tag K->L M Transfer to EHS Personnel L->M

References

Essential Safety and Logistical Information for Handling 1-Methylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 1-Methylcytosine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory tract irritation[1]. Therefore, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment (PPE)
Handling Solid (Powder) this compound - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) to prevent inhalation of dust particles. - Eye and Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or coveralls.
Handling this compound in Solution - Eye and Face Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Cleaning Spills - Respiratory Protection: NIOSH-approved respirator appropriate for the scale of the spill. - Eye and Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty, chemical-resistant gloves. - Skin and Body Protection: Chemical-resistant suit or apron over a lab coat, and chemical-resistant boot covers.
Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area.

  • When handling the solid form, use a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing (Solid Form): Conduct in a ventilated enclosure. Use appropriate tools to handle the powder and avoid creating dust.

  • Dissolving: Add the solid to the solvent slowly. If sonication is required to dissolve the compound, ensure the container is properly sealed.

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place[2].

Spill Cleanup:

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation[2][3].

  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.

  • For liquid spills, absorb with an inert material and place in a sealed, labeled container.

  • Clean the spill area with soap and water[3].

Disposal Plan: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Visual Guides for Safe Handling

To further aid in operational clarity, the following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting the appropriate level of personal protective equipment.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Weigh_Solid Weigh Solid in Ventilated Enclosure Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE PPE Selection for this compound cluster_ppe Solid_PPE Respirator, Goggles, Face Shield, Gloves, Lab Coat Solution_PPE Goggles, Gloves, Lab Coat Spill_PPE Respirator, Goggles, Face Shield, Heavy-Duty Gloves, Chemical Suit Assess_Task Assess Handling Task Is_Solid Handling Solid? Assess_Task->Is_Solid Is_Solid->Solid_PPE Yes Is_Spill Cleaning a Spill? Is_Solid->Is_Spill No Is_Spill->Solution_PPE No (Handling Solution) Is_Spill->Spill_PPE Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.